molecular formula C10H8ClNO B1605535 4-chloro-1-methylquinolin-2(1H)-one CAS No. 32262-17-2

4-chloro-1-methylquinolin-2(1H)-one

Cat. No.: B1605535
CAS No.: 32262-17-2
M. Wt: 193.63 g/mol
InChI Key: DCBIIUKJSLGVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-1-methylquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBIIUKJSLGVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284965
Record name 4-Chloro-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32262-17-2
Record name 32262-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-methylquinolin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-1-methylquinolin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the , a key heterocyclic intermediate in the development of novel pharmaceutical agents and functional materials. The document details a reliable, field-proven synthetic methodology, explains the underlying reaction mechanisms, and presents a full suite of analytical techniques for structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The introduction of a chlorine atom at the 4-position, coupled with N-methylation, yields 4-chloro-1-methylquinolin-2(1H)-one (1). This modification transforms the molecule into a versatile synthetic intermediate. The chloro group at the C4 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions, thereby providing a gateway to a diverse range of 4-substituted quinolinone derivatives.[2][3]

Strategic Synthesis of 4-chloro-1-methylquinolin-2(1H)-one

The most efficient and widely adopted strategy for synthesizing the target compound involves a two-step sequence starting from the commercially available 4-hydroxy-1-methylquinolin-2(1H)-one. This approach is favored due to its high yields and operational simplicity.

  • Starting Material: 4-hydroxy-1-methylquinolin-2(1H)-one (2) serves as the direct precursor.[4]

  • Chlorination: The critical transformation is the conversion of the C4-hydroxyl group into a chloro group. This is effectively achieved using a chlorinating agent, with the Vilsmeier-Haack reaction conditions (using phosphoryl chloride and N,N-dimethylformamide) being a robust and reliable method.[5][6]

G cluster_synthesis Synthetic Workflow start 4-hydroxy-1-methylquinolin-2(1H)-one reagent Vilsmeier Reagent (POCl₃ / DMF) start->reagent Chlorination Reaction product 4-chloro-1-methylquinolin-2(1H)-one reagent->product Workup & Isolation purification Purification (Recrystallization) product->purification G cluster_mechanism Vilsmeier-Haack Chlorination Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Nucleophilic Attack Vilsmeier_Reagent->Attack Quinolinone 4-Hydroxyquinolin-2-one (Enol Tautomer) Quinolinone->Attack Intermediate Oxygen-Iminium Adduct Attack->Intermediate Rearrangement Rearrangement & Chloride Attack Intermediate->Rearrangement Product 4-Chloroquinolin-2-one Rearrangement->Product

Sources

physicochemical properties of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-1-methylquinolin-2(1H)-one

Abstract

4-chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound built upon the quinolin-2-one scaffold, a core structure prevalent in numerous biologically active molecules and pharmaceutical agents.[1] Its significance in medicinal chemistry primarily stems from its role as a versatile synthetic intermediate. The presence of a chlorine atom at the C4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse libraries of 4-substituted quinolinone derivatives for drug discovery campaigns.[2][3] Furthermore, the N-methyl group modifies the molecule's polarity, solubility, and metabolic profile compared to its unsubstituted counterpart. This guide provides a comprehensive analysis of the core , offering both established data for related structures and validated experimental protocols for its precise characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and pharmaceutical development.

Introduction to the Quinolin-2-one Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] The functionalization of this core structure allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. 4-chloro-1-methylquinolin-2(1H)-one serves as a key building block in this context. The electrophilic nature of the C4 carbon, activated by the adjacent lactam moiety and the chlorine leaving group, makes it an ideal site for introducing new functional groups to explore structure-activity relationships (SAR).[2] Understanding its fundamental physicochemical properties is therefore the first critical step in its rational use for the development of novel therapeutic agents.

Core Molecular and Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The key properties for 4-chloro-1-methylquinolin-2(1H)-one are summarized below.

PropertyValue / Expected ValueRationale & Comparative Insights
Molecular Formula C₁₀H₈ClNOCalculated from structure.
Molecular Weight 193.63 g/mol Calculated from molecular formula.
Appearance White to off-white crystalline solidExpected based on related quinolinone structures which are typically solids at room temperature.[5][6]
Melting Point (Mp) Experimentally DeterminedThe melting point is a critical indicator of purity. For the related compound 4-hydroxy-1-methyl-2(1H)-quinolone, the melting point is 269-271 °C.[7] The absence of the hydroxyl group's hydrogen bonding in the target compound may lead to a lower melting point. Precise determination via Differential Scanning Calorimetry (DSC) is required.
Boiling Point (Bp) Decomposes before boilingAs a complex heterocyclic solid with a relatively high melting point, significant thermal decomposition is expected before a boiling point is reached at atmospheric pressure.
Solubility Low in water; Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform)The planar, aromatic structure and chloro-substituent contribute to its lipophilicity. The N-methylation removes the N-H proton, eliminating its hydrogen bond donating ability but potentially disrupting crystal packing, which can sometimes slightly improve solubility over the N-H analog.
pKa Non-ionizable under physiological pHThe lactam nitrogen is non-basic due to delocalization of its lone pair into the carbonyl group. The carbonyl oxygen is weakly basic and would only be protonated under strongly acidic conditions.
logP (Octanol/Water) Predicted ~2.0-2.5The logP value is a crucial measure of lipophilicity for predicting drug absorption and distribution. The parent compound, 4-chloroquinoline, has a calculated XLogP3 of 2.6. The addition of the N-methyl and oxo groups will modulate this value. Experimental determination is essential for drug development programs.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques are essential for verifying the identity and purity of 4-chloro-1-methylquinolin-2(1H)-one.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the N-methyl group (N-CH₃) around δ 3.5-3.8 ppm, a singlet for the vinyl proton at C3 around δ 6.2-6.5 ppm, and a series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzo-fused ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a downfield signal for the lactam carbonyl carbon (C=O) around δ 160-165 ppm.[8] The carbon bearing the chlorine (C4) and the adjacent C4a will also be prominent in the aromatic region. The N-methyl carbon will appear as an upfield signal around δ 29-35 ppm.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum will be a strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) group, typically appearing in the range of 1650-1670 cm⁻¹.[4][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 intensity ratio, which is definitive for the presence of a single chlorine atom.

Experimental Protocols for Physicochemical Property Determination

As a Senior Application Scientist, I emphasize that theoretical predictions must be validated by robust experimental data. The following protocols represent the gold standard for characterizing key physicochemical properties.

Workflow for Core Property Determination

The following diagram illustrates a validated workflow for the systematic characterization of a new chemical entity like 4-chloro-1-methylquinolin-2(1H)-one.

G cluster_prep Phase 1: Sample Preparation & Purity cluster_phys Phase 2: Physicochemical Characterization cluster_analysis Phase 3: Data Analysis prep Compound Synthesis & Purification qc Purity Assessment (LC-MS, NMR >98%) prep->qc mp Melting Point (Protocol 4.1: DSC) qc->mp Qualified Sample sol Aqueous Solubility (Protocol 4.2: Shake-Flask) qc->sol Qualified Sample logp Lipophilicity (logP) (Protocol 4.3: Shake-Flask) qc->logp Qualified Sample analysis Consolidated Data Report (for Drug Discovery Profile) mp->analysis sol->analysis logp->analysis

Caption: Experimental workflow for physicochemical characterization.

Protocol 4.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a highly accurate melting point (Tₘ) and can also reveal information about sample purity, polymorphism, and thermal stability. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Methodology:

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Crimp the pan to enclose the sample. An empty, crimped pan is used as the reference.

    • Place both pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point.

    • The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)
  • Rationale: This method is the benchmark for determining the saturation solubility of a compound in water, a critical parameter for predicting oral bioavailability.

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a glass vial.

    • Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

Protocol 4.3: Determination of logP (Shake-Flask Method, OECD 107)
  • Rationale: The n-octanol/water partition coefficient (logP) is the industry standard for measuring lipophilicity, which governs membrane permeability and protein binding.

  • Methodology:

    • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

    • Add a known volume of this stock solution to a vessel containing pre-saturated n-octanol and pre-saturated water.

    • Seal the vessel and shake vigorously to partition the compound between the two immiscible phases. Agitate for several hours at a constant temperature to reach equilibrium.

    • Centrifuge the vessel to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

    • Calculate P as [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.

Chemical Reactivity and Stability

The primary utility of 4-chloro-1-methylquinolin-2(1H)-one in synthesis is dictated by the reactivity of the C4-Cl bond.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group in SNAr reactions. This position is readily attacked by a wide range of nucleophiles, including amines, thiols, alkoxides, and azide ions, to yield diverse 4-substituted derivatives.[2][3] This reactivity is the cornerstone of its use as a scaffold for building chemical libraries.

Caption: General reaction scheme for nucleophilic substitution at C4.

  • Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). It may be sensitive to strong bases, which could promote hydrolysis of the C-Cl bond, and prolonged exposure to UV light, which could cause degradation. A formal stability study in solution (e.g., in DMSO at -20°C) is recommended for compounds intended for high-throughput screening libraries.

References

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH). [Link]

  • Wyrębek, B., & Suwiński, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Li, W., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Chemistry Frontiers. [Link]

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. National Institutes of Health (NIH). [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health (NIH). [Link]

  • Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

Sources

4-chloro-1-methylquinolin-2(1H)-one reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 4-chloro-1-methylquinolin-2(1H)-one with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

4-chloro-1-methylquinolin-2(1H)-one is a pivotal heterocyclic scaffold in contemporary drug discovery and organic synthesis. Its strategic importance lies in the electrophilic nature of the C4 position, which is readily susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the reactivity of 4-chloro-1-methylquinolin-2(1H)-one with a diverse range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the application of modern catalytic systems to expand its synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Quinolinone Core and the Significance of the C4 Position

The quinolin-2(1H)-one framework is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a methyl group at the N1 position and a chlorine atom at the C4 position endows the molecule, 4-chloro-1-methylquinolin-2(1H)-one, with a unique reactivity profile. The chlorine atom at C4 serves as an excellent leaving group, activated by the electron-withdrawing character of the fused pyridinone ring system.[1][2] This activation makes the C4 carbon highly electrophilic and prone to undergo nucleophilic aromatic substitution (SNAr), providing a gateway to a vast array of 4-substituted-1-methylquinolin-2(1H)-one derivatives.[1][3] Understanding and controlling the reactivity at this position is paramount for its effective use in synthetic campaigns.

Synthesis of the Starting Material: 4-chloro-1-methylquinolin-2(1H)-one

The precursor, 4-hydroxy-1-methylquinolin-2(1H)-one, is commercially available or can be synthesized through various established methods, such as the cyclization of N-methylaniline with malonic acid derivatives.[4][5][6] The transformation to the target 4-chloro derivative is typically achieved through chlorination using standard reagents like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion.[7][8]

Workflow for the Synthesis of 4-chloro-1-methylquinolin-2(1H)-one

G cluster_synthesis Synthesis Pathway Start 4-Hydroxy-1-methyl- quinolin-2(1H)-one Reagent POCl₃ / PCl₅ Start->Reagent Chlorination Product 4-chloro-1-methyl- quinolin-2(1H)-one Reagent->Product Reflux Workup Reaction Quench & Purification Product->Workup

Caption: Synthesis of the target compound from its 4-hydroxy precursor.

The SNAr Mechanism: A Mechanistic Overview

The reaction of 4-chloro-1-methylquinolin-2(1H)-one with nucleophiles predominantly follows the nucleophilic aromatic substitution (SNAr) mechanism.[1][9] This process is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination sequence.

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinolinone ring is temporarily disrupted in this step.[1][9]

  • Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer intermediate is a key factor influencing the reaction rate. The negative charge is effectively delocalized across the electron-withdrawing quinolinone system, particularly involving the ring nitrogen and the carbonyl oxygen, which facilitates the reaction at the C4 position.[1][3]

SNAr_Mechanism reactant 4-chloro-1-methyl- quinolin-2(1H)-one Cl intermediate Meisenheimer Complex (Anionic Intermediate) reactant:f1->intermediate + Nu⁻ (Addition) nucleophile Nu⁻ product 4-substituted-1-methyl- quinolin-2(1H)-one Nu intermediate->product:f1 - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: The general SNAr mechanism at the C4 position.

Reactivity with N-Nucleophiles

The construction of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, and 4-chloro-1-methylquinolin-2(1H)-one is an excellent substrate for this purpose.[10]

Amination with Primary and Secondary Amines

Reactions with a wide variety of primary and secondary alkyl and aryl amines proceed readily, often under thermal conditions, to yield the corresponding 4-amino-1-methylquinolin-2(1H)-one derivatives.[11][12] These reactions are typically conducted in a polar aprotic solvent like DMF or DMSO, or by simply heating the chloroquinoline with an excess of the amine.[11]

Buchwald-Hartwig Amination

For less reactive amines or for reactions requiring milder conditions, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[13][14] This cross-coupling reaction allows for the formation of C-N bonds with a broad range of amines and offers excellent functional group tolerance.[15] The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the product and regenerate the catalyst.[14]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex Lₙ(Ar)Pd(II)-Cl ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNRR' deprotonation Base-mediated Deprotonation amine_coord->deprotonation reduct_elim Reductive Elimination deprotonation->reduct_elim reduct_elim->pd0 Regeneration product Ar-NRR' reduct_elim->product Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Other N-Nucleophiles

The substrate also reacts efficiently with other nitrogen nucleophiles. For instance, reaction with sodium azide in DMF yields the 4-azido derivative, a versatile intermediate that can be reduced to the 4-amino compound or used in click chemistry.[7][8] Similarly, hydrazinolysis with hydrazine hydrate produces the 4-hydrazinyl derivative.[7][8][16]

Reactivity with O-Nucleophiles

Displacement of the C4-chloro group with oxygen nucleophiles provides access to 4-hydroxy and 4-alkoxy derivatives.

  • Hydrolysis: Reaction with aqueous acid or base leads to the hydrolysis of the chloro group, yielding 4-hydroxy-1-methylquinolin-2(1H)-one.[7][8] This reaction is essentially the reverse of the chlorination step used in its synthesis.

  • Alkoxylation: Treatment with sodium alkoxides (NaOR) in the corresponding alcohol solvent (ROH) smoothly provides 4-alkoxy-1-methylquinolin-2(1H)-one derivatives. These reactions typically proceed under reflux conditions.

Reactivity with S-Nucleophiles

The synthesis of 4-thio-substituted quinolinones is readily achieved through the reaction with sulfur nucleophiles.

  • Thiolation: Reaction with thiols (RSH) in the presence of a base like sodium ethoxide or potassium carbonate affords the corresponding 4-alkylthio or 4-arylthio ethers.[8]

  • Reaction with Thiourea: Fusion of 4-chloro-1-methylquinolin-2(1H)-one with thiourea, followed by alkaline workup and acidification, is an effective method to introduce an unsubstituted sulfanyl group (-SH) at the C4 position.[7][8]

Summary of Reactivity

The following table summarizes the typical reactions of 4-chloro-1-methylquinolin-2(1H)-one with various nucleophiles.

Nucleophile ClassReagent ExampleProduct TypeTypical Conditions
N-Nucleophiles RNH₂, R₂NH4-AminoquinolinoneHeat in polar solvent (e.g., DMF) or neat
Sodium Azide (NaN₃)4-AzidoquinolinoneDMF, heat
Hydrazine (N₂H₄)4-HydrazinylquinolinoneEthanol, reflux
O-Nucleophiles H₂O / H⁺ or OH⁻4-HydroxyquinolinoneAqueous acid/base, heat
Sodium Alkoxide (NaOR)4-AlkoxyquinolinoneCorresponding alcohol, reflux
S-Nucleophiles Thiol (RSH) + Base4-(Alkyl/Aryl)thioquinolinoneEthanol, reflux
Thiourea then H₃O⁺4-SulfanylquinolinoneFusion (170-190 °C), then acidic workup

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrate and nucleophile used.

Protocol 1: General Procedure for Amination (SNAr)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1-methylquinolin-2(1H)-one (1.0 mmol).

  • Reagents: Add the desired amine (2.0-3.0 mmol) and a suitable solvent such as ethanol or N,N-dimethylformamide (5 mL).

  • Reaction: Heat the reaction mixture to reflux (typically 80-130 °C) and monitor the reaction progress by TLC. Reaction times can range from 2 to 24 hours.[11]

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-(Phenylthio)-1-methylquinolin-2(1H)-one
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 mmol) in absolute ethanol (10 mL).

  • Nucleophile Formation: To the resulting sodium ethoxide solution, add thiophenol (1.0 mmol) dropwise at room temperature.

  • Reagents: Add a solution of 4-chloro-1-methylquinolin-2(1H)-one (1.0 mmol) in ethanol (5 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: Treat the residue with water and extract with dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel chromatography.

Conclusion

4-chloro-1-methylquinolin-2(1H)-one stands as a highly valuable and versatile electrophile in organic synthesis. Its activated C4 position readily engages in nucleophilic aromatic substitution with a wide spectrum of N-, O-, and S-nucleophiles, providing straightforward access to a diverse library of 4-substituted quinolinones. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, significantly broadens its synthetic potential. The reliability of these transformations, coupled with the biological significance of the quinolinone scaffold, ensures that 4-chloro-1-methylquinolin-2(1H)-one will continue to be a key building block for professionals in drug development and materials science.

References

  • Ismail, M. F., Abass, M., & Hassan, M. E. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1239. [Link][7][8]

  • Gaonkar, A. V., et al. (2021). Synthesis, Characterization and In-Vitro Biological Evaluation of Novel 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Derivatives as Potential Anticancer Agents. Molecules, 26(9), 2645. [Link]

  • QuimicaOrganica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link][3]

  • Stadlbauer, W., & Kappe, T. (1986). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Archiv der Pharmazie, 319(4), 349-356. [Link][17]

  • Al-Obaid, A. M., et al. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 26(4), 985-991. [Link][18]

  • Ismail, M. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link][19]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]

  • Jampilek, J., et al. (2010). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 15(9), 6339-6364. [Link][6]

  • Chen, Y. C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3051. [Link][20]

  • Wikipedia. Nucleophilic aromatic substitution. [Link][9]

  • ResearchGate. (2017). QUINOLINE. [Link][2]

  • Organic Chemistry Portal. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives. [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][8]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. [Link][11]

  • Li, J., et al. (2014). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Beilstein Journal of Organic Chemistry, 10, 2038-2045. [Link]

  • d'Ischia, M., et al. (2015). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Journal of Organic Chemistry, 80(10), 5035-5044. [Link]

  • Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 282. [Link][16]

  • Wang, D., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(38), 8111-8115. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link][13]

  • Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2779. [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link][12]

  • ResearchGate. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][14]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link][15]

  • Andrew, P. W., & Heptinstall, J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Society Transactions, 6(1), 227-229. [Link]

  • Csonka, R., et al. (2016). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 21(12), 1642. [Link]

Sources

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinolinone Derivatives

Quinolinone, a heterocyclic aromatic compound featuring a bicyclic structure of a benzene ring fused to a pyridine ring with a keto group, represents a cornerstone scaffold in drug discovery.[1][2] Its derivatives, encompassing both quinolin-2(1H)-ones and quinolin-4(1H)-ones, exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a diverse array of biological targets.[3][4][5] This versatility has propelled quinolinone-based compounds into clinical use and numerous developmental pipelines for indications ranging from infectious diseases to cancer.[6][7]

The physicochemical properties of the quinolinone nucleus, including its planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions, allow for facile modification and optimization of its pharmacological profile. By strategically functionalizing the core structure, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective therapeutic agents.[8][9]

This guide provides a comprehensive exploration of the major biological activities associated with quinolinone derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects, present detailed protocols for their evaluation, and offer insights into the structure-activity relationships (SAR) that govern their function.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, lung, colon, and pancreas.[6][10] Their antitumor mechanisms are multifaceted, often targeting several cancer hallmarks simultaneously, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][6]

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are mediated through various molecular pathways:

  • Induction of Apoptosis: Many quinolinone compounds trigger programmed cell death. One notable mechanism involves the activation of Cyclin-dependent kinase 1 (Cdk1), which then phosphorylates and inactivates the anti-apoptotic protein Bcl-2, leading to mitotic arrest and subsequent apoptosis.[10] This cascade can also involve the release of intracellular calcium and the activation of endoplasmic reticulum stress markers.[10]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells. For example, certain quinazolinone derivatives have been shown to induce G2/M phase cell cycle arrest in melanoma and leukemia cell lines.[10]

  • Inhibition of Protein Kinases: Quinolinones can act as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[10][11]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in mitosis, leading to cell cycle arrest and cell death.[3]

  • Topoisomerase Inhibition: Similar to some established chemotherapeutics, certain quinolinones can inhibit topoisomerase enzymes, which are vital for resolving DNA topological problems during replication and transcription, leading to DNA damage and apoptosis.[6][12]

anticancer_pathway Quinolinone Quinolinone Derivative Cdk1 Cdk1 Activation Quinolinone->Cdk1 ER_Stress ER Stress Quinolinone->ER_Stress Bcl2 Bcl-2 Phosphorylation (Ser70) Cdk1->Bcl2 Bcl2_inactivation Bcl-2 Inactivation Bcl2->Bcl2_inactivation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_inactivation->Mitochondria CellCycle G2/M Arrest Bcl2_inactivation->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release Ca_Release->Mitochondria

Caption: Cdk1-mediated apoptosis pathway induced by a quinolinone derivative.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] It is a primary screening tool to evaluate the cytotoxic potential of novel compounds.[14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinolinone derivative on a cancer cell line.

Materials:

  • Quinolinone derivative stock solution (e.g., in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The results from cytotoxicity assays are typically summarized in a table to compare the potency of different derivatives across various cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)[10]
101 Quinazolin-4(3H)-oneL1210 (Leukemia)5.8
113 QuinazolinoneCAL 27 (Oral)Not specified
39 Quinoline-ChalconeA549 (Lung)1.91
40 Quinoline-ChalconeK-562 (Leukemia)5.29

Antimicrobial Activity: A Legacy and Future Perspective

The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, is a prominent example of the antimicrobial prowess of quinolinone derivatives.[17] These synthetic agents have been instrumental in treating a wide range of bacterial infections.[18] The scaffold's versatility also extends to activity against fungi, viruses, and parasites.[19]

Mechanism of Antibacterial Action

Fluoroquinolones, a major subclass, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, the primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription, leading to cell death.

  • Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is crucial for decatenating newly replicated daughter chromosomes. Its inhibition results in failed cell division.

Resistance can emerge through mutations in the genes encoding these enzymes or through mechanisms that reduce drug accumulation inside the bacterial cell.[9]

antimicrobial_workflow start Start: Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) step1 Prepare serial two-fold dilutions of Quinolinone derivative in broth medium in a 96-well plate. start->step1 step2 Inoculate each well with the standardized bacterial suspension. step1->step2 step3 Include positive (no drug) and negative (no bacteria) controls. step2->step3 step4 Incubate plate at 37°C for 18-24 hours. step3->step4 step5 Read results: Determine the lowest concentration with no visible growth (turbidity). step4->step5 result Result: Minimum Inhibitory Concentration (MIC) step5->result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).[20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Objective: To quantitatively measure the in vitro antibacterial activity of a quinolinone derivative by determining its MIC.

Materials:

  • Quinolinone derivative stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of the stock quinolinone derivative to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolinone derivative that completely inhibits visible bacterial growth.[20]

Data Presentation: Antibacterial Activity of Novel Quinolines

MIC values are crucial for comparing the potency of different antimicrobial compounds.

Compound IDR₁ GroupR₂ GroupMRSA (MIC, µg/mL)[23]C. difficile (MIC, µg/mL)[23]
6 p-isopropyl phenyl3-chloro-4-fluoro1.5Not Determined
Vancomycin --0.50.5
Fidaxomicin -->32<0.125

Anti-inflammatory Activity: Modulating the Immune Response

Quinoline and quinolinone derivatives have been explored as anti-inflammatory agents that target various pharmacological targets within the inflammatory cascade.[8][24] Their mechanism often involves the inhibition of key enzymes and signaling molecules responsible for producing pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are linked to the modulation of several targets:

  • Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8][25]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, certain quinolinones increase intracellular cAMP levels, which has a broad anti-inflammatory effect, including the suppression of cytokine production from immune cells.[8]

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins from stimulated immune cells.[26]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Monocyte Stimulus->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 PDE4 PDE4 Enzyme Macrophage->PDE4 TNFa TNF-α Production Macrophage->TNFa Quinolinone Quinolinone Derivative Quinolinone->COX2 Inhibits Quinolinone->PDE4 Inhibits Quinolinone->TNFa Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins cAMP ↓ cAMP Degradation (Anti-inflammatory) PDE4->cAMP Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation

Caption: Key anti-inflammatory targets of quinolinone derivatives.[8][26]

Experimental Protocol: In Vitro TNF-α Release Assay

This assay uses a human monocytic cell line (THP-1) to screen compounds for their ability to inhibit the release of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).[26]

Objective: To evaluate the anti-inflammatory potential of a quinolinone derivative by measuring its effect on LPS-induced TNF-α secretion.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Quinolinone derivative stock solution

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in medium containing PMA (e.g., 100 ng/mL). Incubate for 48 hours to allow differentiation into macrophage-like cells.

  • Pre-treatment: Wash the differentiated cells with fresh medium. Add medium containing various concentrations of the quinolinone derivative and incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include an unstimulated control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.[26]

  • Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle control. Determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide crucial guidance for designing more potent and selective compounds.[8][9]

  • Position N-1: Substitution at the N-1 position is critical. Small alkyl groups (ethyl, cyclopropyl) are often optimal for antibacterial activity.[18]

  • Position C-3: A carboxylic acid group at C-3 is generally essential for the antibacterial activity of quinolones, as it is involved in binding to DNA gyrase. Modification often leads to a decrease in activity.[18]

  • Position C-4: The C-4 keto group is considered indispensable for antibacterial action.[18]

  • Position C-6: The introduction of a fluorine atom at the C-6 position dramatically increases antibacterial potency (fluoroquinolones).[18]

  • Position C-7: A piperazine ring or similar cyclic amine at this position is crucial for broad-spectrum antibacterial activity and penetration into bacterial cells.[18]

  • Position C-8: Substituents at C-8 can modulate the activity spectrum. A fluoro group enhances potency against Gram-negative bacteria, while a methoxy group can improve activity against Gram-positive bacteria.[18]

For anti-inflammatory activity, SAR studies have shown that specific moieties dictate target selectivity. For instance, quinolines with a carboxamide group tend to show TRPV1 antagonism, whereas those with a carboxylic acid are more likely to be COX inhibitors.[8]

Conclusion and Future Directions

The quinolinone scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a vast range of biological activities, with significant successes in anticancer and antimicrobial chemotherapy. The ongoing exploration of this chemical space continues to yield compounds with novel mechanisms of action and improved pharmacological profiles.

References

  • SAR of Quinolones. (n.d.). Google Books.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Google Books.
  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). Benchchem.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.
  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Google Scholar.
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (n.d.). ResearchGate.
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
  • Beyond Pharmaceuticals: Fit-for-Purpose New Approach Methodologies for Environmental Cardiotoxicity Testing. (n.d.). NIH.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents | Request PDF. (n.d.). ResearchGate.
  • Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.
  • Biological Activities of Quinoline Derivatives. (n.d.). Ingenta Connect.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis.
  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). Google Scholar.
  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science Publishers.
  • Screening models for inflammatory drugs. (n.d.). Slideshare.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google Scholar.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (n.d.). Scholars Portal.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[ 4,5-b] Quinoline Derivatives (Part III). (n.d.). Bentham Science Publishers.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (n.d.). INTEGRA Biosciences.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • SAR of Quinolines.pptx. (n.d.). Slideshare.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate.
  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents.. (n.d.). ResearchGate.
  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (n.d.). Microbe Notes.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (n.d.). ResearchGate.
  • 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. (n.d.). Bohrium.
  • In Vitro Cardiotoxicity Screening Approaches. (n.d.). National Toxicology Program (NTP) - NIH.
  • High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. (n.d.). YouTube.
  • Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. (n.d.). NIH.
  • Cardiotoxicity of Chemical Substances: An Emerging Hazard Class. (n.d.). PubMed Central.
  • Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. (n.d.). PubMed.

Sources

spectroscopic data (NMR, IR, Mass) of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methylquinolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-1-methylquinolin-2(1H)-one (CAS No. 32262-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, providing a self-validating framework for the structural elucidation of this and related quinolinone derivatives.

Introduction to 4-chloro-1-methylquinolin-2(1H)-one

Quinolin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[3] Their rigid, planar structure is a key building block in the synthesis of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific compound, 4-chloro-1-methylquinolin-2(1H)-one, incorporates key functional groups—a lactam (cyclic amide), a vinyl chloride, and an N-methyl group—that modulate its chemical reactivity and biological profile. Accurate structural confirmation is the bedrock of any chemical research, and a multi-pronged spectroscopic approach is the gold standard for achieving this. This guide explains the causality behind experimental choices and provides a logical framework for interpreting the spectral data to unequivocally confirm the molecule's identity.

Molecular Structure and Spectroscopic Overview

The structural features of 4-chloro-1-methylquinolin-2(1H)-one dictate its spectroscopic signature. The molecule has a molecular formula of C₁₀H₈ClNO and a monoisotopic mass of approximately 193.03 Da.[4][5]

Caption: Molecular structure of 4-chloro-1-methylquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-1-methylquinolin-2(1H)-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • Data Acquisition: Record the spectrum over a range of 0-12 ppm. Standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds) are typically sufficient.

Data Summary

The following table outlines the predicted ¹H NMR spectral data. Chemical shifts are estimated based on analogous structures and established substituent effects.[6][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Doublet (d)1HH-5
~ 7.7 - 7.9Triplet of doublets (td)1HH-7
~ 7.4 - 7.6Doublet (d)1HH-8
~ 7.3 - 7.5Triplet (t)1HH-6
~ 6.5Singlet (s)1HH-3
~ 3.7Singlet (s)3HN-CH₃
Spectral Interpretation
  • Aromatic Region (7.3 - 8.3 ppm): The four protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will appear in this region. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The remaining protons will exhibit complex splitting patterns (triplets, doublets of doublets) typical of a substituted benzene ring.

  • Vinyl Proton (H-3, ~6.5 ppm): The proton at the C-3 position is a vinyl proton and is expected to appear as a sharp singlet. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the chlorine atom at C-4.

  • N-Methyl Protons (~3.7 ppm): The three protons of the methyl group attached to the nitrogen atom will appear as a distinct singlet, typically in the range of 3.5-4.0 ppm. The deshielding is due to the direct attachment to the electronegative nitrogen atom within the lactam ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.

Experimental Protocol
  • Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is acquired on the same spectrometer, typically using a broadband proton-decoupled pulse sequence.

  • Data Acquisition: A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.

Data Summary

Predicted ¹³C NMR chemical shifts are summarized below, based on data from similar quinolinone structures.[6][8]

Chemical Shift (δ, ppm)Assignment
~ 162C=O (C-2)
~ 142C-4
~ 140C-8a
~ 132C-7
~ 129C-5
~ 123C-6
~ 116C-4a
~ 115C-8
~ 110C-3
~ 30N-CH₃
Spectral Interpretation
  • Carbonyl Carbon (C-2, ~162 ppm): The lactam carbonyl carbon is the most deshielded carbon in the molecule and will appear as a distinct peak in the downfield region of the spectrum.

  • Quaternary Carbons (C-4, C-4a, C-8a): The C-4 carbon, directly attached to the electronegative chlorine atom, will be significantly deshielded (~142 ppm). The bridgehead carbons, C-4a and C-8a, will also appear in the aromatic region.

  • Aromatic Methine Carbons (CH): The aromatic carbons bearing protons (C-5, C-6, C-7, C-8) and the vinyl C-3 carbon will resonate between 110 and 135 ppm.

  • N-Methyl Carbon (~30 ppm): The aliphatic carbon of the N-methyl group is the most shielded carbon and will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred method. ATR requires minimal sample preparation and provides high-quality spectra.

  • Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Summary

Key diagnostic absorption bands expected for 4-chloro-1-methylquinolin-2(1H)-one are listed below.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1660 - 1680C=O stretch (strong)Lactam (Amide)
~ 1600, 1550, 1480C=C stretchAromatic ring
~ 3000 - 3100C-H stretchAromatic & Vinyl
~ 2850 - 2960C-H stretchAliphatic (N-CH₃)
~ 750 - 850C-Cl stretchAryl Halide
Spectral Interpretation

The IR spectrum provides a rapid confirmation of key functional groups:

  • Lactam Carbonyl Stretch: The most prominent peak in the spectrum will be the strong absorption band around 1660-1680 cm⁻¹, which is characteristic of a C=O stretch in a six-membered lactam ring. Its position confirms the presence of the quinolinone core.

  • Aromatic C=C Stretches: Multiple sharp peaks in the 1480-1600 cm⁻¹ region confirm the presence of the aromatic ring.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic and vinyl protons, while those just below 3000 cm⁻¹ are from the N-methyl group.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region (typically 750-850 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol
  • Instrumentation: A high-resolution mass spectrometer (HRMS) using either Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy technique that causes extensive fragmentation.

  • Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For EI, the sample is typically introduced via a direct insertion probe.

  • Data Acquisition: The mass analyzer (e.g., TOF, Orbitrap, or Quadrupole) scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Summary
m/z ValueInterpretationNotes
193 / 195[M]⁺•Molecular ion peak cluster.
194 / 196[M+H]⁺Protonated molecular ion (in ESI+).
165 / 167[M-CO]⁺•Loss of carbon monoxide.
158[M-Cl]⁺Loss of a chlorine radical.
130[M-Cl-CO]⁺Subsequent loss of CO.
Fragmentation Analysis

The presence of a chlorine atom is immediately identifiable from the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺• and [M+2]⁺•) at m/z 193 and 195, with a relative intensity ratio of ~3:1.[11]

Key fragmentation pathways include:

  • Loss of Carbon Monoxide: A common fragmentation for cyclic carbonyl compounds is the loss of a neutral CO molecule (28 Da), leading to fragment ions at m/z 165/167.[12]

  • Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 or 37 Da), yielding a fragment ion at m/z 158.

  • Sequential Loss: A subsequent loss of CO from the m/z 158 fragment would produce an ion at m/z 130.

G M [C₁₀H₈ClNO]⁺• m/z 193/195 M_Cl [C₁₀H₈NO]⁺ m/z 158 M->M_Cl - •Cl M_CO [C₉H₈ClN]⁺• m/z 165/167 M->M_CO - CO M_Cl_CO [C₉H₈N]⁺ m/z 130 M_Cl->M_Cl_CO - CO

Caption: Proposed EI mass spectrometry fragmentation pathway.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates the synergistic approach required for unambiguous structure elucidation.

G cluster_0 cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Sample Sample of 4-Chloro-1-methylquinolin-2(1H)-one NMR ¹H & ¹³C NMR Sample->NMR IR FTIR (ATR) Sample->IR MS HRMS (EI/ESI) Sample->MS NMR_Data Proton Connectivity Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (C=O, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data Conclusion Confirmed Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of 4-chloro-1-methylquinolin-2(1H)-one is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the lactam carbonyl. High-resolution mass spectrometry provides the exact molecular weight and formula, with the characteristic chlorine isotope pattern serving as a crucial validation point. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this compound in their work.

References

  • BenchChem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Kumar, A., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32.
  • ChemicalBook. 4-CHLORO-1-METHYL-1H-QUINOLIN-2-ONE | 32262-17-2.
  • Supporting Information for scientific publication. (Details not fully provided in search result).
  • Kubicki, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4987. Available from: [Link]

  • Chemsrc. 2(1H)-Quinolinone,4-chloro-1-methyl- | CAS#:32262-17-2.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • ResearchGate. Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • Leah4sci. Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available from: [Link]

  • RSC Publishing. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.

Sources

tautomerism in 4-hydroxyquinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinolin-2-one Derivatives

Abstract

The 4-hydroxyquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The therapeutic efficacy and physicochemical properties of these derivatives are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria inherent to 4-hydroxyquinolin-2-one derivatives. We will dissect the structural landscape of the possible tautomers, analyze the electronic and environmental factors that govern their relative stabilities, and present detailed, field-proven methodologies—both experimental and computational—for their rigorous investigation. This document is intended to serve as a comprehensive resource for researchers aiming to understand, predict, and control tautomerism in the rational design of next-generation therapeutics.

The Tautomeric Landscape: Beyond a Single Structure

4-Hydroxyquinolin-2-one derivatives are not static entities but exist as a dynamic equilibrium of interconverting isomers known as tautomers. This prototropic tautomerism involves the migration of a proton, typically between oxygen and nitrogen atoms, accompanied by a shift in double bonds. The principal equilibrium involves at least two key forms: the 4-hydroxyquinolin-2(1H)-one form (amide-enol, A ) and the quinoline-2,4(1H,3H)-dione form (amide-keto, B ). A third, less common di-enol tautomer, quinoline-2,4-diol (C) , can also be considered.[2][4][5]

For the majority of derivatives, extensive studies have shown that the keto-amide tautomer (B ) is the most stable and predominant form in both the solid state and in polar solutions.[6][7] This preference is largely attributed to the stability of the cyclic amide group and favorable delocalization of electrons.

Tautomers A 4-Hydroxyquinolin-2(1H)-one (Amide-Enol Form A) B Quinoline-2,4(1H,3H)-dione (Amide-Keto Form B) A->B Keto-Enol Tautomerism C Quinoline-2,4-diol (Di-enol Form C) A->C Amide-Iminol Tautomerism

Caption: Primary tautomeric equilibria in the 4-hydroxyquinolin-2-one core.

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a finely balanced interplay of intrinsic structural features and external environmental conditions. Understanding these factors is paramount for predicting molecular behavior and designing compounds with desired properties.

FactorInfluence on EquilibriumRationale & Causality
Substituents Can shift equilibrium significantly.Electron-withdrawing groups (EWGs) or substituents at the 3-position capable of forming intramolecular hydrogen bonds can favor the enol form (A ).[8][9] This occurs because the hydrogen bond creates a stable six-membered ring, offsetting the inherent stability of the keto form. Conversely, other substituents may further stabilize the predominant keto form.
Solvent Polarity Polar solvents favor the more polar tautomer.Polar protic solvents like water or DMSO can form strong hydrogen bonds with the C=O and N-H groups of the amide-keto form (B ), leading to its enhanced stabilization.[6][7][10] In non-polar aprotic solvents, the energy difference between tautomers may decrease.
pH Drastically alters the dominant species.In acidic media, protonation can occur, while in basic media, deprotonation leads to the formation of an anionic species with a different electronic distribution, which can favor specific tautomeric forms.[11]
Physical State Solid-state vs. Solution.Crystal packing forces and intermolecular hydrogen bonding in the solid state almost exclusively favor a single tautomer, typically the keto form.[6][12] The equilibrium in solution can be more dynamic and solvent-dependent.

Experimental Validation: Protocols for Tautomer Elucidation

Determining the predominant tautomeric form requires robust experimental evidence. A multi-technique approach is often necessary for a conclusive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for studying tautomeric equilibria in solution. It provides a time-averaged snapshot of the species present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used as it can dissolve a wide range of derivatives and its hydrogen-bonding capacity helps resolve N-H and O-H protons.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-hydroxyquinolin-2-one derivative and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Diagnostic Signals: Look for a broad singlet in the 10-13 ppm range. An exchangeable proton in this region could be either N-H or O-H. The chemical shift of the proton at the C3 position is also informative.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Causality Check: The chemical shift of the C4 carbon is the most definitive indicator. A signal in the range of ~175 ppm is characteristic of a carbonyl carbon (C=O), confirming the keto form (B ).[7] Conversely, a signal further upfield would suggest an enolic C-OH carbon. The C2 carbonyl signal typically appears around 160-165 ppm.

  • Data Analysis: Correlate the ¹H and ¹³C data. The presence of a downfield C4 signal (~175 ppm) provides strong evidence for the predominance of the quinoline-2,4(1H,3H)-dione tautomer in solution.

Single-Crystal X-ray Crystallography

Expertise & Experience: This technique provides an unambiguous, high-resolution structure of the molecule as it exists in the solid state. It is the gold standard for determining bond lengths and identifying proton positions, leaving no doubt as to the tautomeric form within the crystal lattice.

Self-Validating Protocol:

  • Crystal Growth (Causality): The choice of solvent system is crucial for obtaining high-quality single crystals. Slow evaporation of a solution in a suitable solvent (e.g., ethanol, DMF, or a mixture) is a common and effective method. The goal is to allow molecules to pack in a slow, ordered manner.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data.

  • Data Analysis (Trustworthiness):

    • Bond Lengths: Examine the C4-O bond length. A short bond (~1.25 Å) is indicative of a C=O double bond (keto form), while a longer bond (~1.36 Å) indicates a C-O single bond (enol form).[6]

    • Hydrogen Atom Location: Locate the position of the relevant proton in the difference Fourier map. Its presence on the N1 atom confirms the amide-keto tautomer.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and accessible method for obtaining qualitative information about the functional groups present, which can help identify the dominant tautomer.

Self-Validating Protocol:

  • Sample Preparation: Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Keto Form Signature: Look for a strong, sharp absorption band in the region of 1650-1600 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclic amide and the C4-keto group.[7][13]

    • Enol Form Signature: The enol form would be characterized by a broad O-H stretching band around 3400-3200 cm⁻¹ and the absence of the strong C4-keto carbonyl peak.

Predictive Power: Computational Chemistry Workflow

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each possible isomer, we can predict the position of the equilibrium with high accuracy, complementing experimental findings.

Authoritative Grounding: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and well-validated level of theory for such systems.[14][15] To account for environmental effects, calculations are often performed in the gas phase and then repeated using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a solvent environment.[13][14]

Workflow cluster_DFT DFT Computational Workflow arrow arrow A 1. Build 3D Structures of All Tautomers B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minima) B->C D 4. Single Point Energy Calculation (Gas Phase & PCM for Solvent) C->D E 5. Analyze Gibbs Free Energy (ΔG) Determine Relative Stabilities D->E

Caption: A typical DFT workflow for predicting tautomer stability.

Self-Validating Protocol:

  • Structure Generation: Build the 3D coordinates for all plausible tautomers (e.g., A , B , and C ) using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This step is crucial for obtaining meaningful energy values.

  • Frequency Analysis: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Energy Calculation: Calculate the single-point electronic energy and thermal corrections to obtain the Gibbs free energy (G) for each tautomer. Repeat this step using the PCM model for relevant solvents (e.g., water, DMSO).

  • Stability Analysis: Compare the Gibbs free energies. The tautomer with the lowest G is the most stable. The equilibrium constant (KT) can be calculated from the energy difference (ΔG) between two tautomers using the equation: ΔG = -RTln(KT) .

The Biological Imperative: Why Tautomerism Matters in Drug Design

The specific tautomeric form of a drug molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and overall electronic profile. These features are the determinants of molecular recognition by a biological target.

Trustworthiness: The interaction between a ligand and its receptor is exquisitely sensitive to structure. A classic example is the role of the 4-oxo group and the N1-H proton in many quinolone derivatives that target bacterial enzymes or parasitic protein complexes.[16][17] These groups often act as critical hydrogen bond donors and acceptors within the active site. The enol tautomer, lacking the 4-oxo group, would be incapable of this specific interaction, rendering it biologically inactive.

Therefore, a comprehensive understanding of the tautomeric landscape is not merely an academic exercise; it is a fundamental requirement for:

  • Accurate Structure-Activity Relationship (SAR) Studies: Attributing biological activity to the correct tautomer.

  • In Silico Drug Design: Using the correct, most relevant tautomer in docking and molecular dynamics simulations.

  • Optimizing Physicochemical Properties: Controlling tautomerism can influence properties like solubility, lipophilicity, and membrane permeability, which are critical for bioavailability.

Conclusion

The tautomerism of 4-hydroxyquinolin-2-one derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. While the quinoline-2,4(1H,3H)-dione form is often the most stable, researchers must not assume its universal predominance. A rigorous, multi-faceted approach combining high-resolution spectroscopy (NMR, X-ray), and validated computational modeling (DFT) is essential for accurately characterizing the tautomeric equilibrium of any new derivative. This foundational knowledge is critical for building predictive SAR models, guiding rational drug design, and ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. Heterocyclic Communications. [Link]

  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Ukrainets, I. V., Bereznyakova, N. L., & Turov, A. V. (2008). 4-HYDROXY-2-QUINOLONES. 147. SYNTHESIS AND TAUTOMERISM OF 2-METHYL-9H-FURO[2,3-b]QUINOLIN-4-ONE. Chemistry of Heterocyclic Compounds. [Link]

  • Main tautomeric forms of 4-hydroxyquinolin-2-one - ResearchGate. (n.d.). ResearchGate. [Link]

  • Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain- Killers. (n.d.). [Link]

  • Biological activity of natural 2-quinolinones - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - Sci-Hub. (n.d.). [Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - NIH. (n.d.). National Institutes of Health. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - Helda - University of Helsinki. (n.d.). [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Sci-Hub. (n.d.). [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). [Link]

  • 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Synthesis and X-ray structure of the first thioether of quinolin-2-one naming as 4,4'-thio-bis(1-methylquinoline-2(1H) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. (n.d.). National Institutes of Health. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.). [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (n.d.). [Link]

Sources

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] First isolated from coal tar in 1834, its synthetic versatility and diverse pharmacological activities have led to the development of numerous clinically significant drugs.[4][5] This technical guide provides a comprehensive exploration of the quinoline nucleus in drug discovery, delving into its fundamental physicochemical properties, key synthetic strategies, diverse mechanisms of action, and established therapeutic applications. We will examine the causal relationships behind experimental designs and the logic underpinning structure-activity relationship (SAR) studies, offering field-proven insights for drug development professionals. Detailed protocols for relevant assays, quantitative data summaries, and visual diagrams of key pathways and workflows are included to provide a practical and in-depth resource.

The Quinoline Core: Physicochemical Properties and Synthetic Versatility

Quinoline, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[6] This electron-deficient system, due to the nitrogen atom, imparts weak basic properties and allows for both electrophilic and nucleophilic substitutions.[5][6] These characteristics, combined with its rigid, planar structure, make it an ideal scaffold for interacting with biological macromolecules.

The synthetic accessibility of the quinoline core is a major contributor to its prevalence in drug discovery.[1] Several classic and modern synthetic routes allow for the generation of diverse libraries of quinoline derivatives, facilitating extensive SAR studies.[7]

Key Synthetic Methodologies

The choice of synthetic route is critical and depends on the desired substitution pattern on the quinoline ring.

  • Skraup Synthesis: This is a fundamental method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] It is particularly useful for producing unsubstituted or simply substituted quinolines.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to produce a wider range of substituted quinolines.[8]

  • Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offering a direct route to polysubstituted quinolines.[9]

  • Combes Synthesis: The reaction of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization, provides access to 2,4-disubstituted quinolines.[8]

  • Conrad-Limpach-Knorr Synthesis: This route, reacting anilines with β-ketoesters, can yield either 4-quinolones or 2-quinolones depending on the reaction temperature, demonstrating the tunability of quinoline synthesis.[8][9]

The selection of a particular synthetic pathway is a strategic decision in a drug discovery program, often dictated by the need to explore specific chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy across a broad spectrum of diseases, including infectious diseases, cancer, and neurodegenerative disorders.[10][11]

Antimalarial Activity: The Historical Cornerstone

The quinoline scaffold is most famously associated with antimalarial drugs.[5][12] The development of chloroquine in the 1940s revolutionized malaria treatment.[5]

Mechanism of Action: During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme.[11][13] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[11] Quinoline antimalarials, such as chloroquine and quinine, are weak bases that accumulate in the acidic food vacuole of the parasite.[14][15] Here, they are thought to exert their effect by two primary, non-mutually exclusive mechanisms:

  • Inhibition of Hemozoin Formation: The quinoline drug caps the growing hemozoin crystal, preventing further polymerization of heme.[16]

  • Heme Complexation: The drug forms a complex with free heme, and this complex is toxic to the parasite, potentially by damaging cell membranes.[13][15][16]

The resulting buildup of toxic free heme leads to the death of the parasite.[11] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials and combination therapies.[12][17]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Objective: To quantify the dose-dependent inhibition of parasite growth.

Methodology:

  • Parasite Culture: Asynchronously growing chloroquine-sensitive (3D7) or -resistant (Dd2) strains of P. falciparum are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted test compounds.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite density. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Causality Behind Experimental Choices: The 72-hour incubation period allows for at least one full cycle of parasite replication. SYBR Green I is a fluorescent dye that intercalates with DNA, providing a reliable measure of parasite proliferation. The use of both sensitive and resistant strains is crucial for identifying compounds that can overcome existing resistance mechanisms.

Anticancer Activity: A Modern Frontier

Quinoline derivatives have emerged as a significant class of anticancer agents, with several approved drugs and many more in clinical trials.[1][2][18] They exert their effects through various mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[18][19]

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[20][21] Several FDA-approved quinoline-containing drugs are kinase inhibitors.[20][22] For example, Cabozantinib is a multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others.[4]

MET_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2 VEGFR2 Receptor VEGFR2->RAS VEGFR2->PI3K HGF HGF (Ligand) HGF->MET VEGF VEGF (Ligand) VEGF->VEGFR2 Quinoline_KI Quinoline Kinase Inhibitor (e.g., Cabozantinib) Quinoline_KI->MET Quinoline_KI->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of MET and VEGFR2 signaling pathways by a quinoline-based kinase inhibitor.

Topoisomerase Inhibition: Camptothecin and its analogs, such as topotecan, are quinoline-containing natural products that inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[4] This leads to DNA damage and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) in Anticancer Quinolines:

SAR studies are crucial for optimizing the anticancer activity of quinoline derivatives. For instance, in many kinase inhibitors, the quinoline core acts as a hinge-binding motif, while substitutions at various positions are modulated to enhance potency and selectivity.[23][24] Modifications to the quinoline scaffold can also improve solubility and pharmacokinetic profiles, which are critical for developing effective drugs.[25]

Antibacterial and Antifungal Activities

The quinoline scaffold is also present in a number of antimicrobial agents.[26][27] Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of synthetic broad-spectrum antibiotics.[4] Although technically quinolones (a subclass of quinolines with a ketone group), their development highlights the importance of this core structure in antibacterial drug design. They act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[28]

Recent research has also focused on developing quinoline derivatives as novel antibacterial and antifungal agents to combat the growing threat of antimicrobial resistance.[26][27][29]

Neurodegenerative Diseases

The quinoline scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's.[30][31] Some quinoline derivatives have shown the ability to inhibit acetylcholinesterase, chelate metal ions involved in amyloid plaque formation, and possess antioxidant properties.[30][32][33] This multi-target approach is considered a promising strategy for complex diseases like Alzheimer's.[30]

Quantitative Data and Approved Drugs

The therapeutic success of the quinoline scaffold is evidenced by the number of FDA-approved drugs that contain this core structure.[22][34]

Drug Name Trade Name Therapeutic Area Mechanism of Action FDA Approval Year
Chloroquine AralenAntimalarialHeme polymerization inhibitor1949
Ciprofloxacin CiproAntibacterialDNA gyrase/topoisomerase IV inhibitor1987
Topotecan HycamtinAnticancerTopoisomerase I inhibitor1996
Bosutinib BosulifAnticancerKinase inhibitor (Src, Abl)2012
Bedaquiline SirturoAntitubercularATP synthase inhibitor2012
Cabozantinib Cometriq, CabometyxAnticancerKinase inhibitor (MET, VEGFR2, RET)2012
Lenvatinib LenvimaAnticancerKinase inhibitor (VEGFR, FGFR, PDGFR)2015
Neratinib NerlynxAnticancerKinase inhibitor (HER2, EGFR)2017
Tafenoquine Krintafel, ArakodaAntimalarialMultiple (including heme polymerization)2018
Capmatinib TabrectaAnticancerKinase inhibitor (MET)2020
Tivozanib FotivdaAnticancerKinase inhibitor (VEGFR)2021
Mitapivat PyrukyndAnemiaPyruvate kinase activator2022

This table is not exhaustive but highlights key examples.[22][34][35]

Conclusion and Future Perspectives

The quinoline scaffold undeniably holds a privileged position in medicinal chemistry and drug discovery.[1][19] Its journey from a component of coal tar to the core of numerous life-saving medicines is a testament to its remarkable chemical and biological properties. The synthetic tractability of the quinoline nucleus continues to provide a robust platform for the design and development of novel therapeutics.[1]

Future research will likely focus on:

  • Novel Hybrids: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or multi-target activities.[17][25]

  • Overcoming Resistance: Designing new quinoline derivatives that can circumvent existing drug resistance mechanisms in infectious diseases and cancer.[12]

  • Targeted Therapies: Leveraging the quinoline core to develop highly selective inhibitors for specific biological targets, thereby minimizing off-target effects.[20]

  • Advanced Drug Delivery: Developing novel formulations and delivery systems for quinoline-based drugs to enhance their efficacy and safety profiles.

The rich history and continued success of quinoline-based drugs ensure that this versatile scaffold will remain a critical tool for medicinal chemists in the ongoing quest for new and improved medicines.

References

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19325-19353.
  • Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1528-1551.
  • Singh, R., & Singh, P. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(10), 1647. Retrieved from: [Link]

  • Kumar, A., & Srivastava, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 55(8), 3783-3809. Retrieved from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from: [Link]

  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. Retrieved from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-15. Retrieved from: [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(4), 365-377. Retrieved from: [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(4), 365-377. Retrieved from: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Retrieved from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. Retrieved from: [Link]

  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life Sciences, 49(17), 1213-1219. Retrieved from: [Link]

  • Al-Ostath, A. I., Al-Assiri, M. S., & El-Emam, A. A. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 1-13. Retrieved from: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1644. Retrieved from: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC. Retrieved from: [Link]

  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (2023). YMER. Retrieved from: [Link]

  • Egan, T. J. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(4), 163-169. Retrieved from: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Retrieved from: [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Retrieved from: [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate. Retrieved from: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Ingenta Connect. Retrieved from: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Retrieved from: [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate. Retrieved from: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters, 8(12), 1269-1274. Retrieved from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from: [Link]

  • synthesis of quinoline derivatives and its applications. (2023). Slideshare. Retrieved from: [Link]

  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167-204. Retrieved from: [Link]

  • (PDF) Quinoline scaffold as a privileged substructure in antimicrobial drugs. (n.d.). ResearchGate. Retrieved from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. Retrieved from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from: [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents | Request PDF. (n.d.). ResearchGate. Retrieved from: [Link]

  • Some examples of quinoline-based approved drugs. (n.d.). ResearchGate. Retrieved from: [Link]

  • Quinolone scaffolds as potential drug candidates against infectious microbes: a review. (2024). Molecular Diversity. Retrieved from: [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Bioorganic Chemistry, 104, 104332. Retrieved from: [Link]

  • Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (n.d.). Bentham Science. Retrieved from: [Link]

  • Quinoline based FDA Approved Drugs: Synthetic Route and Clinical Uses. (2025). CoLab. Retrieved from: [Link]

  • Synthesis and therapeutic potential of quinoline derivatives. (n.d.). Semantic Scholar. Retrieved from: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Pharmaceutical Science, 12(10), 031-048. Retrieved from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7057. Retrieved from: [Link]

  • Structures of some commercially available quinoline containing drugs. (n.d.). ResearchGate. Retrieved from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3550. Retrieved from: [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 4-chloro-1-methylquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings governing its reactivity, explore potential reaction pathways, and provide actionable experimental protocols. This document is designed to be a practical resource for scientists engaged in the synthesis and functionalization of quinolinone derivatives.

Introduction: The Electronic Landscape of 4-chloro-1-methylquinolin-2(1H)-one

The reactivity of 4-chloro-1-methylquinolin-2(1H)-one in electrophilic aromatic substitution (EAS) is dictated by the interplay of the electronic effects of its constituent functionalities. The quinolin-2-one core itself presents a nuanced electronic profile. The fused benzene ring is inherently more electron-rich than the pyridinone ring, which is deactivated by the electron-withdrawing nature of the amide carbonyl and the nitrogen heteroatom.

The substituents on the pyridinone ring further modulate this reactivity:

  • N-methyl group: The methyl group at the N1 position is a weak electron-donating group through induction, slightly activating the ring system.

  • Carbonyl group (at C2): The amide carbonyl is a strong deactivating group, withdrawing electron density from the pyridinone ring through both resonance and inductive effects.

  • Chloro group (at C4): The chlorine atom exhibits a dual electronic nature. It is an inductively electron-withdrawing group but can also donate electron density through resonance via its lone pairs. Overall, halogens are considered deactivating groups in EAS.[1][2][3]

The confluence of these effects leads to a complex regiochemical outlook for electrophilic attack.

Regioselectivity in Electrophilic Substitution: A Dichotomy of Possibilities

The prediction of the site of electrophilic attack on 4-chloro-1-methylquinolin-2(1H)-one is not straightforward, with literature on analogous systems suggesting two primary, and somewhat conflicting, outcomes.

Scenario A: Substitution on the Carbocyclic (Benzene) Ring

Classical heterocyclic chemistry posits that in quinoline systems, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions.[4][5] This is because the pyridinone ring is significantly deactivated by the electronegative nitrogen and the carbonyl group.

A key study by Adams and Hey in 1950 on the nitration of 4-chloro-3-methylquinoline reported the formation of 4-chloro-5-nitro-3-methylquinoline and 4-chloro-8-nitro-3-methylquinoline.[6][7][8] This provides strong precedent for electrophilic attack on the benzene moiety of the quinolinone scaffold.

G 4-chloro-1-methylquinolin-2(1H)-one 4-chloro-1-methylquinolin-2(1H)-one Wheland Intermediate (C5-attack) Wheland Intermediate (C5-attack) 4-chloro-1-methylquinolin-2(1H)-one->Wheland Intermediate (C5-attack) + E+ (C5 attack) Wheland Intermediate (C8-attack) Wheland Intermediate (C8-attack) 4-chloro-1-methylquinolin-2(1H)-one->Wheland Intermediate (C8-attack) + E+ (C8 attack) Electrophile (E+) Electrophile (E+) 5-E-4-chloro-1-methylquinolin-2(1H)-one 5-E-4-chloro-1-methylquinolin-2(1H)-one Wheland Intermediate (C5-attack)->5-E-4-chloro-1-methylquinolin-2(1H)-one - H+ 8-E-4-chloro-1-methylquinolin-2(1H)-one 8-E-4-chloro-1-methylquinolin-2(1H)-one Wheland Intermediate (C8-attack)->8-E-4-chloro-1-methylquinolin-2(1H)-one - H+

Scenario B: Substitution on the Pyridinone Ring (C3 Position)

Despite the general deactivation of the pyridinone ring, the existence of "4-chloro-1-methyl-3-nitroquinolin-2(1H)-one" (CAS 79966-13-5) in chemical databases strongly suggests that electrophilic substitution at the C3 position is feasible.[9] This is a notable deviation from the classical reactivity pattern of quinolines.

The rationale for C3 substitution likely lies in the specific electronic environment of the pyridinone ring. The C3 position is meta to the deactivating carbonyl group and ortho to the chloro group. While the chloro group is deactivating, it is also an ortho, para-director. The N-methyl group, being weakly activating, may also contribute to some degree of activation of the pyridinone ring.

Furthermore, a documented synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides a robust precedent for the nitration at the C3 position of a substituted quinolinone.[10][11]

G 4-chloro-1-methylquinolin-2(1H)-one 4-chloro-1-methylquinolin-2(1H)-one Wheland Intermediate (C3-attack) Wheland Intermediate (C3-attack) 4-chloro-1-methylquinolin-2(1H)-one->Wheland Intermediate (C3-attack) + E+ (C3 attack) Electrophile (E+) Electrophile (E+) 4-chloro-1-methyl-3-E-quinolin-2(1H)-one 4-chloro-1-methyl-3-E-quinolin-2(1H)-one Wheland Intermediate (C3-attack)->4-chloro-1-methyl-3-E-quinolin-2(1H)-one - H+

Key Electrophilic Substitution Reactions and Protocols

Based on the available evidence, this section provides detailed protocols for the most pertinent electrophilic substitution reactions.

Nitration

Nitration is a cornerstone of electrophilic aromatic substitution. Given the conflicting reports, both potential outcomes are addressed below.

This protocol is adapted from the successful synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-1-methylquinolin-2(1H)-one (1 equivalent) in propionic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding nitric acid (4 equivalents) to propionic acid.

  • Addition: Cool the solution of the quinolinone to 0-5 °C using an ice bath. Add the nitrating mixture dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one.

Table 1: Summary of C3-Nitration Protocol

ParameterValue/Description
Substrate 4-chloro-1-methylquinolin-2(1H)-one
Reagents Nitric acid, Propionic acid
Temperature 0-5 °C for addition, then room temp.
Reaction Time 3-5 hours
Work-up Precipitation in ice-water
Expected Product 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one

This hypothetical protocol is based on the findings of Adams and Hey for a similar substrate.[8]

Step-by-Step Methodology:

  • Dissolution: Suspend 4-chloro-1-methylquinolin-2(1H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C in a round-bottom flask with vigorous stirring.

  • Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide). The product will precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product, a mixture of 5-nitro and 8-nitro isomers, can be purified and separated by column chromatography on silica gel.

Table 2: Summary of C5/C8-Nitration Protocol

ParameterValue/Description
Substrate 4-chloro-1-methylquinolin-2(1H)-one
Reagents Conc. Nitric acid, Conc. Sulfuric acid
Temperature 0-5 °C initially, then room temp.
Reaction Time 3-4 hours
Work-up Quenching on ice, neutralization
Expected Products 5-nitro and 8-nitro isomers
Halogenation

Direct halogenation of the 4-chloro-1-methylquinolin-2(1H)-one core is anticipated to be challenging due to the presence of deactivating groups. However, substitution on the more activated benzene ring is plausible.

Protocol 3: Bromination of the Benzene Ring

Step-by-Step Methodology:

  • Setup: To a solution of 4-chloro-1-methylquinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Addition of Bromine: Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be monitored for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography to isolate the bromo-substituted isomers (likely at C5 and C8).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The pyridinone ring of 4-chloro-1-methylquinolin-2(1H)-one is expected to be unreactive under Friedel-Crafts conditions. However, acylation of the benzene ring may be possible under forcing conditions.

Mechanistic Considerations and Causality

The choice of reaction conditions is paramount in directing the regiochemical outcome. The use of a less acidic medium, such as propionic acid for nitration, may favor substitution on the less deactivated C3 position of the pyridinone ring. In contrast, strongly acidic conditions, like a mixture of concentrated sulfuric and nitric acids, will protonate the nitrogen of the quinolinone, further deactivating the pyridinone ring and favoring substitution on the carbocyclic ring.

G Substrate 4-chloro-1-methylquinolin-2(1H)-one Mildly Acidic Conditions e.g., HNO3 in Propionic Acid Substrate->Mildly Acidic Conditions Strongly Acidic Conditions e.g., HNO3/H2SO4 Substrate->Strongly Acidic Conditions C3-Substitution Product: 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one Mildly Acidic Conditions->C3-Substitution Favors C5/C8-Substitution Products: 5-nitro and 8-nitro isomers Strongly Acidic Conditions->C5/C8-Substitution Favors

Conclusion and Future Outlook

The electrophilic substitution of 4-chloro-1-methylquinolin-2(1H)-one is a nuanced process with the potential for multiple regiochemical outcomes. While classical theory and some experimental evidence point towards substitution on the benzene ring at the C5 and C8 positions, the existence of a C3-nitrated product and analogous syntheses indicate that substitution on the pyridinone ring is also achievable. The key to controlling the regioselectivity appears to lie in the careful selection of reaction conditions, particularly the acidity of the reaction medium.

This guide provides a foundational understanding and practical protocols for researchers exploring the derivatization of this important heterocyclic core. Further experimental work is warranted to fully elucidate the scope and limitations of these reactions and to definitively establish the factors that govern the site of electrophilic attack.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092-2096. [Link]

  • Royal Society of Chemistry. (1950). 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed). [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • YouTube. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • CFDE Data Portal. (n.d.). 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one (Compound). [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • YouTube. (2019, July 5). Determining the activating and directing effects of substituents. [Link]

  • Shepler, B. (2019, July 4). Determining the activating and directing effects of substituents. YouTube. [Link]

  • Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]

  • CFDE Data Portal. (n.d.). 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one (Compound). Retrieved from [Link]

Sources

solubility of 4-chloro-1-methylquinolin-2(1H)-one in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-chloro-1-methylquinolin-2(1H)-one in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword

Compound Profile: 4-chloro-1-methylquinolin-2(1H)-one

4-chloro-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A clear understanding of the molecule's structure is the first step in predicting its solubility.

Chemical Structure:

Caption: Chemical structure of 4-chloro-1-methylquinolin-2(1H)-one.

Key Structural Features Influencing Solubility:

  • Lactam Moiety: The cyclic amide (lactam) group is a key polar functional group. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-methyl group reduces its hydrogen bond donating capacity. This polarity is a primary driver for solubility in polar solvents.

  • Aromatic System: The bicyclic aromatic quinolinone core is largely nonpolar and hydrophobic. This region of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

  • Chloro Substituent: The chlorine atom at the 4-position is an electron-withdrawing group that can contribute to dipole-dipole interactions. Its presence can slightly increase the polarity of the molecule.

  • N-Methyl Group: The methyl group on the nitrogen atom is a small, nonpolar alkyl group that can contribute to hydrophobic interactions.

Predicted Physicochemical Properties:

While experimental data is scarce, computational tools can provide estimates for key properties:

PropertyPredicted ValueSource
Molecular Weight193.62 g/mol N/A
pKa4.40 ± 0.50[1]
Water Solubility62.71 mg/L[2]

These predicted values suggest that 4-chloro-1-methylquinolin-2(1H)-one is a weakly basic compound with low aqueous solubility.

Predicted Solubility Profile: A Theoretical Assessment

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the lactam oxygen of 4-chloro-1-methylquinolin-2(1H)-one can accept hydrogen bonds, the molecule lacks a strong hydrogen bond donor. Therefore, solubility in protic solvents is expected to be moderate to low. As indicated by the predicted water solubility, it is poorly soluble in water.[2]

  • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), acetone): These solvents are polar but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between the polar lactam and chloro-substituted ring system and the polar aprotic solvent molecules are likely to be significant. Therefore, 4-chloro-1-methylquinolin-2(1H)-one is predicted to have good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane (DCM)): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic core of the molecule will have some affinity for these solvents. However, the presence of the polar lactam group will likely limit its solubility in highly nonpolar solvents like hexane. Solubility in solvents of intermediate polarity like DCM is expected to be moderate.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed protocol for determining the equilibrium solubility of 4-chloro-1-methylquinolin-2(1H)-one using the widely accepted shake-flask method.

Materials and Equipment
  • 4-chloro-1-methylquinolin-2(1H)-one (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO, ethyl acetate, DCM, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound into vials B Add a known volume of each solvent A->B Dispense solvent C Seal vials and place on a shaker at a constant temperature B->C Incubate D Equilibrate for 24-48 hours C->D Shake to equilibrate E Centrifuge vials to pellet undissolved solid D->E Separate phases F Filter supernatant through a 0.22 µm syringe filter E->F Remove particulates G Prepare serial dilutions of the filtrate F->G Prepare for analysis H Analyze dilutions by HPLC or UV-Vis spectroscopy G->H Measure concentration I Determine concentration from a standard curve H->I Calculate solubility

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-chloro-1-methylquinolin-2(1H)-one to a series of vials. A general starting point is to add enough solid so that a significant amount remains undissolved at equilibrium.

    • Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient amount of time, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm that excess solid is still present.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of 4-chloro-1-methylquinolin-2(1H)-one of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

    • Generate a standard curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC) at an appropriate wavelength.

    • Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted sample using the same method as the standards.

    • Calculate the concentration of the saturated solution from the standard curve, taking into account the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of 4-chloro-1-methylquinolin-2(1H)-one in Common Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol
Ethanol
Polar Aprotic Acetonitrile
Acetone
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Nonpolar Dichloromethane (DCM)
Toluene
Hexane

Interpretation:

The results from this table will provide a quantitative understanding of the solubility profile of 4-chloro-1-methylquinolin-2(1H)-one. This information is invaluable for:

  • Solvent selection for synthesis and purification: Choosing appropriate solvents for reactions and crystallization.

  • Formulation development: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Analytical method development: Selecting appropriate mobile phases for chromatographic analysis.

Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[3][4][5][7][8]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4][5][7][8]

  • Harmful if Swallowed: May be harmful if ingested.[4][6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[3][4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[3][4][5]

  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-chloro-1-methylquinolin-2(1H)-one. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical solubility data needed to advance their research and development efforts. The insights gained from a well-characterized solubility profile are indispensable for making informed decisions throughout the drug discovery and development pipeline.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 22, 2026, from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2000, October 15). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Retrieved January 22, 2026, from [Link]

  • Chemchart. (n.d.). 4-Chloroquinolin-2(1H)-one (20146-59-2). Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved January 22, 2026, from [Link]

Sources

Methodological & Application

Purification of 4-chloro-1-methylquinolin-2(1H)-one by Recrystallization: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-chloro-1-methylquinolin-2(1H)-one via recrystallization. Quinolinone derivatives are pivotal structural motifs in medicinal chemistry and materials science, making the attainment of high-purity material a critical, non-trivial step in their synthesis and application. This guide moves beyond a simple list of steps, delving into the underlying principles of solvent selection, crystal growth, and troubleshooting. It is designed for researchers, scientists, and drug development professionals who require a robust, reproducible, and scientifically-grounded method for obtaining analytically pure 4-chloro-1-methylquinolin-2(1H)-one. The protocol includes a systematic solvent screening procedure and a detailed bulk purification workflow, complete with expert commentary on the causality behind key experimental choices.

Introduction and Scientific Principles

4-chloro-1-methylquinolin-2(1H)-one is a substituted quinolinone, a class of heterocyclic compounds widely investigated for its diverse biological activities. The purity of such compounds is paramount, as even trace impurities can significantly alter experimental outcomes in biological assays or affect the performance of derived materials.

Recrystallization remains a powerful and economical technique for purifying solid organic compounds. The method is predicated on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a given solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2] Conversely, soluble impurities should remain in the solution (the "mother liquor") upon cooling, while insoluble impurities can be removed by hot filtration.[2] The controlled, slow cooling of the saturated solution allows the target molecules to self-assemble into a crystal lattice, a highly ordered structure that inherently excludes mismatched impurity molecules, leading to a significant increase in purity.[3]

This guide establishes a self-validating system, beginning with a logical solvent screening process to identify the optimal conditions before proceeding to a larger-scale purification.

Compound Properties and Safety Mandates

Before initiating any experimental work, it is imperative to be familiar with the properties of 4-chloro-1-methylquinolin-2(1H)-one and to adhere to strict safety protocols. While specific experimental data for this exact compound is limited, properties can be estimated from closely related structures and computational models.

Table 1: Physical and Chemical Properties of 4-chloro-1-methylquinolin-2(1H)-one and Related Compounds

PropertyValue (Estimated/Related)Source
IUPAC Name 4-chloro-1-methylquinolin-2(1H)-one-
Molecular Formula C₁₀H₈ClNO-
Molecular Weight 193.63 g/mol [4]
Appearance Likely a white to off-white solidGeneral Observation
Melting Point 123.4 °C (Estimated for 4-chloroquinolin-2(1H)-one)[5]
Water Solubility 62.71 mg/L (Estimated for 4-chloroquinolin-2(1H)-one)[5]
Mandatory Safety Precautions

Substituted quinolines and quinolinones must be handled with care. Based on data for analogous compounds, 4-chloro-1-methylquinolin-2(1H)-one should be presumed to be an irritant.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or OSHA standards.[8][9]

  • Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[10] Avoid generating dust.[11]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8]

    • Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.[10]

Experimental Protocol Part I: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent.[12] A preliminary small-scale screening is not just recommended; it is essential for developing a robust and efficient protocol.

Objective:

To identify a single or mixed solvent system in which 4-chloro-1-methylquinolin-2(1H)-one is highly soluble when hot and poorly soluble when cold.

Materials:
  • Crude 4-chloro-1-methylquinolin-2(1H)-one

  • Test tubes (e.g., 10 x 75 mm)

  • Small-volume graduated cylinder or pipettes

  • Heating block or sand bath

  • Glass stirring rods

  • Ice-water bath

  • Screening Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water.

Screening Workflow:
  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Stir or agitate the mixture.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[13] Discard and move to the next solvent.

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block while stirring. Continue to add the solvent dropwise until the solid just dissolves.[1]

    • Expert's Note: The goal is to create a saturated solution at the solvent's boiling point. Adding an excessive amount of solvent will drastically reduce the final yield.[3]

  • Cooling and Crystallization Test: Once a clear, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling is crucial. It allows for the selective growth of high-purity crystals by providing sufficient time for molecules to arrange in an ordered lattice, excluding impurities.[3] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.

  • Cold Insolubility Test: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.[3]

  • Evaluation: An ideal solvent is one that yields a large quantity of crystalline solid upon cooling. An "oily" precipitate indicates the compound's melting point may be lower than the solvent's boiling point or that significant impurities are present.

  • Documentation: Record all observations systematically.

Table 2: Example Solvent Screening Observation Log

SolventSolubility (Room Temp)Solubility (Hot)Observations Upon CoolingSuitability
WaterInsolubleInsolubleNo changeUnsuitable
EthanolSparingly SolubleSolubleGood yield of white crystalsPromising
AcetoneSolubleVery SolublePoor crystal formationUnsuitable
TolueneInsolubleSparingly SolubleOiled outUnsuitable
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent yield of needlesExcellent
Logical Flow for Solvent Selection

The following diagram outlines the decision-making process during solvent screening.

Solvent_Selection start Add ~20mg Crude Solid to Test Tube add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent dissolves_rt Solid Dissolves Completely? add_solvent->dissolves_rt unsuitable Result: Unsuitable Solvent dissolves_rt->unsuitable Yes heat Heat Gently to Boiling dissolves_rt->heat No unsuitable->start Try New Solvent dissolves_hot Solid Dissolves? heat->dissolves_hot add_more Add More Solvent (Dropwise) dissolves_hot->add_more No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes add_more->heat insoluble Result: Insoluble insoluble->start Try New Solvent crystals Crystals Form? cool->crystals suitable Result: Suitable Solvent crystals->suitable Yes oiling_out Result: Oiling Out (Consider Mixed Solvent) crystals->oiling_out No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Experimental Protocol Part II: Bulk Purification Workflow

Once an optimal solvent system is identified, proceed with the purification of the bulk material. The following protocol assumes ethanol has been selected as a suitable solvent.

Materials and Equipment:
  • Crude 4-chloro-1-methylquinolin-2(1H)-one

  • Erlenmeyer flasks (appropriate sizes for dissolution and receiving)

  • Selected recrystallization solvent (e.g., Reagent-grade Ethanol)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Place Crude Solid & Stir Bar in Flask add_solvent Add Minimum Hot Solvent Until Dissolved start->add_solvent hot_filt_q Insoluble Impurities Present? add_solvent->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to RT, then Ice Bath hot_filt_q->cool No hot_filt->cool vac_filt Collect Crystals via Vacuum Filtration cool->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Caption: Step-by-step workflow for the bulk recrystallization process.

Step-by-Step Methodology:
  • Dissolution: Place the crude 4-chloro-1-methylquinolin-2(1H)-one into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., ethanol) and begin heating on a hotplate with stirring. Continue adding the solvent in small portions until the solid has completely dissolved.

    • Trustworthiness Check: Using the minimum amount of hot solvent required to dissolve the compound is the most critical parameter for maximizing recovery yield.[1] An excess of solvent will keep more of your product dissolved even after cooling.

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is necessary.

    • Procedure: Place a stemless funnel with fluted filter paper into the neck of a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[3]

    • Expert's Note: Pre-heating all glassware (funnel, receiving flask) by placing it on the hotplate or in an oven is essential to prevent the product from crashing out of solution during filtration.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold recrystallization solvent and that a good seal is formed before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent.

    • Rationale: The cold wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the re-dissolving of the purified product.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)Source
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Re-heat the solution to evaporate some of the solvent and cool again. 2. Scratch the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch.[3]
Product "Oils Out" Instead of Crystallizing 1. The compound's melting point is below the solvent's boiling point. 2. Significant impurities are present, causing melting point depression.1. Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to re-cool. 2. Try a lower-boiling point solvent or a mixed-solvent system.[14]
Very Low Recovery Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room-temperature solvent.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals (may be less pure). 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Always wash crystals with ice-cold solvent.[3]

References

  • University of Rochester, Department of Chemistry.
  • Mohrig, J. R., et al. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • PubChem. 4-Chloro-2-methylquinoline.
  • PubChem. 4-Chloroquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline.
  • Fisher Scientific.
  • BenchChem. Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Chemchart. 4-Chloroquinolin-2(1H)-one (20146-59-2).
  • ChemicalBook. 4-CHLORO-2-METHYLQUINOLINE CAS#: 4295-06-1.
  • El-Dean, A. M. K., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Chemical Synthesis Database. 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline.
  • Santa Cruz Biotechnology. 4-Chloroquinoline.
  • ECHEMI. 4-Chloro-6-fluoro-2-methylquinoline SDS.
  • Google Patents.
  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. 3-Chloro-4-methylquinolin-2(1H)-one.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aryl-1-methylquinolin-2(1H)-ones

The quinolin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an aryl or heteroaryl substituent at the 4-position of the 1-methylquinolin-2(1H)-one core can significantly modulate these biological activities, making the development of efficient and versatile synthetic methodologies for these compounds a key objective for researchers.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its hallmark features include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives, rendering it an indispensable tool in the synthesis of complex molecules for drug discovery and development.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction for the synthesis of 4-aryl-1-methylquinolin-2(1H)-ones from 4-chloro-1-methylquinolin-2(1H)-one. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss key considerations for reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[6] The catalytic cycle, as illustrated below, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-Cl(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product R1-Cl 4-chloro-1-methylquinolin-2(1H)-one R1-Cl->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₂CO₃, Cs₂CO₃) Boronic_Acid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 4-chloro-1-methylquinolin-2(1H)-one. This step forms a palladium(II) intermediate.[7] The reactivity of the organohalide in this step generally follows the trend I > Br > Cl, making chloroarenes, such as our substrate, the most challenging to activate.[8] The choice of a suitable ligand is paramount to facilitate this often rate-limiting step.

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide.[6] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation.[9]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond in the product, 4-aryl-1-methylquinolin-2(1H)-one.[7] This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Experimental Protocols

General Considerations and Reagent Selection

The success of the Suzuki-Miyaura coupling of 4-chloro-1-methylquinolin-2(1H)-one is highly dependent on the judicious selection of the catalyst system, base, and solvent. Due to the relatively lower reactivity of aryl chlorides, the choice of a highly active catalyst system is crucial.

  • Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be employed. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (Pd(OAc)₂), and palladium(II) chloride complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[10][11] Pd(II) precursors are reduced in situ to the active Pd(0) species.[8]

  • Ligand: For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary. Ligands such as SPhos, XPhos, and DavePhos have shown excellent performance in promoting the coupling of aryl chlorides by facilitating the oxidative addition step.[12]

  • Base: The choice of base is critical for the activation of the boronic acid.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF)/water.[13] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-chloro-1-methylquinolin-2(1H)-one

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-chloro-1-methylquinolin-2(1H)-one with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 4-chloro-1-methylquinolin-2(1H)-one, boronic acid, base, and palladium catalyst in a reaction vessel. Solvent Add solvent and degas the mixture. Reagents->Solvent Heating Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. Solvent->Heating Quenching Cool the reaction and quench with water. Heating->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-chloro-1-methylquinolin-2(1H)-one

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add 4-chloro-1-methylquinolin-2(1H)-one (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methylquinolin-2(1H)-one.[1]

Data Presentation: Optimization of Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of 4-chloro-1-methylquinolin-2(1H)-one. The conditions are based on established protocols for similar chloro-heterocyclic substrates.[14][15]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012Optimize
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)11012Optimize
3Pd(dppf)Cl₂ (5)-K₂CO₃ (3)DMF/H₂O (10:1)9018Optimize
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)8524Optimize

Table 1: Representative conditions for Suzuki-Miyaura coupling optimization.

Troubleshooting and Key Considerations

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and by carefully controlling the reaction temperature.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids.[15] Using anhydrous conditions and a suitable base can help to mitigate this issue.

  • Difficult Purification: If the product is difficult to separate from the catalyst residues, consider filtering the reaction mixture through a pad of celite or silica gel before aqueous work-up.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-1-methylquinolin-2(1H)-ones from 4-chloro-1-methylquinolin-2(1H)-one. The success of this transformation hinges on the careful selection and optimization of the reaction conditions, particularly the palladium catalyst, ligand, base, and solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors, enabling the rapid generation of diverse libraries of quinolinone derivatives for drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. Suzuki Coupling Mechanism and Applications.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. (PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • Wikipedia. Suzuki reaction.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction.
  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • SciRP.org. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • ResearchGate. (PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations.

Sources

synthesis of 4-aminoquinoline derivatives from 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution of 4-chloro-1-methylquinolin-2(1H)-one

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of novel 4-aminoquinoline derivatives starting from the versatile precursor, 4-chloro-1-methylquinolin-2(1H)-one. We will delve into the mechanistic underpinnings of the key synthetic transformation—a nucleophilic aromatic substitution (SNAr)—and offer a step-by-step guide for synthesis, purification, and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking to expand their chemical library with potent 4-aminoquinoline analogues.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system, particularly when aminated at the C4-position, is considered a "privileged scaffold" in drug discovery. Marketed drugs such as Chloroquine, Amodiaquine, and Neratinib highlight the therapeutic success of this chemical class.[1][2][5] The core mechanism of action for many of these drugs, especially antimalarials, involves interference with biological processes in acidic cellular compartments like the lysosome or the parasite's digestive vacuole.[2] The versatility of the 4-aminoquinoline core allows for extensive modification of the side chain, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

The starting material, 4-chloro-1-methylquinolin-2(1H)-one, is an excellent electrophile for building these derivatives. The presence of the electron-withdrawing carbonyl group in the quinolinone ring, along with the inherent electronegativity of the ring nitrogen, significantly activates the C4-position towards nucleophilic attack, making the displacement of the chloro group highly efficient.[6][7][8]

Reaction Overview and Mechanism

The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a two-step addition-elimination mechanism.

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon at the C4 position of the quinolinone ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring system.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing carbonyl group, which provides substantial stabilization.[8][9]

  • Elimination & Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product.

This mechanism is distinct from SN1 or SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.[6][9]

SNAr_Mechanism Figure 1: SNAr Mechanism on 4-Chloroquinolinone cluster_intermediate Rate-Determining Step Start 4-Chloro-1-methyl- quinolin-2(1H)-one + R¹R²NH (Amine) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic Attack End 4-(Amino)-1-methyl- quinolin-2(1H)-one + HCl Intermediate->End 2. Chloride Elimination

Caption: SNAr Mechanism on 4-Chloroquinolinone.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative derivative, 1-methyl-4-(piperidin-1-yl)quinolin-2(1H)-one . The principles can be readily adapted for other primary and secondary amines.

Materials and Equipment
  • Reagents:

    • 4-chloro-1-methylquinolin-2(1H)-one

    • Piperidine (or other desired amine)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes, Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system or glass column

    • Standard laboratory glassware

Stoichiometry and Reagent Preparation
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-chloro-1-methylquinolin-2(1H)-one193.621.0194 mg1.0
Piperidine85.152.00.20 mL (d=0.862)2.0
DMF (anhydrous)--5 mL-

Causality Note: An excess of the amine (2.0 equivalents) is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct generated during the reaction.[10] Anhydrous solvent is crucial to prevent unwanted side reactions with water.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add 4-chloro-1-methylquinolin-2(1H)-one (194 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. Add piperidine (0.20 mL, 2.0 mmol) to the solution using a syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the initial nucleophilic attack and disruption of aromaticity.[10]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and extract with Dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aq. NaHCO₃ (20 mL) to remove any remaining acid, followed by brine (20 mL).[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 1:1) to isolate the pure product.

    • Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield the final compound as a solid.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

  • FT-IR Spectroscopy: To identify key functional groups.

General Workflow and Process Optimization

The described protocol is robust and can be adapted for a variety of amine nucleophiles to generate a library of derivatives.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Quinolinone, Amine, Solvent) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Heating & Reflux (e.g., 120-130 °C, 6-12h) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Quench, Extraction, Wash) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product G->H

Caption: General Experimental Workflow.

Optimization Strategies
ParameterConventional MethodAlternative Method (Microwave)Rationale & Benefits
Heating Oil bath (120-130 °C)Microwave irradiation (140-180 °C)[1][2]Microwave heating can dramatically reduce reaction times from hours to minutes through efficient and uniform energy transfer.[1][2]
Solvent DMF, DMSO, NMP[11]Neat (solvent-free)[10]For liquid amines, running the reaction neat can simplify work-up and reduce solvent waste.
Base Excess AmineK₂CO₃, Et₃N (Triethylamine)[11]For precious amines or solid amines, using a non-nucleophilic external base allows for stoichiometric use of the amine nucleophile.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Insufficient temperature.2. Deactivated amine (e.g., protonated salt).3. Impure starting materials.1. Increase reaction temperature.2. Ensure the amine is a free base or add an external base like K₂CO₃.3. Check the purity of reactants by NMR or other methods.
Multiple Spots on TLC 1. Side reactions.2. Degradation of starting material or product.1. Lower the reaction temperature and extend the time.2. Ensure an inert atmosphere is maintained throughout the reaction.
Difficult Purification 1. Product and starting material have similar polarity.2. Streaking on the column.1. Drive the reaction to completion to eliminate starting material.2. Add a small amount of triethylamine (~1%) to the eluent to prevent streaking of basic amine products.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-1-methylquinolin-2(1H)-one with various amines is a powerful and versatile method for generating libraries of medicinally relevant 4-aminoquinoline derivatives. The protocol detailed herein is robust, scalable, and adaptable to modern synthetic techniques like microwave chemistry. By understanding the underlying SNAr mechanism and the rationale for key experimental parameters, researchers can confidently and efficiently synthesize novel compounds for evaluation in drug discovery programs.

References

  • Chauhan, P. M. S., & Singh, S. (2004). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 14(3), 667-670. [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 83. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13023-13037. [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]

  • Al-Maik, N. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 257, 115458. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • Madrid, P. B., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 7(3), 435-442. [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. [Link]

  • ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233. [Link]

  • Scanned document. (n.d.). Aromatic nucleophilic substitution. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. [Link]

  • Zaoui, G., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

Sources

Application Notes and Protocols: Quinoline Derivatives as Versatile Fluorescent Probes for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Quinoline Scaffolds in Cellular Imaging

Fluorescence imaging is a cornerstone of modern biological research, offering a non-invasive window into the intricate and dynamic processes of living systems.[1] The power of this technique is intrinsically linked to the quality of the fluorescent probes employed. Among the diverse array of fluorophores, quinoline and its derivatives have emerged as a privileged class of heterocyclic aromatic compounds.[2][3] Comprising a benzene ring fused to a pyridine moiety, the quinoline scaffold boasts a unique combination of favorable photophysical properties, synthetic tractability, and biological compatibility.[1][4] These attributes have propelled the development of a vast toolkit of quinoline-based probes for a wide spectrum of bioimaging applications, from the detection of key cellular analytes to the visualization of organelle dynamics.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quinoline derivatives as fluorescent probes. We will delve into the fundamental principles governing their fluorescence, explore rational design strategies, and present detailed, field-proven protocols for their use in cellular imaging. The focus will be on not just the "how" but also the "why," offering insights into the causality behind experimental choices to empower researchers to adapt and innovate in their own work.

Core Principles of Quinoline-Based Fluorophores

The utility of a quinoline derivative as a fluorescent probe is dictated by its photophysical properties. Understanding these key performance indicators is crucial for probe selection and experimental design.

Key Photophysical Parameters:

ParameterSymbolDefinitionSignificance in Bioimaging
Molar Absorptivity εA measure of how strongly a molecule absorbs light at a specific wavelength.A high molar absorptivity allows for the use of low probe concentrations, minimizing potential cytotoxicity and off-target effects.[4]
Quantum Yield ΦFThe ratio of photons emitted to photons absorbed.A high quantum yield results in a brighter fluorescent signal, improving the signal-to-noise ratio and enabling the detection of low-abundance targets.[4]
Stokes Shift The difference in wavelength between the absorption maximum and the emission maximum.A large Stokes shift minimizes self-absorption and reduces background interference, leading to cleaner signals in complex biological samples.[5]
Photostability The ability of a fluorophore to resist photochemical degradation upon exposure to excitation light.High photostability is essential for long-term imaging experiments and quantitative analysis.[6]
Two-Photon Absorption Cross-Section σ2A measure of the efficiency of simultaneous absorption of two photons.A large two-photon absorption cross-section enables deeper tissue penetration, reduced phototoxicity, and lower autofluorescence in in vivo imaging.[7][8]

The fluorescence of quinoline derivatives is often modulated by various mechanisms, which form the basis for the rational design of responsive probes. These mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[9] By strategically modifying the quinoline core with specific recognition moieties and electron-donating or -withdrawing groups, probes can be engineered to exhibit a "turn-on" or ratiometric fluorescence response upon interaction with a target analyte.[9][10]

Design and Synthesis Workflow for Quinoline Probes

The versatility of the quinoline scaffold lies in its amenability to chemical modification.[11] A general workflow for the development of a new quinoline-based fluorescent probe is outlined below.

G cluster_0 Conceptual Design cluster_1 Synthesis & Purification cluster_2 Photophysical & Biological Evaluation A Identify Target Analyte (e.g., Zn²⁺, pH, viscosity) B Select Recognition Moiety (e.g., chelator, ionophore) A->B C Choose Signaling Mechanism (PET, ICT, FRET) B->C D Synthesize Quinoline Core C->D E Functionalize with Recognition Moiety D->E F Purify and Characterize (NMR, Mass Spec) E->F G Determine Photophysical Properties (ε, ΦF, Stokes Shift) F->G H Evaluate Selectivity & Sensitivity to Target Analyte G->H I Assess Cytotoxicity & Cell Permeability H->I J Perform Bioimaging Experiments I->J

Caption: General workflow for the development of quinoline-based fluorescent probes.

Applications and Protocols

Quinoline derivatives have been successfully employed to image a wide array of biological targets and processes. The following sections provide detailed protocols for some of the most common applications.

Imaging of Intracellular Metal Ions: A Case Study with Zinc (Zn²⁺)

Rationale: Zinc is an essential trace element involved in numerous physiological and pathological processes.[7][12] Dysregulation of intracellular free Zn²⁺ homeostasis has been linked to various diseases.[7] Quinoline-based probes are well-suited for Zn²⁺ detection due to the strong coordination of the quinoline nitrogen and a suitably positioned chelating group with the metal ion, often leading to a significant fluorescence enhancement.[9][12]

Featured Probe: QZn, a two-photon fluorescent probe for intracellular free Zn²⁺.[7]

Protocol for Staining and Imaging of Intracellular Zn²⁺ in Live Cells:

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • QZn probe stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Zinc sulfate (ZnSO₄) solution (1 mM in water)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a Zn²⁺ chelator (1 mM in DMSO)

  • Confocal or two-photon microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Probe Loading:

    • When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.

    • Prepare a working solution of QZn by diluting the 1 mM stock solution in serum-free DMEM to a final concentration of 5 µM.

    • Incubate the cells with the QZn working solution for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or serum-free DMEM to the cells.

    • Image the cells using a two-photon microscope with an excitation wavelength of 820 nm.[7] Collect the emission signal between 450 and 550 nm.

  • Stimulation with Zn²⁺ (Optional):

    • To observe an increase in intracellular Zn²⁺, add ZnSO₄ to the imaging medium to a final concentration of 50 µM.

    • Acquire images at different time points to monitor the change in fluorescence intensity. A significant fluorescence enhancement is expected upon Zn²⁺ binding.[7]

  • Chelation of Zn²⁺ (Optional):

    • To confirm the specificity of the probe for Zn²⁺, add TPEN to the imaging medium to a final concentration of 100 µM.

    • A decrease in fluorescence intensity should be observed as TPEN chelates the intracellular Zn²⁺.

Monitoring Intracellular pH Dynamics

Rationale: Intracellular pH is a tightly regulated parameter that plays a critical role in various cellular functions, including enzyme activity, cell proliferation, and apoptosis.[6] Quinoline-based probes can be designed to be pH-sensitive, often by incorporating a protonatable nitrogen atom within the quinoline ring system or as part of a functional group.[6][11] Changes in pH alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.[13]

Featured Probe: A quinolinium-based fluorescent probe with tunable pH sensitivity.[6]

Protocol for Ratiometric Imaging of Lysosomal pH:

Materials:

  • A549 cells (or other cell line of interest)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lysosome-targeting quinoline-based pH probe stock solution (1 mM in DMSO)

  • LysoTracker Red (as a co-stain for lysosomes)

  • Nigericin (a H⁺/K⁺ ionophore for pH calibration)

  • High K⁺ calibration buffers (pH 4.0, 5.0, 6.0, 7.0)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture A549 cells on glass-bottom dishes in RPMI-1640 medium.

  • Probe and Co-stain Loading:

    • Incubate cells with the quinoline pH probe (e.g., 1-5 µM) and LysoTracker Red (e.g., 50 nM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging:

    • Add fresh imaging medium to the cells.

    • Acquire two fluorescence channels simultaneously using a confocal microscope. For a ratiometric probe, you would collect emission at two different wavelengths following a single excitation. For example, excite at 405 nm and collect emission at 450-500 nm (channel 1) and 550-600 nm (channel 2).[13]

  • In Situ pH Calibration:

    • To generate a calibration curve, treat the cells with a high K⁺ buffer containing nigericin (e.g., 10 µM) at a specific pH for 5-10 minutes.

    • Acquire images and calculate the ratio of the fluorescence intensities from the two channels.

    • Repeat this process for each of the calibration buffers to generate a plot of the fluorescence ratio versus pH.

  • Data Analysis:

    • For experimental samples, calculate the ratio of the fluorescence intensities from the two channels for each lysosome.

    • Use the calibration curve to convert the fluorescence ratios to absolute pH values.

Visualizing Changes in Mitochondrial Viscosity

Rationale: The viscosity of the intracellular environment is a critical parameter that influences diffusion-controlled processes and the function of biomolecules.[5][14] Abnormalities in mitochondrial viscosity have been linked to various diseases.[15] Quinoline derivatives can be designed as "molecular rotors" where intramolecular rotation is restricted in viscous environments, leading to a significant enhancement in fluorescence emission.[10]

Featured Probe: CMTP-1, a mitochondria-targeted quinoline-based fluorescent probe for viscosity.[5][10]

Protocol for Imaging Mitochondrial Viscosity Changes:

Materials:

  • SH-SY5Y cells (or other cell line of interest)

  • DMEM/F12 medium supplemented with 10% FBS

  • CMTP-1 probe stock solution (1 mM in DMSO)

  • MitoTracker Green (as a co-stain for mitochondria)

  • Nystatin (an ionophore that can induce an increase in mitochondrial viscosity)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture SH-SY5Y cells on glass-bottom dishes.

  • Probe Loading:

    • Incubate cells with CMTP-1 (e.g., 10 µM) and MitoTracker Green (e.g., 100 nM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Imaging:

    • Add fresh imaging medium.

    • Acquire images using a confocal microscope. For CMTP-1, excite at 445 nm and collect the emission.[5]

  • Inducing Viscosity Changes:

    • To induce an increase in mitochondrial viscosity, treat the cells with nystatin (e.g., 50 µM) for a specified time (e.g., 30 minutes).

    • Acquire images before and after treatment to observe the change in fluorescence intensity of CMTP-1. A significant increase in fluorescence indicates an increase in mitochondrial viscosity.[5]

Advanced Bioimaging with Quinoline Probes: Two-Photon Microscopy

Two-photon microscopy (TPM) offers several advantages for live-cell and deep-tissue imaging, including increased penetration depth, reduced phototoxicity, and lower autofluorescence.[8] Quinoline derivatives with large two-photon absorption cross-sections are excellent candidates for TPM applications.[7][16] The protocols described above for Zn²⁺ imaging using the QZn probe are directly applicable to TPM. The key difference lies in the instrumentation and the use of a pulsed near-infrared laser for excitation.

Troubleshooting and Best Practices

  • Probe Concentration and Incubation Time: Optimize these parameters for each cell line and probe to achieve sufficient signal without causing cytotoxicity.

  • Phototoxicity: Minimize light exposure to the sample by using the lowest possible laser power and shortest exposure times.

  • Controls: Always include appropriate positive and negative controls in your experiments to validate your results. For example, when imaging ions, use a chelator to demonstrate the probe's responsiveness.

  • Data Analysis: For quantitative imaging, ensure that image acquisition parameters are kept consistent across all samples and that appropriate background correction is applied.

Conclusion and Future Perspectives

Quinoline derivatives represent a remarkably versatile and powerful class of fluorescent probes for bioimaging.[2][3] Their tunable photophysical properties and synthetic accessibility have enabled the development of probes for a wide range of applications, providing invaluable insights into the complex workings of living cells.[1][2] Future research in this area will likely focus on the development of probes with even greater sensitivity, selectivity, and photostability, as well as probes for new biological targets and for use in advanced imaging modalities such as super-resolution microscopy. The continued innovation in the design and application of quinoline-based probes promises to further expand our ability to visualize and understand the intricate dance of life at the molecular level.

References

  • Benchchem. A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives.
  • Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
  • National Institutes of Health (NIH). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. 2023.
  • MDPI. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. 2022.
  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2023.
  • PubMed. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. 2015.
  • Taylor & Francis eBooks. Quinoline-Based Fluorescent Probe for Various Applications.
  • PMC. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
  • RSC Publishing. Preparation and photophysical properties of quinazoline-based fluorophores.
  • PMC. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. 2025.
  • ACS Publications. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions.
  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2023.
  • ACS Publications. Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. 2025.
  • ResearchGate. Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. 2025.
  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
  • PubMed. Quinoline-based fluorescent small molecules for live cell imaging. 2020.
  • various. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2025.
  • Photochemical & Photobiological Sciences (RSC Publishing). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
  • ResearchGate. In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. 2025.
  • ACS Publications. Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening.
  • ACS Publications. Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
  • ACS Publications. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. 2023.
  • Dalton Transactions (RSC Publishing). A novel quinoline-based two-photon fluorescent probe for detecting Cd2+in vitro and in vivo.
  • CORE. Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications.
  • ACS Publications. Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH.
  • ResearchGate. Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications | Request PDF. 2025.
  • ACS Figshare. Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO‑A with High-Throughput Inhibitor Screening. 2025.
  • PubMed. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. 2017.
  • MDPI. Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group.
  • MDPI. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. 2023.
  • MDPI. A Flavone-Based Solvatochromic Probe with A Low Expected Perturbation Impact on the Membrane Physical State.
  • RSC Publishing. Solvatochromic probes for detecting hydrogen-bond-donating solvents.
  • PubMed. Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions.

Sources

Application Note & Protocols: A Strategic Guide to Developing Kinase Inhibitors from 4-Chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline and quinolinone ring systems are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Their rigid, planar structure and capacity for diverse substitutions make them ideal starting points for developing highly potent and selective kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[3][4] This guide focuses on a particularly versatile starting material: 4-chloro-1-methylquinolin-2(1H)-one . The electron-withdrawing nature of the quinolinone ring, combined with the inherent reactivity of the chloro-substituent at the C4 position, makes this molecule an exceptional electrophilic hub for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic and efficient generation of diverse chemical libraries to probe the structure-activity relationships (SAR) of novel kinase inhibitors.[5][6]

This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from chemical synthesis to biological validation.

Section 1: Synthesis and Chemical Diversification

The primary synthetic strategy revolves around the nucleophilic displacement of the C4-chloride. This position is activated towards SNAr, providing a reliable handle for introducing a wide array of functional groups, which will ultimately interact with the target kinase.

Protocol 1.1: General Procedure for C4-Amination

The introduction of an amino group at the C4 position is a cornerstone of quinoline-based inhibitor design, as this moiety can form critical hydrogen bonds within the ATP-binding pocket of many kinases.[3][7]

Causality: This protocol utilizes a nucleophilic aromatic substitution reaction. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base without strongly solvating the amine nucleophile, thus enhancing its reactivity. The base (e.g., DIPEA or K₂CO₃) is essential to deprotonate the amine nucleophile or to act as a scavenger for the HCl generated during the reaction. Heating is typically required to overcome the activation energy of the substitution on the heterocyclic ring.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-1-methylquinolin-2(1H)-one (1.0 eq).

  • Add the desired primary or secondary amine (1.2–2.0 eq).

  • Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq) or anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.1–0.5 M.

  • Heat the reaction mixture to 80–140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate will often form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 4-amino-1-methylquinolin-2(1H)-one derivative.[7]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Table 1: Representative Amines for Library Synthesis

Amine Nucleophile Expected Product Moiety Rationale for Inclusion
3-chloro-4-fluoroaniline 4-(3-chloro-4-fluoroanilino)- Mimics moieties found in approved EGFR inhibitors like Gefitinib.[3]
N,N-dimethylethylenediamine 4-(2-(dimethylamino)ethylamino)- Introduces a basic side chain to improve solubility and target interactions.[7]
4-aminomorpholine 4-(morpholin-4-ylamino)- Incorporates a morpholine ring, a common feature in kinase inhibitors for improving properties.

| Benzylamine | 4-(benzylamino)- | Provides a simple aromatic side chain for initial SAR studies. |

Visualization: Synthetic Workflow

The following diagram illustrates the core synthetic strategy for diversifying the 4-chloro-1-methylquinolin-2(1H)-one scaffold.

G start 4-chloro-1-methyl- quinolin-2(1H)-one reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 Starting Material product 4-Amino-1-methyl- quinolin-2(1H)-one Derivatives reaction1->product Core Reaction amine Primary/Secondary Amine (R-NH₂) amine->reaction1 Nucleophile library Diverse Chemical Library for Screening product->library Purification & Characterization

Caption: General workflow for library synthesis from the quinolinone scaffold.

Section 2: In Vitro Biological Evaluation & Screening Cascade

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising candidates. The process begins with broad, high-throughput biochemical assays and funnels down to more complex cell-based models.

Protocol 2.1: Primary Biochemical Kinase Assay (ADP-Glo™ Format)

Causality: The primary goal is to determine if the synthesized compounds can inhibit the catalytic activity of the target kinase in a clean, cell-free system.[10][11] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[12] A potent inhibitor will block the kinase from converting ATP to ADP, resulting in low ADP levels and consequently a low luminescence signal. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km,ATP) for the specific kinase to ensure that the measured IC₅₀ values are comparable across different studies and accurately reflect inhibitor potency.[10][13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific peptide or protein substrate in reaction buffer).

    • Add 50 nL of the serially diluted compound from the dilution plate.

    • Initiate the reaction by adding 2.5 µL of a 2x ATP solution (prepared in reaction buffer to the Km,ATP concentration). The final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cell-Based Proliferation Assay (CellTiter-Glo® Format)

Causality: This assay determines if the biochemical potency of an inhibitor translates into a functional anti-proliferative effect in cancer cells that are dependent on the target kinase.[14][15] The CellTiter-Glo® assay quantifies the number of viable cells by measuring the intracellular ATP levels.[16] A reduction in ATP is an indicator of cytotoxicity or cytostatic effects.[15]

Step-by-Step Methodology:

  • Cell Seeding: Culture a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) and seed them into a 96-well, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization: Drug Discovery Screening Cascade

G node_start Synthesized Compound Library node_biochem Primary Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ node_start->node_biochem Potency node_cellular Cellular Proliferation Assay (e.g., CellTiter-Glo®) Determine GI₅₀ node_biochem->node_cellular Efficacy node_moa Mechanism of Action (MoA) & Selectivity Profiling node_cellular->node_moa Specificity node_adme In Vitro ADME/Tox (e.g., Microsomal Stability) node_moa->node_adme Drug-like Properties node_lead Lead Candidate node_adme->node_lead Optimization

Caption: A typical screening cascade for kinase inhibitor discovery.

Section 3: Mechanism of Action and Selectivity

After identifying potent compounds, it is crucial to confirm they inhibit the intended target within a cellular environment and to assess their selectivity across the human kinome.

Protocol 3.1: Target Engagement via Western Blot

Causality: This experiment provides direct evidence that the inhibitor is engaging with its target kinase in cells and blocking its downstream signaling. For a receptor tyrosine kinase like EGFR, inhibition prevents its auto-phosphorylation and the subsequent phosphorylation of key signaling nodes like AKT and ERK. A dose-dependent decrease in the phosphorylated forms of these proteins confirms on-target activity.

Step-by-Step Methodology:

  • Seed cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target pathway.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR), total target (e.g., EGFR), downstream markers (p-AKT, AKT), and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Kinase Selectivity Profiling

Causality: No inhibitor is perfectly selective. Profiling against a large panel of kinases is essential to identify potential off-target activities that could lead to toxicity or unexpected pharmacology.[13] This is typically performed by specialized contract research organizations (CROs) that maintain large panels of active kinases. The data generated allows for the ranking of compounds based on their selectivity window and guides further optimization to minimize off-target effects.

Methodology:

  • Select a lead compound based on potent biochemical and cellular activity.

  • Submit the compound to a CRO for screening (e.g., Eurofins' KINOMEscan® or Reaction Biology's KinaseProfiler™ services).

  • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

  • Results are reported as Percent Inhibition relative to a control. Hits above a certain threshold (e.g., >50% inhibition) are flagged as potential off-targets.

Visualization: EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Quinolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding Site AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Section 4: Preliminary Pharmacokinetic (PK) Profiling

Good potency and selectivity are meaningless if a compound cannot reach its target in vivo. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.[17][18]

Protocol 4.1: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, which are highly abundant in the liver.[19] Compounds that are rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of the NADPH cofactor.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Table 2: Interpreting Metabolic Stability Data

In Vitro t₁/₂ (min) Predicted In Vivo Clearance Comment
> 30 Low Desirable; likely to have a longer half-life in vivo.
10 - 30 Moderate Acceptable, but may require optimization.

| < 10 | High | Problematic; likely to be cleared too rapidly in vivo. |

Conclusion

The 4-chloro-1-methylquinolin-2(1H)-one scaffold is a highly tractable starting point for the development of novel kinase inhibitors. Its facile functionalization via nucleophilic aromatic substitution allows for rapid generation of focused chemical libraries. By employing a disciplined, stepwise approach—progressing from efficient synthesis through a cascade of biochemical and cellular assays, and culminating in early ADME assessment—research teams can effectively navigate the complexities of kinase inhibitor drug discovery. This integrated strategy, which emphasizes understanding the causal relationships behind each experimental step, significantly enhances the probability of identifying lead candidates with promising therapeutic potential.

References

  • Title: Cell-based Assays for Drug Discovery | Reaction Biology. Source: Reaction Biology.
  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences.
  • Title: comparative study of the pharmacokinetic profiles of 4,7-Dimethylquinolin-2(1h)-one derivatives. Source: Benchchem.
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem.
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PubMed Central.
  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: Frontiers in Bioengineering and Biotechnology.
  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Source: Eurofins Discovery.
  • Title: Cell-culture based test systems for anticancer drug screening. Source: EurekAlert!.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PubMed Central.
  • Title: Structure activity relationships of quinoline-containing c-Met inhibitors. Source: PubMed.
  • Title: What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Source: ResearchGate.
  • Title: Quinolone pharmacokinetics and metabolism. Source: PubMed.
  • Title: A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Source: Benchchem.
  • Title: Full article: Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Source: Taylor & Francis Online.
  • Title: Kinase assays. Source: BMG LABTECH.
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI.
  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology.
  • Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Source: PubMed.
  • Title: A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. Source: Benchchem.
  • Title: Quinoline and quinolinone derivatives with multi-target activity. Source: ResearchGate.
  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI.
  • Title: An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Source: SynOpen.
  • Title: Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Source: NIH.
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: PubMed Central.
  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: ResearchGate.
  • Title: 4-Chloroquinolin-2(1H)-one | 20146-59-2 | VAA14659. Source: Biosynth.
  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: PubMed Central.
  • Title: Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Source: NIH.

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-1-methylquinolin-2(1H)-one in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] Within the realm of oncology, these heterocyclic systems are particularly prominent, with numerous derivatives demonstrating potent efficacy as anticancer agents.[1][3][4] This guide focuses on a key building block, 4-chloro-1-methylquinolin-2(1H)-one , a versatile precursor for the synthesis of next-generation kinase inhibitors and other antineoplastic compounds. We will explore its chemical reactivity, detail key synthetic transformations, and provide robust, field-proven protocols for its application in drug discovery workflows. The narrative emphasizes the causality behind experimental choices, aiming to equip researchers with both the practical steps and the strategic understanding necessary for innovation.

Introduction: The Quinolinone Scaffold in Oncology

Quinoline derivatives have established a significant role in anticancer drug development due to their ability to interact with various biological targets.[4] Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of tubulin polymerization, induction of apoptosis, and the modulation of critical cell signaling pathways.[1][3] A particularly successful strategy has been the development of quinoline-based compounds as kinase inhibitors.[5] Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[5]

4-Chloro-1-methylquinolin-2(1H)-one emerges as a strategically important starting material. Its structure is primed for chemical elaboration, featuring a highly reactive chlorine atom at the C4 position. This "chemical handle" allows for the facile introduction of a wide array of functional groups and pharmacophores, making it an ideal scaffold for building libraries of potential drug candidates.

Chemical Profile: 4-Chloro-1-methylquinolin-2(1H)-one

  • Molecular Formula: C₁₀H₈ClNO[6][7]

  • Molecular Weight: 193.63 g/mol [6][7]

  • Appearance: Pale lemon wooly powder[7]

  • CAS Number: 32262-17-2[6][7]

  • Key Reactive Site: The electrophilic carbon at the C4 position, bonded to a chloro leaving group.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 4-chloro-1-methylquinolin-2(1H)-one is primarily centered on the reactivity of its C4-chloro substituent. This position is highly susceptible to two major classes of reactions that are fundamental to modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

G cluster_snar Introduction of N, S, O - based Pharmacophores cluster_suzuki Formation of C-C Bonds start 4-Chloro-1-methylquinolin-2(1H)-one snar Nucleophilic Aromatic Substitution (SNAr) start->snar Displacement of Cl⁻ suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Pd-Catalyzed Cycle amines Amine Nucleophiles (R-NH2) snar->amines thiols Thiol Nucleophiles (R-SH) snar->thiols alcohols Alcohol Nucleophiles (R-OH) snar->alcohols boronic Aryl/Heteroaryl Boronic Acids suzuki->boronic

Diagram 1: Key Synthetic Pathways from the Scaffold.
Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for functionalizing the C4 position. The electron-withdrawing nature of the quinolinone ring system activates the C4-chloro group for attack by nucleophiles.

  • Causality: By reacting the scaffold with various amines, thiols, or alcohols, a diverse library of compounds can be rapidly generated.[8][9] This diversity is critical in early-stage drug discovery for exploring the structure-activity relationship (SAR). For instance, introducing specific amine-containing side chains can create hydrogen bond donors and acceptors that are crucial for binding to the hinge region of a kinase active site.[10] The synthesis of the multi-kinase inhibitor Lenvatinib, used in treating thyroid and renal cancers, relies on a key nucleophilic substitution step where an aniline derivative displaces a C4-chloro group on a quinoline core.[11][12]

Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the C4 position of the quinolinone and an aryl or heteroaryl group from a boronic acid partner.[13]

  • Causality: The ability to introduce new aromatic rings is synthetically transformative. It allows for the extension of the molecule into new regions of a target's binding pocket, potentially increasing potency and modulating selectivity.[13] Many kinase inhibitors feature a bi-aryl structure, where one ring system acts as an "anchor" and the other explores additional interactions. The Suzuki reaction is the premier method for constructing such motifs.[13]

Application in Action: Synthesis of Kinase Inhibitors

Derivatives synthesized from 4-chloro-1-methylquinolin-2(1H)-one frequently function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[5]

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate ATP ATP ATP->RTK Binds to Active Site Signal Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signal Inhibitor Quinolinone Derivative Inhibitor->RTK Competitive Inhibition

Diagram 2: Mechanism of Kinase Inhibition.

As shown in Diagram 2, many quinolinone-based drugs act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.[5][14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative synthesis of a 4-amino-1-methylquinolin-2(1H)-one derivative, a common core in many kinase inhibitors.

G Start 1. Combine Reactants - 4-chloro-1-methylquinolin-2(1H)-one - Amine (1.2 eq) - Solvent (e.g., NMP or EtOH) Heat 2. Heat Reaction - 80-120 °C - Stir for 4-12 h Start->Heat Monitor 3. Monitor Progress - TLC or LC-MS Heat->Monitor Workup 4. Workup - Cool to RT - Precipitate in water or extract Monitor->Workup Purify 5. Purify - Filtration or Column Chromatography Workup->Purify Product Final Product 4-(substituted-amino)- 1-methylquinolin-2(1H)-one Purify->Product

Diagram 3: Workflow for Nucleophilic Aromatic Substitution.

Materials:

  • 4-chloro-1-methylquinolin-2(1H)-one (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Ethanol, or isopropanol

  • Optional Base: Diisopropylethylamine (DIPEA) (1.5 eq), if starting with an amine salt.

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Methodology:

  • To a round-bottom flask, add 4-chloro-1-methylquinolin-2(1H)-one (e.g., 194 mg, 1.0 mmol).

  • Add the desired amine (1.2 mmol) and the chosen solvent (5-10 mL). If the amine is a hydrochloride salt, add DIPEA.

  • Equip the flask with a condenser and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction to 80-120 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexane.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 4-aryl-1-methylquinolin-2(1H)-one derivative.

Materials:

  • 4-chloro-1-methylquinolin-2(1H)-one (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water

  • Schlenk flask or similar reaction vessel for inert atmosphere.

Methodology:

  • In a Schlenk flask, combine 4-chloro-1-methylquinolin-2(1H)-one (194 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 58 mg, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary & Characterization

The following table provides representative data for a hypothetical series of compounds synthesized from 4-chloro-1-methylquinolin-2(1H)-one, illustrating how structural modifications can impact anticancer activity.

Compound IDC4-Substituent (R)Synthesis MethodYield (%)IC₅₀ vs. MCF-7 (μM)¹IC₅₀ vs. HepG2 (μM)²
A-1 -NH-(4-methoxyphenyl)SNAr8512.515.2
A-2 -NH-(3-chloroaniline)SNAr785.87.1
A-3 -morpholinoSNAr91> 50> 50
B-1 -phenylSuzuki729.311.4
B-2 -thien-2-ylSuzuki654.15.5

¹MCF-7: Human breast adenocarcinoma cell line. ²HepG2: Human liver carcinoma cell line. (Note: Data is illustrative and based on general trends observed in quinolinone-based anticancer agents.)

Conclusion and Future Perspectives

4-Chloro-1-methylquinolin-2(1H)-one is a high-value, versatile scaffold for the synthesis of novel anticancer agents. Its predictable reactivity at the C4 position, amenable to both nucleophilic substitution and cross-coupling reactions, allows for the systematic exploration of chemical space. The protocols provided herein offer robust and reproducible methods for generating diverse libraries of quinolinone derivatives. Future work in this area will likely focus on leveraging these synthetic strategies to develop inhibitors with greater selectivity for specific kinase isoforms, thereby minimizing off-target effects and improving therapeutic outcomes. Furthermore, these derivatives can be explored for their potential in combination therapies, a growing paradigm in modern cancer treatment.

References

  • Vaidya, A. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Al-Otaibi, J. S. et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8279. [Online] Available at: [Link]

  • Qingmu Pharmaceutical (2024). Synthesis Methods of Lenvatinib Mesylate API.
  • Dine, R. et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(7), 163. [Online] Available at: [Link]

  • CN109734661B - Synthetic method of lenvatinib. Google Patents.
  • Kumar, S. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3012-3023.
  • Grantome. Metabolism and the Activity of Quinone Anticancer Drugs. [Online] Available at: [Link]

  • CN111349045A - Synthetic method of lenvatinib and novel intermediate. Google Patents.
  • Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate. [Online] Available at: [Link]

  • Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Parmar, M. C. & Patel, B. Y. (2025). Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. ResearchGate. [Online] Available at: [Link]

  • Bio-protocol. Synthesis of Vinyl Derivatives of Quinoline. [Online] Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. [Online] Available at: [Link]

  • ResearchGate. Protocol for the synthesis of quinoline derivatives. [Online] Available at: [Link]

  • Chemsrc. 2(1H)-Quinolinone,4-chloro-1-methyl-. [Online] Available at: [Link]

  • El-Dean, A. M. K. et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. [Online] Available at: [Link]

  • Kumar, A. et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(7), 745-757. [Online] Available at: [Link]

  • Wölfling, J. et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296. [Online] Available at: [Link]

  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. [Online] Available at: [Link]

  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Online] Available at: [Link]

  • PubChem. 4-Chloro-2-methylquinoline. [Online] Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(42), 24967-24981. [Online] Available at: [Link]

  • Nishimura, R. H. V. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2199-2208. [Online] Available at: [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Online] Available at: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Online] Available at: [Link]

  • ChemMedChem (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Online] Available at: [Link]

  • Al-Abdullah, N. H. et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5557. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Use of 4-chloro-1-methylquinolin-2(1H)-one in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinolin-2-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2] The compound 4-chloro-1-methylquinolin-2(1H)-one belongs to this promising class of molecules. Its structure, featuring a reactive chlorine atom at the 4-position and a methyl group on the ring nitrogen, suggests a potential for diverse biological interactions, making it a compelling candidate for screening in various cellular assays.

This guide provides a comprehensive overview of the application of 4-chloro-1-methylquinolin-2(1H)-one in cellular assays. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system, with an emphasis on the scientific rationale behind each procedure. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar quinolinone derivatives.

Chemical and Physical Properties

A foundational understanding of the test article's properties is critical for accurate and reproducible experimental design.

PropertyValueReference
CAS Number 32262-17-2
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Pale lemon wooly powder
Melting Point 117-119 °C
Solubility Soluble in DMSO and other organic solvents.Inferred

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the extensive literature on quinolinone derivatives, 4-chloro-1-methylquinolin-2(1H)-one is hypothesized to exert its biological effects through one or more of the following mechanisms:

  • Anticancer Activity: Many quinoline-based compounds exhibit anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1]

  • Anti-inflammatory Activity: The quinoline scaffold has been associated with the modulation of inflammatory responses. A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3]

  • Antimicrobial Activity: The quinoline core is present in numerous antibacterial and antifungal agents.[3] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of 4-chloro-1-methylquinolin-2(1H)-one, focusing on the inhibition of the NF-κB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Bound Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-kB NFkB->NFkB_n Translocates Compound 4-chloro-1-methylquinolin-2(1H)-one Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Genes Transcription G cluster_workflow Anticancer Assay Workflow Start Start: Select Cancer Cell Lines Seed Seed Cells in 96-well & 6-well plates Start->Seed Treat Treat with 4-chloro-1-methylquinolin-2(1H)-one (Dose-Response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay (Cytotoxicity) Incubate->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Incubate->Flow Analyze_MTT Analyze IC50 MTT->Analyze_MTT Analyze_Flow Analyze Cell Death & Cycle Arrest Flow->Analyze_Flow End End: Characterize Anticancer Activity Analyze_MTT->End Analyze_Flow->End

Caption: A generalized workflow for assessing anticancer activity.

II. Anti-inflammatory Activity Assessment

The potential anti-inflammatory effects can be investigated by measuring the inhibition of inflammatory mediators in immune cells, such as macrophages.

  • Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [4]* Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS)

    • 4-chloro-1-methylquinolin-2(1H)-one

    • Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite standard solution

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Incubation: Incubate for 24 hours.

    • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

    • Absorbance Reading: Measure the absorbance at 540-550 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the compound.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by macrophages in response to an inflammatory stimulus. [5]* Materials:

    • RAW 264.7 cells

    • LPS

    • 4-chloro-1-methylquinolin-2(1H)-one

    • ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

  • Protocol:

    • Follow the same cell seeding, pre-treatment, stimulation, and incubation steps as in the Griess assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine release.

III. Antimicrobial Activity Assessment

The antimicrobial potential can be determined by measuring the compound's ability to inhibit the growth of various microorganisms.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and/or fungi (e.g., Candida albicans).

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 4-chloro-1-methylquinolin-2(1H)-one

    • Sterile 96-well plates

  • Protocol:

    • Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

    • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Data Interpretation and Troubleshooting

  • Cytotoxicity: A low IC₅₀ value indicates high cytotoxicity. It is crucial to test the compound on a non-cancerous cell line to assess its selectivity.

  • Apoptosis and Cell Cycle: An increase in the apoptotic cell population and/or an arrest in a specific phase of the cell cycle can provide insights into the mechanism of cytotoxicity.

  • Antimicrobial Activity: A low MIC value indicates potent antimicrobial activity.

  • Troubleshooting:

    • Compound Precipitation: Ensure the compound remains soluble in the culture medium at the tested concentrations. If precipitation occurs, adjust the solvent concentration or use a different solvent system.

    • High Variability: High variability between replicates can be due to inconsistent cell seeding, pipetting errors, or edge effects in the microplates.

    • No Activity: If no activity is observed, consider increasing the concentration range of the compound or testing against a wider variety of cell lines or microbial strains.

Conclusion

4-chloro-1-methylquinolin-2(1H)-one, as a member of the quinolin-2-one family, holds considerable promise for biological activity. The cellular assays detailed in this guide provide a robust framework for the initial screening and characterization of its potential anticancer, anti-inflammatory, and antimicrobial properties. A systematic approach, beginning with broad screening assays and progressing to more detailed mechanistic studies, will be instrumental in elucidating the therapeutic potential of this and other novel quinolinone derivatives.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Characterization Laboratory. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology. Available at: [Link]

  • 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. Available at: [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Immunological Methods. Available at: [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. Available at: [Link]

  • Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Clinical & Experimental Immunology. Available at: [Link]

  • Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology. Available at: [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cell Cycle Analysis. Bio-Rad. Available at: [Link]

  • Cytokine analysis - ELISA / CBA. Sanquin. Available at: [Link]

  • ELISA Assays | Cytokine & Chemokine Assays. QIAGEN. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Immunotoxicology. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available at: [Link]

  • ERA-CRISPR/Cas12a system: a rapid, highly sensitive and specific assay for Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Rapid and sensitive detection of Mycobacterium tuberculosis using the RPA/Cas12f1_ge4.1 system with fluorescence and lateral flow readouts. Microbiology Spectrum. Available at: [Link]

  • ERA-CRISPR/Cas12a system: a rapid, highly sensitive and specific assay for Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-chloro-1-methylquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.

Overview of the Core Synthetic Pathway

The synthesis of 4-chloro-1-methylquinolin-2(1H)-one is most reliably achieved via a two-step process. This pathway involves the initial formation of a 4-hydroxyquinolinone precursor, followed by a robust chlorination step. Understanding the nuances of each stage is critical for optimization.

Step 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one (Precursor) This step typically involves the thermal cyclization of an N-methylaniline derivative with a malonic ester. The Conrad-Limpach synthesis is a classic approach where an aniline condenses with a β-ketoester, followed by thermal cyclization. High temperatures, often above 250 °C, are required for the cyclization, which can lead to decomposition and side reactions if not properly controlled.[1][2]

Step 2: Chlorination of the 4-Hydroxy Group The hydroxyl group at the C4 position is converted to a chloride using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Below is a workflow diagram illustrating this synthetic route.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Start N-Methylaniline + Diethyl Malonate Cyclization Thermal Cyclization (e.g., in Dowtherm A, ~250°C) Start->Cyclization Precursor 4-hydroxy-1-methylquinolin-2(1H)-one Cyclization->Precursor Chlorination Chlorination (POCl₃, Reflux) Precursor->Chlorination Purified Intermediate Product 4-chloro-1-methylquinolin-2(1H)-one Chlorination->Product

Caption: Overall workflow for the synthesis of 4-chloro-1-methylquinolin-2(1H)-one.

Troubleshooting Guide & Optimization

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low Yield & Incomplete Reactions

Q: My overall yield is consistently low (<40%). Where should I focus my optimization efforts?

A: Low overall yield is typically a result of compounding inefficiencies in both steps. The thermal cyclization (Step 1) is often the primary source of yield loss due to decomposition at high temperatures.[1] The chlorination step (Step 2) can suffer from incomplete conversion or side reactions.

Troubleshooting Workflow:

  • Analyze Each Step Separately: Run each step and purify the intermediate (4-hydroxy-1-methylquinolin-2(1H)-one). Calculate the yield for each step individually to pinpoint the problem area.

  • Optimize Cyclization Temperature: The ~250 °C required for cyclization is a critical parameter. Too low, and the reaction stalls; too high, and you get tarring and decomposition.[2] Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution and prevent localized hotspots.[1]

  • Ensure Anhydrous Conditions for Chlorination: Phosphorus oxychloride reacts violently with water. Any moisture will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).

Q: I'm experiencing significant charring and a dark, intractable residue in my cyclization reaction (Step 1). What's causing this?

A: This is a classic sign of thermal decomposition. The high temperatures required for the Conrad-Limpach type of cyclization can cause polymerization and degradation of both starting materials and the product.[1][3]

Solutions:

  • Solvent is Key: Running the reaction neat is often problematic. Using a high-boiling inert solvent like mineral oil or diphenyl ether is crucial. It helps to moderate the temperature and improve heat transfer, often increasing yields to as high as 95% in some cases.[1]

  • Controlled Heating: Use a sand bath or a heating mantle with a temperature controller and vigorous stirring to maintain a consistent and accurate temperature. Avoid "hot spots" which accelerate decomposition.

  • Microwave Synthesis: For the synthesis of the 4-hydroxy-2-quinolone precursor, microwave-assisted synthesis can be a powerful alternative. It allows for rapid and uniform heating, often reducing reaction times from hours to minutes and minimizing thermal decomposition.[4][5]

Q: The chlorination of my 4-hydroxy precursor (Step 2) is sluggish and incomplete, even after prolonged reflux. How can I improve this?

A: Incomplete chlorination is usually due to insufficient reactivity or reagent degradation.

Solutions:

  • Reagent Quality: Use fresh, high-purity phosphorus oxychloride (POCl₃). Old bottles may have absorbed atmospheric moisture, reducing their potency.

  • Co-reagent/Solvent: While POCl₃ can be used as both reagent and solvent, adding phosphorus pentachloride (PCl₅) (approx. 0.2-0.5 equivalents) can significantly enhance the reaction rate. PCl₅ helps to break up any potential hydrogen bonding and activates the hydroxyl group. A similar strategy is employed in the synthesis of related chloroquinolines.[6]

  • Temperature Control: Ensure the reaction is maintained at a steady reflux. A temperature that is too low will result in a slow reaction rate. The boiling point of POCl₃ is ~105 °C.

  • Stoichiometry: Use a significant excess of POCl₃ (5-10 equivalents) when it is also used as the solvent to ensure the reaction goes to completion.

Troubleshooting_Yield Start Low Overall Yield? Step1_Check Analyze Yield of Step 1 (Cyclization) Start->Step1_Check Step1_Low Yield < 70%? Step1_Check->Step1_Low Step2_Check Analyze Yield of Step 2 (Chlorination) Step2_Low Yield < 80%? Step2_Check->Step2_Low Step1_Low->Step2_Check No Decomposition Signs of Tarring/ Decomposition? Step1_Low->Decomposition Yes Step2_Low->Start No (Re-evaluate Overall Process) Incomplete_Rxn Incomplete Conversion (TLC shows starting material)? Step2_Low->Incomplete_Rxn Yes Optimize_Temp Optimize Temperature (~250°C) Decomposition->Optimize_Temp No Use_Solvent Use High-Boiling Solvent (e.g., Dowtherm A) Decomposition->Use_Solvent Yes Consider_MW Consider Microwave Synthesis Protocol Use_Solvent->Consider_MW Reagent_Quality Use Fresh, Anhydrous POCl₃ Incomplete_Rxn->Reagent_Quality Yes Add_PCl5 Add PCl₅ (0.2-0.5 eq.) to activate Reagent_Quality->Add_PCl5 Check_Temp Ensure Vigorous Reflux (~105°C) Add_PCl5->Check_Temp

Caption: Decision tree for troubleshooting low yield issues.

Purity and Work-up Issues

Q: How do I safely and effectively quench the reaction after chlorination with POCl₃?

A: Quenching excess POCl₃ is highly exothermic and must be done with extreme caution.

Procedure:

  • Cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Slowly and carefully add the reaction mixture to a separate flask containing crushed ice with vigorous stirring. Add the mixture dropwise or in a thin stream. Never add water or ice to the POCl₃ mixture , as this can cause a violent, uncontrolled reaction.

  • Once the addition is complete, allow the mixture to stir and slowly warm to room temperature. The hydrolysis of POCl₃ generates phosphoric acid and HCl.

  • The pH will be highly acidic. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide while keeping the flask in an ice bath to control the exotherm from the acid-base reaction.

  • The product will typically precipitate out as a solid during neutralization.

Q: What is the best method for purifying the final 4-chloro-1-methylquinolin-2(1H)-one?

A: The choice of purification depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. Suitable solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. Experiment with different solvents to find the one that gives the best recovery and purity.

  • Column Chromatography: If recrystallization fails to remove impurities (e.g., unreacted starting material or side products with similar solubility), silica gel chromatography is necessary. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using POCl₃? The reaction proceeds in two main stages. First, the lone pair on the hydroxyl oxygen of the quinolinone attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a dichlorophosphate ester intermediate. In the second step, the displaced chloride ion acts as a nucleophile, attacking the C4 position of the quinoline ring and cleaving the C-O bond to yield the 4-chloro product and a phosphate byproduct.

Q2: Are there any alternative chlorinating agents to POCl₃? While POCl₃ is the most common and generally most effective, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can sometimes be used for converting hydroxyl groups to chlorides. However, for heterocyclic systems like quinolinones, POCl₃ is well-established and typically gives cleaner reactions and higher yields.

Q3: What are the critical safety precautions for this synthesis?

  • POCl₃ and PCl₅: Both are highly corrosive, toxic, and react violently with water. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • High Temperatures: The cyclization step involves temperatures exceeding 250 °C. Use a well-calibrated heating mantle and ensure no flammable materials are nearby. The use of a high-boiling solvent like Dowtherm A requires careful handling at elevated temperatures.

  • Quenching: The quenching of POCl₃ is extremely exothermic and generates corrosive HCl gas. Perform this step slowly in an ice bath within a fume hood.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one (Precursor)
  • Setup: Place a mixture of N-methylaniline (1.0 equiv.) and diethyl malonate (1.2 equiv.) in a round-bottom flask equipped with a short-path distillation head.

  • Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: After the initial heating, add the crude reaction mixture to a separate flask containing a high-boiling solvent like Dowtherm A (approx. 5-10 times the mass of the reactants).

  • Heating: Heat the mixture to 250-260 °C with vigorous mechanical stirring under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).[2]

  • Work-up: Cool the reaction mixture below 100 °C. Dilute with a hydrocarbon solvent like hexanes or toluene to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or acetic acid to yield the pure 4-hydroxy-1-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of 4-chloro-1-methylquinolin-2(1H)-one
  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, add the purified 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 equiv.).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 equiv.) to the flask. If desired, add PCl₅ (0.2 equiv.) to accelerate the reaction.[6]

  • Reaction: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (~105 °C) using an oil bath. Stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: After cooling the reaction to room temperature, slowly pour the mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization & Precipitation: Once the exotherm has subsided, slowly add a saturated NaHCO₃ solution or 2M NaOH solution until the pH is neutral (pH ~7-8). The product should precipitate as a pale solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to obtain pure 4-chloro-1-methylquinolin-2(1H)-one.

Data Summary Table

ParameterStep 1: CyclizationStep 2: ChlorinationNotes
Key Reagents N-Methylaniline, Diethyl Malonate4-hydroxy-1-methylquinolin-2(1H)-one, POCl₃PCl₅ can be used as an additive in Step 2.
Solvent Dowtherm A or Mineral OilPOCl₃ (neat) or DMFHigh-boiling inert solvent is critical for Step 1.[1]
Temperature 250-260 °C100-110 °C (Reflux)Precise temperature control is vital to prevent decomposition in Step 1.[2]
Typical Time 30-90 minutes2-4 hoursMonitor by TLC for completion.
Typical Yield 60-85%80-95%Yields are highly dependent on conditions and scale.
Purification Recrystallization (Ethanol/Acetic Acid)Recrystallization (Ethanol/Isopropanol)Column chromatography may be needed for difficult separations.

References

  • BenchChem. (2025).
  • Barluenga, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(9), 2464. [Link]

  • Ismail, M. F., Abass, M., & Hassan, M. E. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1239. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Jirásek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(11), 13024-13045. [Link]

  • Abdou, M. M., et al. (2018). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 8(35), 19463-19470. [Link]

  • Ismail, M. F., Abass, M., & Hassan, M. E. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4,7-Dimethylquinolin-2(1h)-one.

Sources

Technical Support Center: Synthesis of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-chloro-1-methylquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. We will delve into the causality behind the formation of common side products and provide field-proven strategies to optimize your reaction outcomes and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-chloro-1-methylquinolin-2(1H)-one and which is most common?

The most prevalent and direct method for synthesizing 4-chloro-1-methylquinolin-2(1H)-one is through the chlorination of its precursor, 4-hydroxy-1-methylquinolin-2(1H)-one[1][2]. This precursor is often commercially available or can be synthesized via methods like the Conrad-Limpach synthesis[3]. The chlorination is typically achieved using reagents like phosphoryl chloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅)[1][2].

Alternative, though less direct, routes can involve multi-step sequences that build the quinolinone ring system, such as intramolecular cyclization reactions[4][5] or variations of the Vilsmeier-Haack reaction on N-methylaniline derivatives, which can be used to form the heterocyclic core[6][7][8]. However, for accessing this specific chlorinated compound, the direct chlorination of the 4-hydroxy analog is the most cited approach.

Q2: Broadly, what are the most common types of impurities I should be aware of in quinolinone synthesis?

Impurities in quinolinone syntheses can generally be classified into several categories[3][9]:

  • Starting Material Residue: Incomplete reactions are a frequent source of contamination.

  • Over-reaction Products: Formation of di- or tri-substituted products when mono-substitution is desired.

  • Regioisomers: Particularly common in cyclization reactions where ring closure can occur at multiple positions[3].

  • Hydrolysis Products: Reversion of the desired product to a precursor due to the presence of water during workup or purification.

  • Polymerization or Tar Formation: Often occurs under harsh acidic or high-temperature conditions, leading to complex mixtures that are difficult to purify[3][10].

Troubleshooting Guide 1: Direct Chlorination of 4-Hydroxy-1-methylquinolin-2(1H)-one

This is the most common pathway, and its success hinges on controlling the reactivity of the chlorinating agent and preventing unwanted subsequent reactions.

Issue 1: My final product is contaminated with unreacted 4-hydroxy-1-methylquinolin-2(1H)-one.

Causality: This is a classic sign of an incomplete reaction. The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) to the 4-chloro group requires sufficient activation and reaction time. Several factors can lead to incomplete conversion:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃/PCl₅ is critical. An inadequate amount will leave starting material untouched.

  • Low Reaction Temperature: The reaction often requires heating (reflux) to proceed to completion. Insufficient heat will result in a sluggish and incomplete reaction.

  • Poor Reagent Quality: Phosphoryl chloride can hydrolyze over time if not stored properly, reducing its efficacy.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Stoichiometry: Use a slight excess of the chlorinating agent. A common approach is using POCl₃ as both the reagent and solvent or in a mixture with PCl₅[1][2].

  • Optimize Reaction Conditions:

    • Ensure the reaction is heated to a sufficient temperature (e.g., reflux in POCl₃) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Consider the use of a high-boiling inert solvent if POCl₃ is not used in excess.

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use oven-dried glassware and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the chlorinating agent.

Issue 2: My mass spectrometry and NMR data show a significant di-chloro impurity.

Causality: The most likely di-chloro impurity is 2,4-dichloro-1-methylquinoline . This side product forms when the lactam oxygen at the 2-position is also converted to a chloride. This over-reaction is favored by aggressive chlorinating conditions. The initial product of chlorinating 4-hydroxy-8-methylquinolin-2(1H)-one with POCl₃/PCl₅ is, in fact, the 2,4-dichloro-8-methylquinoline[1][2]. The desired 4-chloro-1-methylquinolin-2(1H)-one is then obtained by selective hydrolysis of the more reactive 2-chloro group[1][2]. If this hydrolysis step is not performed or is incomplete, the di-chloro compound will persist.

Table 1: Common Impurities in the Chlorination Route

Impurity NameMolecular Weight (for N-methyl)Key Spectroscopic SignatureFormation Cause
4-hydroxy-1-methylquinolin-2(1H)-one175.18 g/mol Broad OH peak in ¹H NMR; absence of Cl isotope pattern in MS.Incomplete reaction.
2,4-dichloro-1-methylquinoline212.07 g/mol Absence of C=O stretch in IR; presence of two Cl isotope patterns in MS.Over-chlorination; incomplete selective hydrolysis.

Troubleshooting & Optimization Protocol:

  • Controlled Hydrolysis: The key to obtaining the desired mono-chloro product is a carefully controlled acid hydrolysis step after the initial chlorination. A published procedure uses dilute dichloroacetic acid under reflux to selectively hydrolyze the 2-chloro position while leaving the 4-chloro group intact[1][2].

  • Milder Chlorinating Agents: If direct formation is desired without a hydrolysis step, investigate milder chlorinating agents (e.g., oxalyl chloride or thionyl chloride in DMF), though this may require significant methods development.

  • Purification: If the di-chloro impurity is present in small amounts, it can often be separated by column chromatography on silica gel[3]. The polarity difference between the mono- and di-chloro compounds is usually sufficient for separation.

Workflow: From Over-Chlorination to Pure Product

Caption: Troubleshooting workflow for isolating the target compound.

Troubleshooting Guide 2: Vilsmeier-Haack Based Syntheses

While less direct for this specific target, the Vilsmeier-Haack reaction is a powerful tool for constructing substituted quinolines and can be a source of related impurities. The reaction involves formylation of an electron-rich arene with a "Vilsmeier reagent," typically formed from DMF and POCl₃[6][8][11].

Issue 3: I'm observing multiple isomers and significant tar formation in my Vilsmeier-type reaction.

Causality:

  • Isomer Formation: The Vilsmeier reagent is a weak electrophile, and the formylation step is an electrophilic aromatic substitution[8][12]. If the N-methylaniline precursor has multiple activated positions (e.g., is unsubstituted at the para-position), the reaction can lack regioselectivity, leading to a mixture of products[11].

  • Tar/Polymerization: Vilsmeier reactions, especially on highly activated substrates like anilines, can be prone to polymerization and the formation of tarry byproducts[3]. This is often exacerbated by high temperatures or overly concentrated reaction conditions. Self-condensation of the starting material or product can also contribute[7].

Troubleshooting & Optimization Protocol:

  • Control Regioselectivity:

    • Blocking Groups: Start with an N-methylaniline derivative where the desired position of cyclization is sterically or electronically favored. For example, a para-substituted aniline will direct the initial acylation to the ortho position.

    • Reaction Temperature: The regioselectivity of Vilsmeier-Haack reactions can be temperature-dependent[11]. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve the ratio of desired to undesired isomers.

  • Minimize Tar Formation:

    • Controlled Addition: Add the POCl₃ to the DMF/substrate solution slowly at a low temperature (0 °C) to manage the initial exothermic formation of the Vilsmeier reagent.

    • Solvent Choice: Using a solvent like dichloromethane (DCM) in addition to DMF can help to dilute the reactants and dissipate heat, reducing polymerization[12].

    • Purification: Tarry materials can sometimes be removed by trituration with a non-polar solvent or by passing the crude mixture through a short plug of silica gel before detailed column chromatography[3].

Vilsmeier_Mechanism

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloroquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. My aim is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern success or failure in this reaction class. The quinoline core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via cross-coupling is a critical skill.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the unique electronic and steric properties of 4-chloroquinolines introduce specific challenges that can lead to low yields, incomplete conversion, or the formation of undesired byproducts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose and resolve these common issues.

I. Foundational Knowledge & Prophylactic Measures

Before delving into specific failure modes, it's crucial to understand the key players in the Suzuki-Miyaura reaction and how the 4-chloroquinoline substrate interacts with them. A solid understanding of the catalytic cycle is the first step in effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline. This is often the rate-limiting step for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-Cl]L_n (Ar = 4-Quinolyl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl [Ar-Pd(II)-Ar']L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Chloroquinoline 4-Chloroquinoline (Ar-Cl) Chloroquinoline->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide: Common Failure Scenarios

Q1: My reaction shows no conversion, or the conversion is very low. What are the likely causes?

This is one of the most common issues and can stem from several sources. Let's break down the possibilities, from the most fundamental to the more nuanced.

A) Catalyst Inactivity or Poisoning

The nitrogen atom in the quinoline ring is Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is a primary suspect when working with N-heterocycles.

  • The "Why": The lone pair on the quinoline nitrogen can form a stable complex with the palladium catalyst, preventing it from participating in the catalytic cycle. This is particularly problematic with less sterically hindered palladium complexes.

  • Troubleshooting Steps:

    • Switch to a Bulkier Ligand: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), can mitigate this issue.[2] The steric bulk around the palladium center disfavors coordination of the quinoline nitrogen.

    • Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.

    • Consider a Different Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ might be more reliable.[6]

B) Issues with the Boronic Acid/Ester

The stability and reactivity of your boronic acid are paramount.

  • The "Why": Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation , where the C-B bond is cleaved by a proton source (often water) to give the corresponding arene.[1] This effectively removes your nucleophilic partner from the reaction.

  • Troubleshooting Steps:

    • Use a Boronic Ester: Pinacol esters (Bpin) or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1]

    • Consider Anhydrous Conditions: If protodeboronation is suspected, running the reaction under anhydrous conditions can be beneficial.[3][7] This often involves using a non-aqueous solvent system and a base like K₃PO₄.

    • Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines. While often still reactive, the purity and stoichiometry can be affected. It's good practice to use fresh, high-quality boronic acids.

C) Ineffective Oxidative Addition

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition.[1]

  • The "Why": The C-Cl bond is stronger than C-Br or C-I bonds, making it more difficult for the Pd(0) to insert.

  • Troubleshooting Steps:

    • Employ Electron-Rich, Bulky Ligands: As mentioned, ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are designed to facilitate the oxidative addition of aryl chlorides.[3][4]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for oxidative addition. However, be mindful of potential substrate or product decomposition.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.

  • The "Why": Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling pathway.

  • Troubleshooting Protocol: Rigorous Degassing

    • Assemble the Reaction: In a reaction vessel, combine the 4-chloroquinoline, boronic acid/ester, base, and catalyst/ligand.

    • Seal the Vessel: Cap the vessel with a septum.

    • Evacuate and Backfill: Connect the vessel to a vacuum/inert gas manifold. Evacuate the atmosphere within the vessel and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.

    • Add Degassed Solvents: Add your previously degassed solvent(s) via syringe. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method.

Q3: My desired product is formed, but I also see a significant amount of dehalogenated starting material (quinoline). What is causing this?

The formation of quinoline from 4-chloroquinoline is a result of a competing reduction pathway.

  • The "Why": After oxidative addition, the resulting Ar-Pd(II)-Cl intermediate can undergo a reaction with a hydride source in the reaction mixture, leading to the formation of an Ar-Pd(II)-H species. Reductive elimination from this intermediate yields the dehalogenated product. Potential hydride sources include trace water, amines, or even the solvent under certain conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: If not already doing so, switching to anhydrous solvents and reagents can minimize this side reaction.

    • Choice of Base: Some bases are more prone to facilitating dehalogenation. If using a hydroxide or alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[2]

    • Ligand Modification: The electronic properties of the ligand can influence the relative rates of the desired transmetalation versus the undesired dehalogenation pathway. Screening different ligands may be necessary.

III. Optimized Starting Protocol & Parameter Comparison

For researchers new to this specific coupling, here is a well-vetted starting protocol. This should serve as a robust baseline from which to troubleshoot.

Baseline Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline
  • Reagent Preparation: To an oven-dried reaction vial, add 4-chloroquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the vial with a septum cap and perform 3-5 cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir for the desired time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Parameter Comparison Table
ParameterStandard ConditionsAlternative for Difficult SubstratesRationale for Alternative
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Bulky, electron-rich ligand facilitates oxidative addition and prevents catalyst inhibition.[2]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)Stronger base, suitable for anhydrous conditions to prevent protodeboronation.[3]
Solvent Dioxane/H₂OToluene or 2-MeTHF (anhydrous)Anhydrous conditions minimize boronic acid hydrolysis.[7]
Boron Source Arylboronic AcidArylboronic Acid Pinacol Ester (Bpin)Bpin esters are more stable to protodeboronation.[1]
Temperature 80-100 °C100-120 °CHigher temperature can overcome the activation barrier for C-Cl bond cleavage.

IV. Advanced Troubleshooting & Mechanistic Insights

The Role of Water: Friend or Foe?

While often implicated in the detrimental protodeboronation of boronic acids, water can also play a beneficial role in the Suzuki coupling. It can help to dissolve inorganic bases and, in some proposed mechanisms, participates in the transmetalation step. However, for sensitive substrates like many heteroaryl boronic acids, the risk of protodeboronation often outweighs the potential benefits.

Recommendation: For 4-chloroquinoline couplings, especially if you are experiencing issues with boronic acid decomposition, starting with anhydrous conditions is a prudent strategy.[7]

Logical Flow for Troubleshooting

If your reaction fails, follow this logical progression to diagnose the issue:

Troubleshooting_Flow Start Reaction Failed (Low/No Conversion) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Degassing Improve Degassing Technique Check_Reagents->Check_Degassing Reagents OK Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Degassing->Change_Ligand Degassing OK Change_Conditions Switch to Anhydrous Conditions (K₃PO₄, Toluene) Change_Ligand->Change_Conditions Still Fails End Successful Reaction Change_Ligand->End Success Increase_Temp Increase Reaction Temperature Change_Conditions->Increase_Temp Still Fails Change_Conditions->End Success Increase_Temp->End Success

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

By methodically addressing each potential point of failure, from the fundamental quality of your reagents to the nuanced choice of ligand and reaction conditions, you can significantly increase your probability of success in the challenging yet rewarding Suzuki-Miyaura coupling of 4-chloroquinolines.

References
  • M. M. Heravi, F. Zadsirjan, and H. Hamidi, "4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach," Request PDF, 2025. [Online]. Available: [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Online]. Available: [Link]

  • H. A. Ali, "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them," ResearchGate, 2018. [Online]. Available: [Link]

  • "How to approach choosing reaction conditions for Suzuki?," r/Chempros - Reddit, 2024. [Online]. Available: [Link]

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," PMC - NIH, 2008. [Online]. Available: [Link]

  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Online]. Available: [Link]

  • Q.-H. Fan et al., "Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives," American Chemical Society, 2026. [Online]. Available: [Link]

  • S. D. Dreher et al., "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," PMC - NIH. [Online]. Available: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their experiments. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the reaction to favor one isomer?

A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical ketones in the Friedländer synthesis. This occurs because the ketone possesses two distinct enolizable α-methylene groups, leading to two possible initial condensation points with the o-aminoaryl aldehyde or ketone.[1] The key to controlling regioselectivity lies in carefully selecting your reaction conditions to favor the formation of one enolate intermediate over the other.[2]

Several strategies can be employed to direct the reaction towards a specific isomer. One of the most critical factors is the choice of catalyst, as different catalytic systems can promote distinct mechanistic pathways.[2] Additionally, reaction parameters such as temperature and the rate of reactant addition can significantly influence the outcome.[2]

Q2: What is the underlying mechanism of the Friedländer synthesis, and how does it relate to regioselectivity?

A2: The Friedländer synthesis can proceed through two primary mechanistic pathways.[3][4][5]

  • Pathway A (Aldol First): This pathway begins with an initial aldol-type condensation between the two carbonyl reactants, followed by cyclization and dehydration to form the quinoline ring.[3][5]

  • Pathway B (Schiff Base First): This pathway starts with the formation of a Schiff base between the 2-amino group and the ketone, followed by an intramolecular aldol reaction and subsequent dehydration.[3][5]

The predominant pathway is influenced by the specific reactants and reaction conditions.[2][5] Understanding which pathway is favored under your experimental setup is crucial for controlling regioselectivity. For instance, conditions that promote the formation of a specific enolate in the initial aldol step (Pathway A) or influence the formation of a particular enamine (a precursor to the Schiff base in Pathway B) will dictate the final regioisomeric ratio.

Q3: What are the most effective strategies for improving the regioselectivity of my Friedländer synthesis?

A3: To enhance regioselectivity, consider the following approaches:

  • Catalyst Control: The choice of catalyst is paramount. Specific catalysts can steer the reaction towards a single regioisomer.[1][6]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which can improve reaction yields and, in some cases, enhance regioselectivity.[1]

  • Reaction Condition Optimization: Fine-tuning parameters like temperature and solvent can have a significant impact on the regiochemical outcome.[1]

Troubleshooting Guides

Problem 1: Poor regioselectivity with standard acid or base catalysis.

Symptoms:

  • Formation of a mixture of quinoline regioisomers.

  • Difficulty in purifying the desired product.

  • Low yield of the target isomer.

Possible Causes and Solutions:

  • Cause: Standard acid or base catalysts (e.g., H₂SO₄, NaOH, KOtBu) can be unselective in promoting the desired condensation.[5][7]

  • Solution 1: Employ Amine Catalysts. Cyclic secondary amines, such as pyrrolidine and its derivatives, are known to effectively direct the reaction towards the 2-substituted quinoline by favoring the formation of the kinetic enamine intermediate.[1][2] The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high regioselectivity.[6]

  • Solution 2: Utilize Ionic Liquids. Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and a promoter for regiospecific synthesis.[1][7][9]

  • Solution 3: Explore Lewis Acid Catalysis. Various Lewis acids have been shown to catalyze the Friedländer synthesis, and some may offer improved regioselectivity depending on the substrates.[3][10]

  • Solution 4: Consider Metal-Organic Frameworks (MOFs). MOFs like CuBTC have been reported to be highly efficient catalysts for this reaction under solvent-free conditions.[10]

Problem 2: Side reactions, such as aldol self-condensation of the ketone, are reducing the yield.

Symptoms:

  • Low yield of the desired quinoline product.

  • Presence of significant amounts of byproducts.

Possible Causes and Solutions:

  • Cause: Strong basic conditions can promote the self-condensation of the ketone starting material.[7]

  • Solution 1: Use an Imine Analog. Instead of the o-aminoaryl aldehyde or ketone, using its corresponding imine analog can help circumvent side reactions like aldol condensation that are common under basic conditions.[1][7]

  • Solution 2: Switch to Milder Catalysts. Transitioning from strong bases to milder catalytic systems can minimize side reactions. Acid catalysts, certain Lewis acids, nanocatalysts, and solid acid catalysts often provide milder reaction conditions.[1][11]

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity achieved in the Friedländer synthesis using 2-aminobenzaldehyde and 2-butanone under different amine-catalyzed conditions.

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane[2]

Experimental Protocols

Amine-Catalyzed Regioselective Friedländer Annulation

This protocol is adapted from established methods for achieving high regioselectivity.[2]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Unsymmetrical ketone

  • Amine catalyst (e.g., pyrrolidine or TABO)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone and the amine catalyst in the anhydrous solvent.

  • Heat the mixture to the desired temperature (e.g., 100 °C).

  • Slowly add the unsymmetrical ketone to the reaction mixture using a syringe pump over a period of several hours. This slow addition is crucial for maintaining a low concentration of the ketone, which can favor the formation of the kinetic enamine and improve regioselectivity.[1][2][6]

  • Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Visualizing Reaction Control

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed catalyst Change Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions directing_group Introduce Directing Group start->directing_group amine_cat Amine Catalyst (e.g., Pyrrolidine, TABO) catalyst->amine_cat ionic_liquid Ionic Liquid (e.g., [Hbim]BF4) catalyst->ionic_liquid lewis_acid Lewis Acid / MOF catalyst->lewis_acid slow_addition Slow Ketone Addition conditions->slow_addition temp_control Adjust Temperature conditions->temp_control phosphoryl Phosphoryl Group on Ketone directing_group->phosphoryl end Improved Regioselectivity amine_cat->end ionic_liquid->end lewis_acid->end slow_addition->end temp_control->end phosphoryl->end

Caption: A decision tree for troubleshooting and improving regioselectivity in the Friedländer synthesis.

Factors Influencing Regioselectivity

G cluster_factors Influencing Factors Regioselectivity Regioselectivity Catalyst Catalyst (Acid, Base, Amine, Lewis Acid) Catalyst->Regioselectivity Substrate Substrate (Sterics, Electronics) Substrate->Regioselectivity Conditions Conditions (Temp, Solvent, Addition Rate) Conditions->Regioselectivity

Caption: Key factors that govern the regiochemical outcome of the Friedländer synthesis.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • RSC Publishing. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • PubMed. Highly regioselective Friedländer reaction. [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Friedländer synthesis of quinoline derivatives. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • RSC Publishing. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • Cambridge Open Engage. Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link]

  • RSC Publishing. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. [Link]

  • RSC Publishing. Solvent-free confinement of ordered microparticle monolayers: effect of host substrate and pattern symmetry. [Link]

Sources

Technical Support Center: Navigating the Purification of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of substituted quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to the common and complex challenges encountered during the purification of this critical class of heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their inherent basicity and aromatic nature, combined with the diverse array of possible substituents, often present unique purification hurdles.

This resource is structured to offer direct, actionable guidance. We will move beyond generic protocols to explore the "why" behind the "how," empowering you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide for Common Purification Techniques

This section is dedicated to resolving specific issues you may encounter during the purification of your substituted quinoline derivatives.

Column Chromatography

Column chromatography is a primary tool for quinoline purification, yet the basic nitrogen of the quinoline ring can lead to frustrating complications with silica gel.[3]

Issue 1: My quinoline derivative is streaking or showing tailing on the TLC plate and column, leading to poor separation.

  • Probable Cause: The basic lone pair of electrons on the quinoline's nitrogen atom is interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in streaking and tailing of the compound spot.[3]

  • Solution Workflow:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system. This deactivates the acidic sites on the silica gel.[3]

      • Action: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your mobile phase. For example, if your solvent system is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[3]

      • Rationale: The added base will preferentially bind to the acidic sites on the silica, preventing your basic quinoline derivative from being strongly adsorbed.

    • Alternative Stationary Phases: If a basic modifier is insufficient, consider a different stationary phase.

      • Action:

        • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[3]

        • Deactivated Silica Gel: You can prepare this by treating regular silica gel with a solution of triethylamine.[3]

        • Reverse-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reverse-phase chromatography can be an excellent alternative as it avoids the issues of strong interaction with an acidic stationary phase.[3]

Issue 2: My highly lipophilic quinoline derivative is co-eluting with nonpolar impurities.

  • Probable Cause: Highly lipophilic compounds have a strong affinity for the nonpolar mobile phase in normal-phase chromatography, making it difficult to achieve separation from other nonpolar impurities.[3]

  • Solution Workflow:

    • Optimize the Mobile Phase:

      • Action: Employ a less polar solvent system to increase the retention of your compound on the silica gel, thereby allowing for better separation from very nonpolar impurities. For instance, switch from a hexane/ethyl acetate system to a hexane/dichloromethane or hexane/toluene system.

      • Rationale: A less polar mobile phase will not compete as effectively for binding sites on the silica gel, leading to greater differentiation in the elution of compounds with small polarity differences.

    • Gradient Elution:

      • Action: Start with a very nonpolar mobile phase to elute the least polar impurities, then gradually increase the polarity to elute your target compound.

      • Rationale: A gradient allows for a more controlled separation over a wider polarity range.

    • Dry Loading:

      • Action: If your compound has poor solubility in the initial, nonpolar eluent, dissolve it in a more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the top of the column.[4]

      • Rationale: This technique ensures that the compound is introduced to the column in a concentrated band, which improves resolution.

Experimental Protocol: Column Chromatography of a Substituted Quinoline

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica.[4]

  • Sample Loading:

    • Wet Loading: Dissolve your crude quinoline derivative in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[4] Pipette this solution directly onto the top of the silica gel.[4]

    • Dry Loading: As described in the troubleshooting section, adsorb your compound onto silica gel and load the dry powder onto the column.[4]

  • Elution: Begin elution with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for crystalline quinoline derivatives.[5][6]

Issue 1: My quinoline derivative oils out during recrystallization instead of forming crystals.

  • Probable Cause: The solubility of your compound in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. Impurities can also sometimes inhibit crystal formation.

  • Solution Workflow:

    • Solvent System Optimization:

      • Action:

        • Single Solvent: If using a single solvent, try a less polar one in which your compound is less soluble.

        • Two-Solvent System: Use a solvent in which your compound is highly soluble and add an "anti-solvent" in which it is poorly soluble, until the solution becomes slightly turbid. Then, heat to redissolve and cool slowly.

      • Rationale: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Controlled Cooling:

      • Action: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Avoid agitating the solution during the initial cooling phase.

      • Rationale: Slow cooling allows for the formation of a stable crystal lattice, whereas rapid cooling can trap impurities and lead to an amorphous solid or oil.

    • Seeding:

      • Action: If you have a small amount of the pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

      • Rationale: The seed crystal provides a template for crystal growth.

Issue 2: The recrystallization yield is very low.

  • Probable Cause: The compound is too soluble in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Solution Workflow:

    • Minimize Solvent Volume:

      • Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Rationale: Using an excessive volume of solvent will result in a significant portion of your product remaining in the solution upon cooling.

    • Solvent Selection:

      • Action: Choose a solvent in which your compound has a steep solubility curve (i.e., high solubility at high temperature and low solubility at low temperature).

      • Rationale: This maximizes the amount of product that will crystallize out upon cooling.

    • Concentrate the Mother Liquor:

      • Action: After the first crop of crystals has been collected, concentrate the remaining solution (mother liquor) by evaporating some of the solvent and cool again to obtain a second crop of crystals.

      • Rationale: This can significantly increase the overall yield. Be aware that the second crop may be less pure than the first.

Data Presentation: Common Recrystallization Solvents for Quinoline Derivatives

Solvent SystemPolarityCommon Applications
Ethanol/WaterPolarFor moderately polar quinolines
Hexane/Ethyl AcetateNonpolar/PolarFor less polar quinolines
Dichloromethane/HexanePolar/NonpolarFor a wide range of polarities
ChloroformPolarGood for many quinoline derivatives[5]
AcetonitrilePolarUsed for picrate salts of quinoline[7]
Acid-Base Extraction

The basicity of the quinoline nitrogen makes acid-base extraction a highly effective preliminary purification step.[8][9]

Issue: Emulsion formation during the extraction process makes layer separation difficult.

  • Probable Cause: Vigorous shaking of the separatory funnel, especially with solutions of similar densities or containing surfactants, can lead to the formation of stable emulsions.

  • Solution Workflow:

    • Gentle Inversion:

      • Action: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

      • Rationale: This reduces the mechanical energy that leads to emulsion formation.

    • Brine Wash:

      • Action: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently mix.

      • Rationale: Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.

    • Filtration:

      • Action: Pass the emulsified mixture through a pad of Celite or glass wool.

      • Rationale: The fine particles of the filter aid can help to break up the emulsion.

Visualization: Acid-Base Extraction Workflow for Quinoline Purification

G crude Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Mix crude->add_acid sep_funnel Separatory Funnel (Two Layers Form) add_acid->sep_funnel org_layer Organic Layer (Neutral/Acidic Impurities) sep_funnel->org_layer Separate aq_layer Aqueous Layer (Quinoline Salt) sep_funnel->aq_layer Separate add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aq_layer->add_base extract_org Extract with Fresh Organic Solvent add_base->extract_org pure_org Organic Layer (Pure Quinoline) extract_org->pure_org final_steps Dry (e.g., Na2SO4) and Evaporate Solvent pure_org->final_steps pure_product Purified Quinoline Derivative final_steps->pure_product

Caption: Workflow for purifying a quinoline derivative via acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude quinoline derivative?

A1: The impurities are highly dependent on the synthetic route used.[10]

  • Skraup Synthesis: Expect tarry byproducts from the polymerization of glycerol and acrolein, as well as unreacted starting materials like aniline and nitrobenzene.[8]

  • Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated carbonyl compound is a common issue, leading to gummy byproducts.[8][10]

  • Friedländer and Combes Syntheses: When using unsymmetrical ketones or anilines, the formation of regioisomers is a significant challenge.[10][11] Self-condensation of ketone starting materials can also occur.[12]

  • General Impurities: Incomplete reactions can leave unreacted starting materials. Over-oxidation or incomplete oxidation can also lead to impurities.[10]

Q2: How do different substituents on the quinoline ring affect its purification?

A2: Substituents can significantly alter the physical and chemical properties of the quinoline derivative, impacting purification.

  • Electron-donating groups (e.g., -OCH₃, -NH₂): These groups increase the basicity of the quinoline nitrogen, which can lead to stronger interactions with silica gel.[13] This may necessitate the use of a higher concentration of basic modifier in the eluent.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups decrease the basicity of the nitrogen, potentially reducing tailing on silica gel.[13]

  • Polar groups (e.g., -OH, -COOH): These increase the overall polarity of the molecule, requiring more polar solvent systems for elution. Acidic or basic functional groups allow for purification via salt formation and crystallization.[5]

  • Bulky groups: Steric hindrance can affect how the molecule interacts with the stationary phase and can also influence crystal packing during recrystallization.

Q3: My quinoline derivative has a chiral center. What are the common methods for separating the enantiomers?

A3: The separation of chiral quinoline derivatives is crucial, as enantiomers often exhibit different biological activities.[14][15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[15]

  • Chiral Capillary Electrophoresis (CE): This technique uses chiral selectors in the running buffer to achieve separation.[15]

  • Diastereomeric Salt Formation: If the quinoline derivative is basic, it can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The pure enantiomer can then be regenerated by treatment with a base.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is often recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for routine purity checks and can quantify impurities.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable quinoline derivatives and is highly sensitive for detecting volatile impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be used to determine purity without the need for a specific reference standard of the analyte.[6][16]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • How to avoid impurities in quinoline cycliz
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. J Sep Sci. 2017 Jul;40(14):2863-2882.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF - ResearchG
  • Purification of Quinoline - Chempedia - LookChem.
  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8 - Benchchem.
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Minimizing impurities in the final product of quinoline synthesis - Benchchem.
  • Quinoline - Wikipedia. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Public
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource hub for the Combes quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to build substituted quinoline scaffolds. While the Combes synthesis is a classic and robust method for preparing 2,4-disubstituted quinolines from anilines and β-diketones, its efficiency can be dramatically impacted by steric hindrance.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you diagnose and overcome challenges related to sterically demanding substrates.

Understanding the Core Challenge: Where Steric Hindrance Intervenes

The Combes synthesis proceeds through three main stages:

  • Condensation: The aniline nucleophilically attacks one of the carbonyls of the β-diketone.

  • Enamine Formation: Dehydration occurs to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[1][2]

  • Annulation & Aromatization: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure), which is the rate-determining step.[1] A final dehydration event yields the aromatic quinoline product.

Steric hindrance primarily impacts the annulation step . When bulky substituents are present on either the aniline (especially at the ortho position) or the β-diketone, they create significant non-bonded interactions in the transition state of the cyclization, raising the activation energy and impeding the reaction.

Visualizing the Mechanism and Point of Conflict

The following diagram illustrates the reaction pathway and highlights the critical, sterically sensitive annulation step.

Combes_Mechanism Combes Synthesis: The Sterically Sensitive Annulation Step cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rds Rate-Determining Step (RDS) cluster_product Product Formation Aniline Aniline (R¹ = H, Alkyl, etc.) Enamine Enamine Aniline->Enamine + Diketone - H₂O Diketone β-Diketone (R², R³, R⁴ = H, Alkyl, etc.) Annulation Annulation (Cyclization) [Steric Clash Here] Enamine->Annulation Acid Catalyst (H⁺) Rate-Determining Dehydration Dehydration Annulation->Dehydration - H⁺ Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline - H₂O

Caption: The Combes synthesis mechanism, highlighting the sterically sensitive annulation step.

Troubleshooting Guide & FAQs

Here we address common issues encountered when working with sterically encumbered substrates in the Combes synthesis.

Q1: My reaction with an ortho-substituted aniline is failing or giving abysmal yields. What is the underlying cause?

Answer: This is a classic steric hindrance problem. An ortho-substituent (e.g., methyl, ethyl, chloro) on the aniline ring physically blocks the enamine side chain from achieving the necessary conformation for the intramolecular cyclization to occur. The bulky group collides with the side chain, preventing the reactive carbon from getting close enough to the aromatic ring to form the new C-C bond.

This steric clash makes the rate-determining annulation step extremely slow or energetically unfavorable, leading to low or no product formation.[1] You will often recover your starting materials or observe decomposition if high temperatures are used for prolonged periods.

Q2: I'm using an unsymmetrical β-diketone and getting a mixture of regioisomers. How do sterics dictate the outcome?

Answer: Steric effects play a crucial role in determining the regioselectivity of the Combes synthesis with unsymmetrical β-diketones (R² ≠ R⁴).[1] There are two points of control:

  • Initial Nucleophilic Attack: The aniline will preferentially attack the less sterically hindered carbonyl group. For example, in benzoylacetone, the aniline will favor attack at the acetyl carbonyl over the benzoyl carbonyl.

  • Annulation Direction: The subsequent cyclization is governed by the path of least steric resistance. The enamine will orient itself to place the bulkier substituent away from the aniline ring during the transition state.

A study by Sloop using trifluoromethyl-β-diketones demonstrated that steric effects during the rate-determining annulation step are the dominant factor in controlling which regioisomer is formed.[1] For instance, increasing the bulk of the R group on the diketone often favors the formation of the quinoline isomer where that bulky group is at the 2-position, as this minimizes steric interactions during cyclization.[1]

Q3: What are the primary experimental parameters I should adjust to overcome steric hindrance?

Answer: Your first line of defense involves modifying the reaction conditions to provide more energy to overcome the activation barrier and more effectively remove water.

  • Change the Acid Catalyst: Standard concentrated sulfuric acid (H₂SO₄) is often insufficient for hindered cases. Switching to a stronger dehydrating acid catalyst is the most common and effective strategy. Polyphosphoric acid (PPA) is a widely used alternative that serves as both an acid catalyst and a powerful dehydrating agent, often at higher temperatures (100-160 °C).[1][2] A mixture of PPA and an alcohol, which generates a polyphosphoric ester (PPE), can be even more effective.[1]

  • Increase Reaction Temperature: Higher temperatures provide the necessary thermal energy for the reactants to overcome the high activation energy of the sterically hindered annulation step. This must be balanced with the thermal stability of your reactants and products.

  • Prolong Reaction Time: Hindered reactions are kinetically slow. Extending the reaction time from a few hours to 12-24 hours may be necessary to achieve acceptable conversion.

Q4: Why is Polyphosphoric Acid (PPA) often more effective than sulfuric acid for hindered substrates?

Answer: PPA's effectiveness stems from a combination of its physical and chemical properties:

  • High Viscosity and Boiling Point: PPA is a viscous liquid that can be heated to high temperatures without boiling, allowing reactions to be run under more forcing conditions than with sulfuric acid.

  • Exceptional Dehydrating Agent: It aggressively sequesters the water produced during both the enamine formation and the final aromatization step, driving the equilibria toward the product.

  • Strong Brønsted Acidity: It is a strong acid that effectively protonates the enamine intermediate to facilitate the electrophilic aromatic substitution.[2]

These properties make PPA the catalyst of choice for challenging Combes syntheses involving deactivated or sterically hindered anilines.[1][2]

Catalyst Comparison for Combes Synthesis
CatalystTypical TemperatureKey AdvantagesBest Suited For
Conc. H₂SO₄ 60-100 °CInexpensive, readily available.Simple, unhindered anilines and diketones.[1][3]
Polyphosphoric Acid (PPA) 100-160 °CStrong dehydrating agent, high boiling point.Sterically hindered or electronically deactivated substrates.[1][2]
Polyphosphoric Ester (PPE) 100-140 °COften more effective than PPA, can lead to cleaner reactions.Difficult cyclizations where PPA might cause charring.[1]
Other Lewis/Brønsted Acids VariesMilder conditions may be possible.Specialized applications; less common for sterically hindered cases.[4]
Q5: My reaction is still not viable. What alternative synthetic routes should I consider for my target quinoline?

Answer: If the Combes synthesis fails even with optimization, the steric hindrance may be too severe. In such cases, other named reactions for quinoline synthesis might be more suitable:

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). It is extremely reliable but requires a pre-functionalized aniline.

  • Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines. It is highly versatile but can sometimes suffer from regioselectivity issues.[5]

  • Skraup Synthesis: This classic method involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] It is often a vigorous reaction but is effective for producing the parent quinoline and some derivatives.[5][6]

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting a challenging Combes synthesis.

Troubleshooting_Flowchart Troubleshooting a Sterically Hindered Combes Synthesis Start Low Yield or No Reaction CheckSubstrates Are substrates sterically hindered? (e.g., ortho-subst. aniline) Start->CheckSubstrates UnhinderedPath Optimize standard conditions: - Check purity - Adjust stoichiometry - Moderate heat (60-80°C) CheckSubstrates->UnhinderedPath No HinderedPath Switch to Forcing Conditions CheckSubstrates->HinderedPath Yes TryPPA Use PPA as catalyst Increase Temp (120-160°C) Prolong Reaction Time (12-24h) HinderedPath->TryPPA StillFails Reaction still fails? TryPPA->StillFails ConsiderAlternatives Evaluate alternative syntheses: - Friedländer - Doebner-von Miller - Skraup StillFails->ConsiderAlternatives Yes Success Reaction Successful StillFails->Success No ConsiderAlternatives->Success

Caption: A decision-making flowchart for managing challenging Combes synthesis reactions.

Field-Proven Protocol: Modified Combes Synthesis for Hindered Substrates using PPA

This protocol is a robust starting point for reacting a sterically hindered aniline with a β-diketone.

Materials:

  • Sterically hindered aniline (1.0 eq)

  • β-diketone (1.1 eq)

  • Polyphosphoric acid (PPA) (approx. 10x weight of aniline)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or air condenser)

  • Heating mantle with temperature control

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Setup: In a clean, dry round-bottom flask, add the polyphosphoric acid. Begin stirring and gently heat the PPA to ~80 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add the aniline slowly. A slight exotherm may be observed. Allow the mixture to stir for 10-15 minutes until a homogeneous solution is formed.

  • Diketone Addition: Add the β-diketone dropwise to the mixture.

  • Reaction: Increase the temperature of the reaction mixture to 120-140 °C. The optimal temperature should be determined empirically but this range is a good starting point. Monitor the reaction by TLC or LC-MS. Allow the reaction to proceed for 12-24 hours, or until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, remove the flask from the heat and allow it to cool to ~60-70 °C. CAUTION: In a large beaker, prepare an ice bath. Very slowly and carefully, pour the warm reaction mixture onto the crushed ice with vigorous stirring. The hydrolysis of PPA is highly exothermic. Do not add water to the PPA.

  • Neutralization: Once the quench is complete and the mixture is cool, slowly add saturated NaHCO₃ solution to neutralize the acid. Be cautious of CO₂ evolution. Continue adding base until the pH is ~8-9.

  • Extraction: Transfer the neutralized aqueous slurry to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography or recrystallization.

References
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Gedefaw, D., Kumar, V., & Singh, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20147-20177. Retrieved from [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1105-1115. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Unknown. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • It's Chemistry Time. (2022, December 31). Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes [Video]. YouTube. Retrieved from [Link]

Sources

preventing byproduct formation in nucleophilic substitution of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in the synthesis of novel therapeutics and functional materials. As a Senior Application Scientist, I have compiled this resource based on established literature and practical field experience to help you troubleshoot common challenges and optimize your reaction outcomes. Our focus is on proactively preventing the formation of key byproducts that can compromise yield, purity, and scalability.

Introduction: The Chemistry at Play

The substitution of the C4-chlorine on the quinoline ring is a powerful synthetic tool, primarily due to the electronic activation provided by the ring nitrogen. This nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack, thereby facilitating the SNAr mechanism.[1][2] While this reactivity is advantageous, it also creates vulnerabilities for specific and often predictable side reactions. This guide provides direct answers to the most frequently encountered problems.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My reaction is consistently contaminated with a highly polar, poorly soluble byproduct. What is it and how can I prevent it?

Answer: You are most likely observing the formation of 4-hydroxyquinoline (or its tautomer, 4-quinolinone), the product of hydrolysis. The C4 position is highly susceptible to attack not just by your desired amine, but also by water or hydroxide ions present in the reaction mixture.

Hydrolysis occurs via the same SNAr pathway as your primary reaction. Trace amounts of water in your solvent, reagents, or even adsorbed on the glassware can act as the nucleophile, especially at elevated temperatures or in the presence of a base. The base can deprotonate water, forming the more potent hydroxide nucleophile (OH⁻), which readily attacks the electron-deficient C4 position.

hydrolysis_mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Pathway: Hydrolysis 4CQ 4-Chloroquinoline Meisenheimer_Amine Meisenheimer Intermediate 4CQ->Meisenheimer_Amine + R₂NH Amine R₂NH (Nucleophile) Amine->Meisenheimer_Amine Product 4-Aminoquinoline (Desired Product) Meisenheimer_Amine->Product - Cl⁻, -H⁺ 4CQ_hydro 4-Chloroquinoline Meisenheimer_Hydro Meisenheimer Intermediate 4CQ_hydro->Meisenheimer_Hydro + H₂O / OH⁻ Water H₂O / OH⁻ (Contaminant) Water->Meisenheimer_Hydro Byproduct 4-Hydroxyquinoline (Byproduct) Meisenheimer_Hydro->Byproduct - Cl⁻, -H⁺

Caption: SNAr pathways for desired amination vs. byproduct hydrolysis.

Protocol 1: Rigorous Anhydrous Technique This is the most critical preventative measure.

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator over a drying agent (e.g., P₂O₅, Drierite®).

  • Solvents: Use freshly opened anhydrous solvents or purify solvents using an appropriate drying system (e.g., distillation from CaH₂ for aprotic solvents, activated molecular sieves).

  • Reagents:

    • Amines: Liquid amines can be distilled from KOH or CaH₂. Solid amine salts should be dried under high vacuum.

    • Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ should be oven-dried at >150 °C for several hours and stored in a desiccator.

  • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

FAQ 2: I am reacting a dichloroquinoline (e.g., 4,7-dichloroquinoline) with a primary diamine, but my yield is low and I'm getting a high molecular weight, insoluble material. What's happening?

Answer: You are likely forming a di-substituted byproduct , where one diamine molecule bridges two quinoline molecules. This "dimeric" or polymeric material is often insoluble and difficult to characterize, leading to an apparent loss of product and mass balance issues.

When your initial desired product forms (mono-substitution), it still possesses a free, nucleophilic amine at the other end of the alkyl chain. This amine can then attack a second molecule of 4,7-dichloroquinoline, leading to the unwanted di-substituted product. This is especially problematic if the reaction is run at high concentrations or if the stoichiometry is not carefully controlled.

disubstitution_workflow cluster_legend Reaction Flow DCQ1 4,7-Dichloroquinoline (Molecule 1) Mono_Product Mono-substituted Product (Desired) DCQ1->Mono_Product 1. Nucleophilic Attack Diamine H₂N-R-NH₂ (Large Excess) Diamine->Mono_Product Di_Product Di-substituted Byproduct (Unwanted) Mono_Product->Di_Product 2. Second Attack (Problematic) DCQ2 4,7-Dichloroquinoline (Molecule 2) DCQ2->Di_Product Desired Desired Path Undesired Undesired Path

Caption: Competitive reaction pathways leading to mono- vs. di-substitution.

  • Control Stoichiometry (Use Excess Diamine): By Le Châtelier's principle, using a significant excess of the diamine (e.g., 5-10 equivalents) statistically favors the reaction of a 4-chloroquinoline molecule with a fresh, unreacted diamine molecule rather than with the already-reacted mono-substituted product.[3]

    • Drawback: Removal of the excess, often high-boiling, diamine during workup can be challenging.

  • Slow Addition / High Dilution:

    • Set up the reaction with the excess diamine in the solvent.

    • Dissolve the 4-chloroquinoline in a separate flask and add it dropwise to the diamine solution over several hours using a syringe pump.

    • Running the reaction under high dilution conditions further decreases the probability of the mono-substituted product encountering another molecule of 4-chloroquinoline.

  • Use a Protecting Group (Most Robust Method):

    • Protect one of the amino groups of the diamine with a suitable protecting group (e.g., Boc, Cbz).

    • Perform the SNAr reaction with the mono-protected diamine. This ensures only mono-substitution can occur.

    • After purification, remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc) to reveal the desired product.

FAQ 3: My reaction is clean at 80 °C, but when I push the temperature to >120 °C in DMF to accelerate it, I see a new, unexpected byproduct. What could it be?

Answer: At elevated temperatures, common amide solvents like N,N-dimethylformamide (DMF) can cease to be inert and become aminating reagents themselves. You may be forming N,N-dimethyl-4-aminoquinoline.

This side reaction can occur through a pathway analogous to the Vilsmeier-Haack reaction.[4][5] At high temperatures, DMF can decompose or react (sometimes activated by residual acid or other reagents) to form an electrophilic Vilsmeier-type intermediate or simply act as a nucleophile itself. This can lead to the displacement of the chlorine, incorporating a dimethylamino group onto the quinoline ring. This is particularly problematic with less reactive amine nucleophiles that require forcing conditions.

  • Temperature Control: The most straightforward solution is to maintain a lower reaction temperature. If the reaction is too slow, consider alternatives to simply increasing the heat.

  • Solvent Selection: If high temperatures are necessary, switch to a non-nucleophilic, high-boiling point polar aprotic solvent such as Dioxane , Toluene , or DMSO .

  • Catalysis: Instead of forcing the reaction with heat, accelerate it catalytically. Copper(I) salts (e.g., CuI) or Palladium-based catalysts (e.g., Buchwald-Hartwig amination conditions) can significantly lower the activation energy, allowing the reaction to proceed at lower temperatures where the solvent remains inert.[6][7]

Data Summary: Optimizing Reaction Conditions

While a direct quantitative comparison of byproduct formation across all conditions is not available in a single study, the literature provides clear guidance on optimizing for the desired 4-aminoquinoline product. The choice of solvent and base is critical and depends on the nucleophilicity of the amine.[6][8]

Condition Solvent Base Temperature (°C) Typical Nucleophile Key Considerations & Yields Reference(s)
Conventional Heating Ethanol, DMF, NMPNone or Et₃N>120AlkylaminesOften requires high temperatures and long reaction times. Best for more reactive alkylamines.[2][3]
Acid Catalysis Ethanol, DioxaneHCl, p-TsOH80 - 120Anilines (less reactive)Acid protonates the quinoline ring, further activating the C4 position. Not suitable for alkylamines which would be protonated and lose nucleophilicity.[9]
Microwave-Assisted DMSO, EthanolNaOH (for anilines)140 - 180Alkyl & Aryl AminesDramatically reduces reaction times (minutes vs. hours). DMSO often gives superior results. Base may be required depending on amine pKa. Yields often >80%.[6]
Copper(I) Catalysis Dichloromethane (DCM)K₂CO₃Room Temp.2-AminobenzonitrilesExcellent yields at mild temperatures. DCM found to be superior to DMF, THF, or ACN in this system. K₂CO₃ was the optimal base. Yields 56-82%.[8]
Palladium Catalysis DioxanetBuONaRefluxSterically Hindered AminesBuchwald-Hartwig conditions. Necessary for less nucleophilic or sterically demanding amines. Requires specific ligands (e.g., BINAP, DavePhos).[7]

Summary Workflow for Troubleshooting

troubleshooting_flow start Low Yield or Impure Product q1 Is a highly polar, insoluble byproduct observed? start->q1 sol1 Likely Hydrolysis. Implement Protocol 1: Rigorous Anhydrous Technique. q1->sol1 Yes q2 Using a di/poly-amine? High MW smear on TLC/LCMS? q1->q2 No ans1_yes Yes ans1_no No end_node Re-run optimized reaction sol1->end_node sol2 Likely Polysubstitution. - Use large excess of amine. - Employ slow addition. - Use a protecting group. q2->sol2 Yes q3 Using DMF/NMP at >120°C? Unexpected NMe₂ byproduct? q2->q3 No ans2_yes Yes ans2_no No sol2->end_node sol3 Solvent is reacting. - Lower temperature. - Switch to non-amide solvent (DMSO, Dioxane). - Use catalyst to accelerate. q3->sol3 Yes q3->end_node No (Consult further literature for uncommon issues) ans3_yes Yes ans3_no No sol3->end_node

Caption: A logical workflow for diagnosing and solving common byproduct issues.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley-Interscience.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (2nd ed.). Wiley-VCH. [Link]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-amino-7-chloroquinolines. Tetrahedron Letters, 48(44), 7847-7850. [Link]

  • Krasavin, M., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Tetrahedron, 69(15), 3245-3251. [Link]

  • Romero-Parra, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Pan, W., et al. (2012). p-Toluenesulfonic acid-catalyzed amination of 4-chloro-2-methylquinoline under microwave irradiation. Synthetic Communications, 42(18), 2672-2680. [Link]

  • Muzalevskiy, V. M., & Ferreira, V. F. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Shafi, S., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 324-327. [Link]

Sources

Technical Support Center: Addressing Low Reactivity of 4-Chloro-1-methylquinolin-2(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in the cross-coupling of 4-chloro-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific substrate. Here, we will delve into the underlying reasons for its low reactivity and provide a series of troubleshooting strategies and detailed protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4-chloro-1-methylquinolin-2(1H)-one sluggish or failing?

A: The low reactivity of 4-chloro-1-methylquinolin-2(1H)-one stems from a combination of electronic and steric factors. The quinolinone ring is electron-rich, which strengthens the C-Cl bond. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl chlorides.[1][2] Additionally, the nitrogen atom in the quinolinone ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Q2: I'm observing a significant amount of starting material even after prolonged reaction times and increased temperatures. What is the likely cause?

A: This is a classic symptom of a difficult oxidative addition step. The energy barrier for the palladium catalyst to insert into the strong C-Cl bond of your electron-rich substrate is likely too high under your current conditions. Addressing this will require a more potent catalytic system, specifically targeting the enhancement of the oxidative addition phase.

Q3: Are there specific classes of cross-coupling reactions that are notoriously difficult with this substrate?

A: While all cross-coupling reactions can be challenging with this substrate, those that are more sensitive to catalyst poisoning or require highly active catalysts, such as the Buchwald-Hartwig amination, may present more significant hurdles.[4][5] Suzuki-Miyaura, Heck, and Sonogashira couplings can also be challenging, but often a solution can be found through careful optimization of the catalyst, ligands, and reaction conditions.[6][7][8][9][10]

Q4: Can the N-methyl group on the quinolinone ring influence the reactivity?

A: Yes, the N-methyl group is an electron-donating group, which further increases the electron density of the quinolinone ring system.[11] This exacerbates the issue of the strong C-Cl bond, making oxidative addition even more challenging.

Troubleshooting Guide: A Component-by-Component Approach

When a cross-coupling reaction with 4-chloro-1-methylquinolin-2(1H)-one is not proceeding as expected, a systematic approach to troubleshooting is essential. Below, we break down the key components of the reaction and provide targeted solutions.

The Catalyst System: Palladium Source and Ligand Selection

The choice of catalyst and ligand is paramount for activating the recalcitrant C-Cl bond of 4-chloro-1-methylquinolin-2(1H)-one.

The Problem: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands such as PPh₃ are often insufficient to overcome the high activation energy of the oxidative addition step.

The Solution: Employing Advanced Catalytic Systems.

  • Bulky, Electron-Rich Ligands: These are crucial for promoting the oxidative addition of aryl chlorides.[12][13][14] They increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond. Furthermore, their steric bulk can promote the formation of the active, monoligated Pd(0) species and prevent catalyst decomposition.[12]

Ligand TypeExamplesKey Advantages for this Substrate
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosExcellent for activating C-Cl bonds; promote fast reductive elimination.[15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, resistant to deactivation.[13]
Bulky Alkylphosphines t-Bu₃PHighly electron-donating, effective for challenging oxidative additions.
  • Palladium Precatalysts: Using well-defined, air-stable palladium(II) precatalysts can lead to more consistent and higher yields. These complexes readily generate the active Pd(0) species in a controlled manner.

Precatalyst TypeExamplesRationale for Use
Buchwald G3 and G4 Precatalysts (XPhos)Pd G3, (SPhos)Pd G4Incorporate bulky biarylphosphine ligands; highly active for C-Cl bond activation.[1]
PEPPSI-type Catalysts PEPPSI-IPr, PEPPSI-IMesFeature an N-heterocyclic carbene (NHC) ligand; offer high stability and activity.[1]

Experimental Workflow: Ligand and Precatalyst Screening

Caption: A systematic approach to screening catalyst systems.

The Base: Strength and Solubility

The base plays a multiple role in cross-coupling reactions: it facilitates the transmetalation step (in Suzuki reactions), deprotonates the amine (in Buchwald-Hartwig reactions), and neutralizes the HX by-product.

The Problem: A base that is too weak or poorly soluble may not be effective, leading to a stalled reaction. For instance, in Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential for deprotonating the amine.[16]

The Solution: Selecting an Appropriate Base.

  • For Suzuki-Miyaura Couplings: A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. The use of aqueous base solutions can sometimes be beneficial.

  • For Buchwald-Hartwig Aminations: Stronger, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16]

  • For Sonogashira and Heck Couplings: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used.[8][9]

Coupling ReactionRecommended BasesConsiderations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is often a good starting point due to its balance of strength and solubility.
Buchwald-Hartwig NaOt-Bu, LHMDS, K₂CO₃ (for specific cases)The choice depends on the pKa of the amine; stronger bases are needed for less acidic amines.[16][17]
Sonogashira TEA, DIPEAMust be a non-nucleophilic amine to avoid side reactions.
Heck TEA, NaOAc, K₂CO₃The base choice can influence the regioselectivity of the reaction.[7][8]
Solvents and Temperature

The Problem: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst. Running the reaction at a temperature that is too low may not provide enough energy to overcome the activation barrier.

The Solution: Optimizing Reaction Conditions.

  • Solvents: Aprotic polar solvents are generally preferred for cross-coupling reactions.

    • Toluene and Dioxane: These are common choices, especially for reactions requiring higher temperatures.

    • Tetrahydrofuran (THF): A good solvent for reactions at moderate temperatures.

    • N,N-Dimethylformamide (DMF) and Dimethylacetamide (DMAc): Can be effective but may lead to side reactions at high temperatures.

  • Temperature: Due to the low reactivity of 4-chloro-1-methylquinolin-2(1H)-one, higher reaction temperatures (80-120 °C) are often necessary. Microwave irradiation can also be a valuable tool for accelerating these challenging reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-chloro-1-methylquinolin-2(1H)-one with an arylboronic acid.

Materials:

  • 4-chloro-1-methylquinolin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add 4-chloro-1-methylquinolin-2(1H)-one, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the challenging C-N bond formation with 4-chloro-1-methylquinolin-2(1H)-one.

Materials:

  • 4-chloro-1-methylquinolin-2(1H)-one (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add 4-chloro-1-methylquinolin-2(1H)-one, RuPhos Pd G3, and NaOt-Bu to a reaction vessel.

  • Add degassed toluene, followed by the amine.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry, concentrate, and purify as described in Protocol 1.

Causality in Experimental Choices

Experimental_Choices cluster_problem The Challenge cluster_solution The Solution cluster_mechanism Mechanism of Action Problem Low Reactivity of 4-Chloro-1-methylquinolin-2(1H)-one (Strong C-Cl Bond) Catalyst Employ Bulky, Electron-Rich Buchwald or NHC Ligands Problem->Catalyst Requires a multi-faceted approach Base Use a Strong, Appropriately Chosen Base (e.g., K₃PO₄, NaOt-Bu) Problem->Base Requires a multi-faceted approach Conditions Increase Reaction Temperature (80-120 °C) Problem->Conditions Requires a multi-faceted approach Oxidative_Addition Facilitate Oxidative Addition Catalyst->Oxidative_Addition Reductive_Elimination Accelerate Reductive Elimination Catalyst->Reductive_Elimination Transmetalation Promote Transmetalation/ Deprotonation Base->Transmetalation Conditions->Oxidative_Addition Success Successful Cross-Coupling Oxidative_Addition->Success Leads to Transmetalation->Success Leads to Reductive_Elimination->Success Leads to

Caption: The relationship between the problem and the proposed solutions.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758–9769. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, overcome common challenges, and ensure the regioselective synthesis of your target N-alkylated quinolinones.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired N-alkylated quinolinone. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential culprits and their remedies.

Potential Causes & Solutions:

  • Insufficient Basicity: The deprotonation of the quinolinone nitrogen is the first and most critical step. If the base is not strong enough to effectively deprotonate the N-H bond, the reaction will not proceed.

    • Troubleshooting:

      • Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] NaH is particularly effective for complete deprotonation.

      • Ensure Anhydrous Conditions: Protic impurities (e.g., water) will quench strong bases like NaH. Ensure your solvent and reagents are thoroughly dried. The use of molecular sieves can be beneficial.[2]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile.

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate the cation of the base and leave the quinolinone anion more exposed and nucleophilic.[1]

      • Check for Solvent Reactivity: Ensure your solvent is not reactive under the reaction conditions. For example, acetone can potentially undergo self-condensation or act as a tether in the presence of a Lewis acid.[3]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Troubleshooting:

      • Increase the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A typical starting point is 60-100 °C.[1][2] Monitor for potential side product formation at higher temperatures.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.

    • Troubleshooting:

      • Verify Reagent Quality: Ensure your alkylating agent is of high purity and has been stored correctly.

      • Consider a More Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with a less reactive quinolinone, switching to the corresponding bromide or iodide may improve the yield.

Issue 2: Formation of O-Alkylated Byproduct

Question: My reaction is producing a significant amount of the O-alkylated isomer alongside my desired N-alkylated product. How can I improve the N-selectivity?

Answer:

The regioselectivity between N- and O-alkylation is a classic challenge in quinolinone chemistry, stemming from the ambident nature of the quinolinone anion.[1] Several factors can be tuned to favor N-alkylation.

Controlling N- vs. O-Alkylation:

FactorTo Favor N-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)These solvents favor the formation of a "naked" anion, where the negative charge is more localized on the more electronegative oxygen atom, making the nitrogen the more kinetically favorable site for alkylation.
Base/Counter-ion Use of bases with larger cations (e.g., Cs₂CO₃) or stronger bases (e.g., NaH)Larger cations like Cs⁺ coordinate less tightly with the oxygen, increasing the nucleophilicity of the nitrogen. Strong bases ensure complete deprotonation, favoring N-alkylation.[1]
Temperature Higher temperaturesN-alkylation is often the thermodynamically favored product. Increasing the temperature can help overcome the kinetic barrier to its formation.
Alkylating Agent "Softer" alkylating agents (e.g., benzyl halides, allyl halides)According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen of the quinolinone is a "softer" nucleophile than the oxygen. It will preferentially react with softer electrophiles.

Experimental Protocol for Enhancing N-Selectivity:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinolinone starting material.

  • Solvent: Add anhydrous DMF.

  • Base Addition: Add 1.1 equivalents of sodium hydride (NaH) portion-wise at 0 °C. Stir for 30 minutes to allow for complete deprotonation.

  • Alkylating Agent: Add 1.05 equivalents of the alkylating agent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 3: Complex Product Mixture and Byproducts

Question: My reaction is messy, with multiple spots on the TLC plate that are difficult to separate. What are the possible side reactions, and how can I minimize them?

Answer:

A complex reaction mixture can arise from several side reactions. Identifying the likely culprits is key to simplifying your product profile.

Common Side Reactions and Their Mitigation:

  • Dialkylation: If your quinolinone has other nucleophilic sites, or if the product itself can be further alkylated, you may observe dialkylation.

    • Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help.

  • Dimerization: In some cases, the quinolinone can react with itself, especially at high concentrations or temperatures.

    • Solution: Conduct the reaction at a lower concentration (e.g., 0.1 M).[4]

  • Elimination: If you are using a sterically hindered alkyl halide, elimination to form an alkene can compete with substitution.

    • Solution: Use a less hindered alkylating agent if possible. Employing a less sterically demanding, non-nucleophilic base can also help.

  • Decomposition: Quinolinones or the alkylating agent may be unstable at elevated temperatures.

    • Solution: Run the reaction at the lowest effective temperature. If necessary, consider a more reactive alkylating agent to allow for lower reaction temperatures.

Workflow for Troubleshooting a Messy Reaction:

G start Complex Reaction Mixture check_sm Check Purity of Starting Materials start->check_sm run_control Run Control Reactions (e.g., no base, no alkylating agent) start->run_control lower_temp Lower Reaction Temperature start->lower_temp analyze Analyze Byproducts by MS and NMR start->analyze change_base Change Base lower_temp->change_base change_solvent Change Solvent change_base->change_solvent purify Optimize Purification change_solvent->purify

Caption: A systematic workflow for troubleshooting complex reaction mixtures.

Frequently Asked Questions (FAQs)

1. How can I be certain that I have synthesized the N-alkylated and not the O-alkylated quinolinone?

This is a critical question, and the answer lies in thorough characterization, primarily using 2D NMR spectroscopy.[1]

  • ¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a nitrogen are typically more upfield compared to those attached to an oxygen. For example, the methylene protons of an N-benzyl group might appear around 5.2 ppm, while those of an O-benzyl group could be further downfield at ~5.6 ppm.[1]

  • ¹³C NMR: The chemical shift of the carbon attached to the heteroatom is also diagnostic. An N-CH₂ carbon will have a different chemical shift than an O-CH₂ carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. Look for a correlation between the protons of your newly introduced alkyl group and the carbonyl carbon (C4) of the quinolinone ring. A correlation confirms N-alkylation.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A correlation between the protons of the alkyl group and protons on the quinolinone ring (e.g., H2) can also provide strong evidence for N-alkylation.[1]

2. What is the best general-purpose base for N-alkylation of quinolinones?

While the "best" base is substrate-dependent, sodium hydride (NaH) is a highly effective and commonly used base for this transformation.[1] It is strong enough to irreversibly deprotonate the quinolinone, driving the reaction forward. Cesium carbonate (Cs₂CO₃) is an excellent alternative, particularly when milder conditions are desired or when the substrate is sensitive to NaH.[1]

3. Can I use protic solvents for this reaction?

It is highly discouraged to use protic solvents like methanol or ethanol. These solvents can be deprotonated by the base, competing with the deprotonation of the quinolinone. Additionally, protic solvents can solvate the quinolinone anion through hydrogen bonding, reducing its nucleophilicity.[5]

4. My quinolinone has other functional groups. Will they interfere with the N-alkylation?

This depends on the nature of the functional groups.

  • Esters, Nitriles, Alkynes: These groups are generally compatible with the reaction conditions.[2]

  • Aldehydes, Ketones: These can be problematic as they are susceptible to nucleophilic attack by the quinolinone anion or the base. Protection of these groups may be necessary.

  • Acids, Phenols, Alcohols: These will be deprotonated by the base and will require the use of additional equivalents of the base. The resulting anions could also compete as nucleophiles. It is generally best to protect these groups before attempting N-alkylation.

5. I am working on a large-scale synthesis. What are the key considerations for scaling up this reaction?

  • Heat Management: The deprotonation with NaH can be exothermic. For large-scale reactions, ensure efficient stirring and consider adding the base portion-wise at a controlled temperature.

  • Reagent Addition: Slow, controlled addition of the alkylating agent is crucial to avoid local concentration spikes and potential side reactions.

  • Workup: Quenching a large-scale reaction with NaH requires careful planning to manage gas evolution (hydrogen). A slow, dropwise addition of the quenching agent is recommended.

  • Purification: Column chromatography may be impractical for very large scales. Consider crystallization or distillation as potential purification methods.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. American Chemical Society. [Link]

  • Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Quinoline and Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Distinctions: The Foundation of Activity

At first glance, the quinoline and quinazoline scaffolds are remarkably similar. Both are bicyclic aromatic heterocycles composed of a benzene ring fused to a nitrogen-containing ring. The critical difference lies in the placement and number of nitrogen atoms in the second ring:

  • Quinoline: Features a benzene ring fused to a pyridine ring, containing one nitrogen atom (1-benzazine).[1]

  • Quinazoline: Consists of a benzene ring fused to a pyrimidine ring, containing two nitrogen atoms at positions 1 and 3 (1,3-diazanaphthalene).[2][3]

This seemingly minor structural alteration significantly impacts the electron distribution, pKa, and hydrogen bonding capacity of the molecules.[3] These differences are fundamental to the distinct binding interactions their derivatives form with biological targets, dictating their primary mechanisms of action and overall pharmacological profiles.

Comparative Analysis of Anticancer Mechanisms

While both scaffolds are considered "privileged structures" in medicinal chemistry, they have been most successfully exploited in different mechanistic classes of anticancer agents.[3][4]

Protein Kinase Inhibition: A Tale of Two Scaffolds

Dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a prime target for therapeutic intervention.[3] Both quinoline and quinazoline derivatives have been developed as potent kinase inhibitors.

  • Quinazoline: The EGFR Tyrosine Kinase Inhibitor (TKI) Champion The quinazoline core is arguably the most successful scaffold for targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] A multitude of FDA-approved drugs for non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer are built upon this framework.[4][6]

    • Examples: Gefitinib (Iressa®), Erlotinib (Tarceva®), Afatinib (Gilotrif®), and Lapatinib (Tykerb®).[4][6]

    • Mechanism: These drugs typically feature a 4-anilinoquinazoline core, which acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the downstream signaling that drives cell proliferation and survival.[7] The nitrogen at position 1 (N1) of the quinazoline ring is crucial, often forming a key hydrogen bond with the hinge region of the kinase domain.[7]

  • Quinoline: A More Diverse Kinase Inhibitor Quinoline-based kinase inhibitors are also clinically significant, though they target a broader range of kinases beyond EGFR.

    • Examples: Bosutinib (Bosulif®) is a dual Src/Abl kinase inhibitor used for chronic myeloid leukemia (CML).[4] Lenvatinib targets multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.

    • Mechanism: The quinoline scaffold provides a versatile template for designing inhibitors that can be tailored to the specific ATP-binding pockets of different kinases, demonstrating its broad applicability.[8]

The diagram below illustrates the general mechanism of EGFR inhibition by quinazoline-based TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds TKI Quinazoline TKI (e.g., Gefitinib) TKI->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Disruption of Microtubule Dynamics

Antimitotic agents that interfere with tubulin polymerization are a cornerstone of chemotherapy. Derivatives of both scaffolds have shown potent activity in this area.

  • Quinoline Derivatives: A number of quinoline derivatives have been reported to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][9] They often bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[9]

  • Quinazoline Derivatives: While less common than their TKI activity, certain quinazoline derivatives also function as potent tubulin polymerization inhibitors.[6][10] Structure-activity relationship (SAR) studies have shown that specific substitutions at the 2- and 4-positions of the quinazoline core can confer potent antimitotic activity, also through binding at the colchicine site.[10]

DNA Damage and Topoisomerase Inhibition
  • Quinoline: A Classic DNA Intercalator and Topoisomerase Inhibitor The quinoline scaffold is a classic pharmacophore for agents that target DNA. Many derivatives act as DNA intercalating agents, inserting themselves between base pairs and disrupting replication and transcription.[1][11] Furthermore, they are well-known inhibitors of topoisomerases, enzymes critical for managing DNA topology.[12]

    • Examples: The natural product Camptothecin and its clinical analogues (Topotecan, Irinotecan) feature a fused quinoline ring system and are potent Topoisomerase I inhibitors.[4] Other derivatives, like TAS-103, inhibit both Topoisomerase I and II.[9]

  • Quinazoline Derivatives: This mechanism is less prominent for quinazolines compared to quinolines. However, some quinazoline derivatives have been reported to inhibit enzymes involved in DNA repair, such as Poly(ADP-ribose)polymerase-1 (PARP-1), presenting an alternative strategy for inducing cancer cell death.[6]

Quantitative Comparison of In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The following tables summarize representative IC₅₀ data for quinoline and quinazoline derivatives against common cancer cell lines, providing a direct comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

CompoundMechanism of ActionCell LineIC₅₀ (µM)Reference
Compound 10g AntiproliferativeHCT-116 (Colon)< 1.0[13]
Compound 10g AntiproliferativeA549 (Lung)< 1.0[13]
Compound 55 AntiproliferativeHL-60 (Leukemia)19.88 µg/ml[1]
TAS-103 Topoisomerase I/II InhibitorNot Specified2.0 / 6.5[9]

Table 2: Anticancer Activity of Representative Quinazoline Derivatives

CompoundMechanism of ActionCell LineIC₅₀ (µM)Reference
Gefitinib EGFR InhibitorA549 (Lung)> 10[14]
Erlotinib EGFR InhibitorNCI-H460 (Lung)0.1 - 0.3[10]
PVHD121 (1a) Tubulin InhibitorA549 (Lung)0.27[10]
Compound 56 VEGFR-2 InhibitorMCF-7 (Breast)< 1.0[15]
Compound 2 Apoptosis InducerMCF-7 (Breast)5.91[16]

Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Structure-Activity Relationship (SAR) Highlights

  • Quinazolines: For EGFR inhibition, a 4-anilino substitution is critical. Small, electron-withdrawing groups at the 6- and 7-positions of the quinazoline ring generally enhance activity.[7] For tubulin inhibition, SAR studies have explored a variety of substituents at the 2- and 4-positions to optimize potency.[10]

  • Quinolines: The SAR for quinolines is highly diverse due to their varied mechanisms. For antiproliferative activity, bulky alkoxy groups at position 7 and amino side chains at position 4 have been shown to be beneficial.[13] For topoisomerase inhibition, the planar polycyclic structure is key for DNA intercalation.[11]

Key Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the anticancer potential of new chemical entities.

In Vitro Cell Viability Assessment (MTT Assay)

This assay is a foundational colorimetric method to determine the cytotoxic effect of a compound on cancer cell lines.

Causality: The assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline/quinazoline test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Causality: This assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase domain. An effective inhibitor will block this phosphorylation event, resulting in a reduced signal.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific biotinylated peptide substrate, and Mg-ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., a quinazoline derivative) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: Add a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin acceptor. These reagents bind to the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Measure the TR-FRET signal. A decrease in signal indicates inhibition of kinase activity. Calculate IC₅₀ values.

In Vivo Tumor Xenograft Model

This protocol assesses the in vivo efficacy of a lead compound in a living organism.[17][18]

Causality: This model evaluates a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential that cannot be obtained from in vitro studies.[19][20]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[18][21]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) twice weekly.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Analysis: Compare the tumor growth rate and final tumor weight between the treated and control groups to determine the compound's in vivo efficacy.

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

Both quinoline and quinazoline derivatives have proven to be exceptionally valuable scaffolds in the development of anticancer agents.[3] The choice between these two cores in a drug discovery program is dictated by the therapeutic strategy.

  • Quinazoline: This scaffold has an unparalleled track record in targeted therapy, particularly in the development of potent and selective EGFR kinase inhibitors.[4] Its rigid structure is exceptionally well-suited for fitting into the ATP-binding pockets of various kinases, and its clinical success ensures it will remain a focus for the development of next-generation targeted agents.[5][22]

  • Quinoline: This scaffold demonstrates greater versatility, with successful drugs targeting a wider array of mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics.[1][23] This chemical diversity suggests that the quinoline core will continue to be a fruitful starting point for discovering novel anticancer agents with potentially new mechanisms of action.[24]

Future research will likely focus on creating hybrid molecules that combine the pharmacophoric features of both scaffolds or attach them to other active moieties to develop multi-targeted agents with enhanced efficacy and the ability to overcome drug resistance.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • An insight into the therapeutic potential of quinazoline deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research - Benchchem. (URL: )
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: )
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: [Link])

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development - Benchchem. (URL: )
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH. (URL: [Link])

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (URL: [Link])

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: [Link])

  • Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols - Benchchem. (URL: )
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. (URL: [Link])

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed. (URL: [Link])

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, heralded for its profound impact on global health, primarily through the development of antimalarial drugs like chloroquine.[1][2] Its privileged structure, however, offers a versatile platform for therapeutic intervention beyond malaria, with significant research demonstrating its potential in oncology and virology.[3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives across these key therapeutic areas. We will dissect the nuanced structural modifications that govern biological activity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to rationally design the next generation of therapeutics based on this remarkable scaffold.

Part 1: Antimalarial Activity - The Foundational Blueprint

The journey of 4-aminoquinolines began with the urgent need for effective and safe antimalarials during World War II, leading to the synthesis of chloroquine (CQ).[6] Its mechanism and SAR have been studied extensively, providing a rich foundation for drug design.[7][8]

The Antimalarial Mechanism of Action

The primary antimalarial action of 4-aminoquinolines targets the erythrocytic stage of the Plasmodium falciparum parasite.[7] The parasite digests the host's hemoglobin in its acidic digestive vacuole (DV), releasing large quantities of toxic free heme.[7][9] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6][7]

4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic DV through a process known as ion trapping.[6][10] Here, they interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization.[6][9][10] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[6]

G cluster_parasite Parasite Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Lysis Parasite Lysis & Death Heme->Lysis Oxidative Stress AQ 4-Aminoquinoline (e.g., Chloroquine) Accumulation Ion Trapping (High Concentration) AQ->Accumulation Accumulation->Heme

Caption: Mechanism of action for 4-aminoquinoline antimalarials.

Core Structure-Activity Relationships for Antimalarial Potency

Decades of research have established clear SAR principles for chloroquine-like compounds. These can be broken down by modifications to the three key components of the molecule.

  • The Quinoline Ring: The 7-chloro substituent is a critical feature for high antimalarial activity.[11][12][13] It is an electron-withdrawing group that is thought to lower the pKa of the quinoline ring nitrogen, influencing drug accumulation and interaction with heme.[12] Replacing the 7-chloro group with other halogens can be tolerated, but often with reduced activity, while moving it to other positions (e.g., 5, 6, or 8) or replacing it with a methyl group leads to a significant loss of potency.[12][13][14][15]

  • The 4-Amino Linker: This nitrogen atom is essential for connecting the quinoline core to the side chain and is critical for activity. Replacing this amine with an oxygen or sulfur atom drastically reduces antimalarial effects.[16]

  • The Aliphatic Side Chain: The nature of the side chain is arguably the most important determinant of activity, especially against resistant parasite strains.

    • Length: An optimal spacer of 2 to 5 carbon atoms between the two nitrogen atoms is required for potent activity.[11][13] Chloroquine's diamino-pentane chain represents this sweet spot.

    • Terminal Amine: A basic tertiary amine at the end of the side chain is crucial.[13] This group becomes protonated in the acidic DV, trapping the drug inside the parasite and driving accumulation.

Navigating Chloroquine Resistance

The widespread clinical utility of chloroquine has been severely undermined by the emergence of resistant P. falciparum strains.[17] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[7][9][18] This mutated transporter actively effluxes chloroquine from the DV, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[9][17]

Medicinal chemists have rationally designed new analogs to circumvent this resistance mechanism, leading to key SAR insights:

  • Side Chain Length Modification: Altering the length of the alkyl side chain is a proven strategy. Both shortening and lengthening the chain relative to chloroquine can restore activity against CQ-resistant strains.[19][20][21] This is believed to alter the compound's interaction with the mutated PfCRT transporter, reducing efflux.

  • Increased Lipophilicity/Steric Hindrance: Introducing bulky or lipophilic groups to the side chain can also overcome resistance. Amodiaquine, which incorporates a phenol group in its side chain, is more effective than chloroquine in many regions with CQ resistance.[6][7] Similarly, creating bisquinoline compounds (two quinoline rings linked by a side chain) has yielded potent agents against resistant parasites.[22]

Comparative Antimalarial Activity Data

The following table summarizes the in vitro activity of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundStructureIC₅₀ (nM) vs. CQ-S Strain (e.g., 3D7)IC₅₀ (nM) vs. CQ-R Strain (e.g., W2, K1)Key SAR FeatureReference(s)
Chloroquine Classic 4-aminoquinoline~10-20>200Baseline[20][23]
Amodiaquine Phenol group in side chain~10-15~40-60Increased steric hindrance/lipophilicity[6]
Hydroxychloroquine Hydroxyl on terminal ethyl~15-25>200Reduced toxicity, similar CQ-R profile[12]
Compound 3e Modified side chain~1.0~1.0Optimized side chain to evade efflux[20]
BAQ Bisquinoline derivative~30~100Dimeric structure[23]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.

Objective: To quantify the dose-dependent inhibition of parasite proliferation using a DNA-intercalating fluorescent dye.

Materials:

  • Asynchronous P. falciparum culture (e.g., 3D7 or W2 strains) at 2% parasitemia and 2% hematocrit.

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin).

  • Test compounds dissolved in DMSO and serially diluted.

  • 96-well microplates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Plate Preparation: Add 100 µL of complete medium to all wells of a 96-well plate. Add 1 µL of serially diluted test compounds to triplicate wells. Include positive (parasitized RBCs, no drug) and negative (uninfected RBCs) controls.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Subtract the background fluorescence of the negative control. Normalize the data to the positive control (100% growth). Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model.

G start Start: Synthesized 4-AQ Analog step1 In Vitro Antiplasmodial Assay (e.g., SYBR Green I) start->step1 step2 Determine IC₅₀ vs. CQ-S & CQ-R Strains step1->step2 decision1 Potent Activity Against CQ-R Strain? step2->decision1 step3 In Vitro Cytotoxicity Assay (e.g., on HepG2 cells) decision1->step3 Yes stop Discard or Redesign decision1->stop No step4 Determine Selectivity Index (SI) (CC₅₀ / IC₅₀) step3->step4 decision2 High SI (Low Toxicity)? step4->decision2 step5 In Vivo Efficacy Study (e.g., P. berghei mouse model) decision2->step5 Yes decision2->stop No end Lead Compound for Preclinical Development step5->end

Caption: Workflow for evaluation of new 4-aminoquinoline antimalarials.

Part 2: Anticancer Activity - Exploiting Lysosomal Function

The 4-aminoquinoline scaffold has emerged as a promising framework for developing novel anticancer agents.[4][24] The mechanism of action is distinct from its antimalarial activity but leverages the same fundamental physicochemical property: its weak basicity.

The Anticancer Mechanism of Action

Many cancer cells are characterized by an upregulated metabolism and an increased reliance on autophagy, a cellular recycling process that occurs within lysosomes. As weak bases, 4-aminoquinoline derivatives accumulate in the acidic environment of lysosomes, disrupting their function. This leads to the inhibition of autophagy, which can trigger apoptosis (programmed cell death) in cancer cells that depend on this pathway for survival.[3][25]

Comparative SAR: Antimalarial vs. Anticancer

While the core scaffold is the same, the optimal structural features for anticancer activity can differ from those required for antimalarial potency.

  • Side Chain Flexibility: The rigid requirements for the side chain in antimalarials appear to be more relaxed for anticancer activity. A wider variety of side chains, including those with different lengths and terminal groups, have shown potent cytotoxic effects.[24]

  • Ring Substitutions: The 7-chloro group is not always essential for anticancer activity. For instance, a derivative with a 7-fluoro group showed more potent effects on MCF-7 breast cancer cells than chloroquine.[24]

  • Dimerization: As with antimalarials, bisquinoline (dimeric) structures have also shown enhanced cytotoxic activity against certain cancer cell lines compared to their monomeric counterparts.[24]

Comparative Anticancer Activity Data

The table below presents the cytotoxic activity of selected 4-aminoquinoline derivatives against human breast cancer cell lines.

CompoundKey Structural FeatureGI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. MDA-MB-468Reference
Chloroquine Baseline26.3022.50[24]
Amodiaquine Phenol in side chain16.4011.20[24]
Compound 2 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine10.106.45[24]
Compound 5 Butyl-(7-fluoro-quinolin-4-yl)-amine18.5019.30[24]
Compound 10 Bisquinoline14.807.35[24]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate spectrophotometer (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis.

Part 3: Antiviral Activity - A Broad-Spectrum Approach

The potential of 4-aminoquinolines as broad-spectrum antiviral agents has garnered significant interest, particularly with the repurposing of chloroquine and hydroxychloroquine for viral infections.[25] Their mechanism often involves targeting host cell pathways that are hijacked by viruses.

The Antiviral Mechanism of Action

The primary antiviral mechanism is believed to be the impairment of endosomal acidification.[5] Many viruses rely on a low pH environment within endosomes to facilitate their entry into the host cell or the release of their genetic material. By accumulating in these acidic organelles and raising their pH, 4-aminoquinolines can block these crucial early steps of the viral life cycle. For some quinoline derivatives, another mechanism involves the inhibition of host enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is required for pyrimidine synthesis.[5][26]

Comparative SAR: Antimalarial vs. Antiviral

The SAR for antiviral activity can be quite distinct, especially for compounds that target host enzymes rather than relying solely on lysosomotropic effects.

  • Scaffold Modification: While 4-aminoquinolines like chloroquine show antiviral activity, other related scaffolds, such as 4-quinoline carboxylic acids, have been optimized to be highly potent inhibitors of host enzymes like DHODH.[5]

  • Focus on Host Target: For derivatives targeting a specific host enzyme, the SAR is driven by optimizing interactions with the enzyme's binding pocket. For example, in the development of DHODH inhibitors, a biaryl ether moiety attached to the 2-position of the quinoline ring was found to be critical for high potency, a feature not relevant to the antimalarial or general anticancer mechanisms.[5][26]

General Synthesis Scheme

The most common and versatile method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution reaction. This typically involves reacting a 4,7-dichloroquinoline precursor with a selected primary or secondary amine that will form the desired side chain.[19][24]

Caption: General synthesis of 4-aminoquinoline derivatives.

Conclusion and Future Perspectives

The 4-aminoquinoline scaffold is a testament to the power of a privileged structure in medicinal chemistry. While its fame is rooted in the fight against malaria, its utility is far broader. The key SAR takeaways are:

  • For Antimalarial Activity: A 7-chloroquinoline core and a basic aliphatic side chain of optimal length are paramount. Overcoming resistance hinges on modifying this side chain to evade the parasite's efflux pump.

  • For Anticancer Activity: The lysosomotropic nature remains key, but the structural requirements for the side chain are more flexible, opening avenues for optimization against specific cancer types.

  • For Antiviral Activity: The mechanism can be twofold: a general disruption of endosomal pH or specific inhibition of host enzymes. The latter requires significant scaffold re-engineering to optimize interactions with the target protein.

Future research will likely focus on creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to develop multi-target agents, potentially mitigating resistance and enhancing efficacy.[1][16][27] By understanding the distinct yet overlapping SAR principles for each therapeutic area, drug development professionals can continue to unlock the full potential of this versatile and enduring chemical scaffold.

References
  • Ginsburg, H., & O'Neill, P. M. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & clinical pharmacology, 8(4), 317-331.
  • Warhurst, D. C. (2016). 4-aminoquinolines as Antimalarial Drugs. University of Leicester.
  • Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
  • D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online.
  • Kumar, A., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic & medicinal chemistry letters, 30(16), 127329.
  • MalariaWorld. (2023, May 18).
  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 656-666.
  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • Kumar, A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015-1018.
  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(10), 993-997.
  • Singh, A., & Kumar, K. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives.
  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
  • Raynes, K. J., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery.
  • Romero, E. L., & Delgado, J. F. (2025, March 31).
  • Romero, E. L., & Delgado, J. F. (2025, April 1).
  • Kumar, A., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Burgess, S. J., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 54(4), 1463-1475.
  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of pharmacology and toxicology, 59, 447-469.
  • Wikipedia. (n.d.). Chloroquine.
  • Amit Lahrud. (2020, August 31). SAR of 4 Aminoquinoline [Video]. YouTube.
  • Singh, C., et al. (2008). Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline. Letters in Drug Design & Discovery, 5(5), 315-320.
  • Larkin, P. (2014). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P.
  • Shokri, M. A., et al. (2021).
  • Ujjinamatada, R. K., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 412-416.
  • Pharmacy 180. (n.d.).
  • Dhingra, M. H., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 59(11), 6941-6951.
  • Scribd. (n.d.). Antimalarial Quinoline Insights.
  • Kumar, A., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 008-024.
  • Al-Ostath, A. I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(5), 1121.
  • Wikipedia. (n.d.). 4-Aminoquinoline.
  • Ujjinamatada, R. K., et al. (2012). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.

Sources

comparing the efficacy of 4-chloro vs 4-fluoro quinoline derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogen Substitution on the Privileged Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have yielded landmark drugs for diseases ranging from malaria to cancer.[1][3] A critical aspect of modern drug design involves fine-tuning the properties of such scaffolds through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The introduction of a halogen atom can profoundly alter a molecule's physicochemical properties, including its size, shape, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

This guide provides an in-depth, objective comparison of two common halogen substitutions at the 4-position of the quinoline nucleus: chlorine (4-Cl) versus fluorine (4-F). For researchers in drug development, the choice between these two atoms is not arbitrary; it is a calculated decision based on a nuanced understanding of their distinct effects on a molecule's overall profile. We will dissect the causality behind experimental choices, present supporting data from peer-reviewed literature, and provide actionable protocols to empower scientists in their quest for more effective and safer therapeutics.

Physicochemical and Metabolic Implications: Chlorine vs. Fluorine

The decision to incorporate a chlorine or fluorine atom hinges on their fundamental atomic differences, which translate into significant variations in molecular behavior.

  • Size and Steric Hindrance : Fluorine is the smallest of the halogens, with a van der Waals radius (1.47 Å) that is the closest steric mimic for a hydrogen atom (1.20 Å).[4] Chlorine is considerably larger (1.74 Å), making it a closer match for a methyl group.[4] This size difference is critical when considering the fit of a drug molecule into a protein's binding pocket.

  • Electronic Effects and pKa : Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing effect. This influences the basicity (pKa) of the quinoline nitrogen, which can be crucial for target engagement and cellular uptake.[4][5]

  • Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. The choice between Cl and F allows for the fine-tuning of this property to achieve the desired pharmacokinetic profile.

  • Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, often making fluorinated compounds more resistant to metabolic degradation.[6] This can lead to a longer biological half-life.[7] However, the metabolism of quinolines can be complex and is sometimes mediated by enzymes like aldehyde oxidase (AO), where substitutions can unpredictably alter susceptibility.[8]

  • Binding Interactions : Chlorine's larger, more polarizable electron cloud makes it a more effective participant in "halogen bonding"—a specific, non-covalent interaction with electron-donating atoms in a protein target. This can contribute to enhanced binding affinity.

Synthetic Considerations: The 4-Chloroquinoline as a Versatile Intermediate

From a synthetic standpoint, 4-chloroquinoline derivatives are frequently employed as key intermediates. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9] This reactivity allows for the convenient introduction of a wide variety of side chains, particularly amines, which are crucial for the biological activity of many quinoline-based drugs like chloroquine.[10][11]

The general synthesis often involves the reaction of a 4,7-dichloroquinoline precursor with a desired amine, alcohol, or thiol to displace the more reactive C4-chlorine.[11][12]

Caption: General SNAr reaction for synthesizing 4-aminoquinoline derivatives.

Comparative Efficacy Across Therapeutic Areas

The ultimate measure of efficacy is biological activity. The choice between a 4-chloro and 4-fluoro substituent is highly context-dependent, with outcomes varying significantly based on the therapeutic target and disease model.

Antimalarial Activity

The 4-aminoquinoline scaffold is legendary in antimalarial drug discovery, with the 7-chloro derivative, chloroquine, serving as a prime example.[13][14] Structure-activity relationship (SAR) studies in this area have provided direct comparisons:

  • Potency against Resistant Strains : In a study comparing 7-substituted 4-aminoquinolines, 7-chloro derivatives were found to be as active as 7-bromo and 7-iodo analogs against both chloroquine-susceptible and -resistant Plasmodium falciparum.[15] In contrast, the corresponding 7-fluoro and 7-trifluoromethyl analogs were substantially less active against the resistant parasite strains.[15]

  • Amodiaquine Analogs : Conversely, research into derivatives of amodiaquine, another 4-aminoquinoline, found that a 4'-fluoro analog demonstrated impressive efficacy against both chloroquine-susceptible and -resistant parasites, highlighting the nuanced role of substitution patterns.[1]

Compound TypeSide ChainP. falciparum StrainIC50 (nM)Reference
7-Chloro-AQ -HN(CH₂)₂NEt₂Susceptible3-12[15]
Resistant3-12[15]
7-Fluoro-AQ -HN(CH₂)₂NEt₂Susceptible15-50[15]
Resistant18-500[15]

Table 1: Comparative antimalarial activity of 7-chloro vs. 7-fluoro aminoquinolines (AQ).[15]

Anticancer Activity

The quinoline scaffold is also a promising framework for developing new anticancer agents. Here, the choice between chlorine and fluorine substitution can lead to divergent and sometimes counterintuitive results depending on the specific cancer cell line being targeted.

  • Cell-Line Dependent Efficacy : A study synthesizing various 4-aminoquinoline derivatives for cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-468) revealed a complex relationship.[12] In one series, replacing a chloro group with a fluoro group led to an increase in cytotoxicity against both cell lines.[12] However, in a different series, a 7-chloro substituted compound was dramatically (5-fold) more cytotoxic than chloroquine against MDA-MB-468 cells, while its 7-fluoro counterpart was less active.[12] Interestingly, against MCF-7 cells, this trend was reversed.[12]

CompoundSubstitutionCell Line: MDA-MB-468 GI50 (µM)Cell Line: MCF-7 GI50 (µM)Reference
Compound 5 7-Chloro8.7336.77[12]
Compound 6 7-Fluoro11.47Not specified, but chloro less active[12]
Chloroquine 7-Chloro24.3620.72[12]

Table 2: Comparative cytotoxicity (GI50) of 7-chloro vs. 7-fluoro quinoline derivatives in breast cancer cell lines.[12]

Structure-Activity Relationship (SAR): A Broader View

When analyzing a large dataset of matched molecular pairs across various biological targets, a general trend emerges. Chlorinated compounds tend to be slightly more active than their fluorinated counterparts.[4][16] This corresponds to an average increase in binding constant for chlorinated compounds of approximately 10-12%.[4][16] However, this is an average, and in a significant number of cases (around 42%), the fluoro compound shows higher activity.[4][16]

This underscores the central thesis: the choice is not universal. It is a strategic decision that must balance the potential for slightly higher potency (often favoring chlorine) against benefits like improved metabolic stability (often favoring fluorine).

SAR_Decision_Tree Start Choose Halogen at C4 SAR_Data Analyze Existing SAR Data for Target Class Start->SAR_Data Potency Primary Goal: Maximize Potency/Binding? Metabolism Primary Goal: Enhance Metabolic Stability? Potency->Metabolism No Consider_Cl Consider 4-Chloro (Potential for Halogen Bonding, Slightly Higher Avg. Potency) Potency->Consider_Cl Yes Consider_F Consider 4-Fluoro (Strong C-F Bond, Improved PK Profile) Metabolism->Consider_F Yes Synthesize Synthesize & Test Both Derivatives Metabolism->Synthesize No Consider_Cl->Synthesize Consider_F->Synthesize SAR_Data->Potency Data ambiguous?

Caption: Decision workflow for selecting between 4-Cl and 4-F substitution.

Experimental Protocols: Assessing In Vitro Cytotoxicity

To provide a practical framework, the following is a detailed protocol for a standard in vitro cytotoxicity screening assay, a foundational experiment for evaluating anticancer potential. This protocol is based on methodologies described in the literature.[12]

Sources

A Comparative Guide to the Validation of 4-chloro-1-methylquinolin-2(1H)-one Derivatives as EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the validation process for a novel class of potential anti-cancer agents: 4-chloro-1-methylquinolin-2(1H)-one derivatives. These compounds have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in oncology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison with established EGFR/HER-2 inhibitors and detailing the experimental framework for their validation.

Introduction: The Rationale for Dual EGFR/HER-2 Inhibition

The ErbB family of receptor tyrosine kinases, particularly EGFR (HER1) and HER-2, are pivotal regulators of cell growth, proliferation, and survival.[1][2] Their aberrant signaling, often through overexpression or mutation, is a hallmark of numerous cancers, including breast, lung, and gastric carcinomas.[3] While first-generation EGFR inhibitors like Gefitinib and Erlotinib have shown clinical efficacy, resistance often develops, partly through the activation of alternative signaling pathways, including those mediated by HER-2.[4] This has spurred the development of dual inhibitors, such as Lapatinib, which simultaneously target both EGFR and HER-2, offering the potential for broader efficacy and a higher barrier to resistance.[5][6]

The 4-chloro-1-methylquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore for dual EGFR/HER-2 inhibition. Structure-activity relationship (SAR) studies on related quinoline and quinazolinone cores have demonstrated that specific substitutions can enhance potency and selectivity.[7][8] The 4-anilino group, for instance, is a key feature in many potent EGFR inhibitors, while modifications at other positions of the quinoline ring can modulate activity against HER-2.[7][9] This guide will explore the validation of this specific chemical series, comparing its performance to established clinical agents.

Comparative Landscape: Benchmarking Against Standard-of-Care Inhibitors

To establish the therapeutic potential of 4-chloro-1-methylquinolin-2(1H)-one derivatives, their performance must be rigorously compared against existing FDA-approved drugs that target EGFR and/or HER-2.

InhibitorTarget(s)Mechanism of ActionReported IC50 (EGFR)Reported IC50 (HER-2)
Gefitinib EGFRReversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[10][11]13.06 nM (HCC827 cells)[11]-
Erlotinib EGFRReversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[12][13]--
Lapatinib EGFR & HER-2Reversible, dual ATP-competitive inhibitor of both EGFR and HER-2 tyrosine kinases.[5][6]0.036 µM (BT474 cells)[14]0.080 µM (SKBR3 cells)[14]
Trastuzumab HER-2A monoclonal antibody that targets the extracellular domain of the HER-2 receptor, blocking downstream signaling.[15]--
Representative 4-chloro-1-methylquinolin-2(1H)-one Derivative EGFR & HER-2ATP-competitive inhibitor of both EGFR and HER-2 tyrosine kinases.Dependent on specific derivativeDependent on specific derivative

The EGFR/HER-2 Signaling Cascade: A Target for Intervention

Understanding the intricate signaling network downstream of EGFR and HER-2 is fundamental to appreciating the mechanism of action of these inhibitors. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, creating docking sites for various signaling proteins and initiating a cascade of events that ultimately regulate cellular processes.

EGFR_HER2_Signaling cluster_cytoplasm Cytoplasm EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg HER2 HER-2 PI3K PI3K HER2->PI3K HER2->STAT HER2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription PKC PKC PLCg->PKC PKC->RAF

Caption: The interconnected EGFR and HER-2 signaling pathways.

Experimental Validation Workflow

The validation of a novel 4-chloro-1-methylquinolin-2(1H)-one derivative as a dual EGFR/HER-2 inhibitor follows a structured, multi-tiered approach, from initial synthesis to cellular and mechanistic assays.

validation_workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison Synthesis Synthesis of 4-chloro-1-methylquinolin-2(1H)-one Derivatives Kinase_Assay In vitro Kinase Inhibition Assay (EGFR & HER-2) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Phospho-EGFR, Phospho-HER-2, etc.) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Data_Analysis IC50 Determination & Comparison to Benchmarks Cell_Cycle_Assay->Data_Analysis

Caption: A typical experimental workflow for inhibitor validation.

Detailed Experimental Protocols

Synthesis of 4-chloro-1-methylquinolin-2(1H)-one Derivatives

The synthesis of the target compounds can be adapted from established protocols for similar quinolinone scaffolds.[16][17][18] A general approach involves the cyclization of an appropriate N-methylaniline derivative with a suitable three-carbon synthon, followed by chlorination.

Step-by-Step Protocol (Adapted from Ismail et al., 2000):

  • Synthesis of 1-methyl-4-hydroxyquinolin-2(1H)-one:

    • React N-methylaniline with diethyl malonate in the presence of a suitable catalyst (e.g., sodium ethoxide) and heat to induce cyclization.

    • Acidify the reaction mixture to precipitate the 1-methyl-4-hydroxyquinolin-2(1H)-one.

    • Purify the product by recrystallization.

  • Chlorination to 4-chloro-1-methylquinolin-2(1H)-one:

    • Treat the 1-methyl-4-hydroxyquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Heat the reaction mixture under reflux.

    • Carefully quench the reaction with ice water and collect the precipitated product.

    • Purify the final compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR and HER-2.

Step-by-Step Protocol:

  • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Add varying concentrations of the 4-chloro-1-methylquinolin-2(1H)-one derivatives to the wells. Include positive controls (e.g., Lapatinib) and negative controls (vehicle).

  • Initiate the kinase reaction by adding recombinant human EGFR or HER-2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ATP consumed (which is inversely proportional to kinase inhibition) using a commercial kit such as ADP-Glo™.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cell lines, providing a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., A549 for EGFR, SK-BR-3 for HER-2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the 4-chloro-1-methylquinolin-2(1H)-one derivatives for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to detect the phosphorylation status of EGFR, HER-2, and key downstream signaling proteins, providing mechanistic insight into the inhibitor's action.

Step-by-Step Protocol:

  • Culture cancer cells and treat them with the 4-chloro-1-methylquinolin-2(1H)-one derivatives at concentrations around their GI50 values.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER-2 (p-HER-2), total HER-2, and downstream targets like p-AKT and p-ERK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.

Conclusion and Future Directions

The validation of 4-chloro-1-methylquinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors is a promising avenue in the pursuit of novel cancer therapeutics. The experimental framework outlined in this guide provides a robust methodology for characterizing their potency, selectivity, and mechanism of action. A thorough comparison with established inhibitors is crucial for contextualizing their potential clinical utility. Future studies should focus on optimizing the lead compounds to enhance their pharmacokinetic properties and evaluating their in vivo efficacy in preclinical cancer models.

References

  • Aly, A. A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(15), 4475.
  • Banu, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6697.
  • Chen, J., et al. (2016). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cancers, 8(12), 112.
  • Choi, Y., et al. (2019). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.
  • Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063.
  • Ghorab, M. M., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1243.
  • Gridelli, C., et al. (2007). Erlotinib in non-small-cell lung cancer: a review of the clinical data. Expert Review of Anticancer Therapy, 7(8), 1079-1089.
  • HER2 - Wikipedia. Available at: [Link]

  • Hyman, D. M., et al. (2018). Neratinib for the treatment of HER2-positive breast cancer. Clinical Cancer Research, 24(6), 1205-1211.
  • IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. Available at: [Link]

  • IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]

  • IC50 values of selected cell lines. ResearchGate. Available at: [Link]

  • Ismail, M. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1239.
  • Johnston, S. R. D. (2007). Lapatinib: a novel dual tyrosine kinase inhibitor for the treatment of HER2-overexpressing breast cancer. Drugs of Today, 43(3), 157-169.
  • Lapatinib and erlotinib concentrations that achieve IC50 and the corresponding k-Ras, and HER2 molecular status in gastric and esophageal cancer cells. ResearchGate. Available at: [Link]

  • Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. (2011). Breast Cancer: Basic and Clinical Research, 5, 137-151.
  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Wang, D., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Scientific Reports, 7(1), 1-8.
  • What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. Available at: [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Zhang, H., et al. (2007). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence.
  • Baselga, J. (2006). Trastuzumab—a new standard of care for HER2-positive breast cancer. New England Journal of Medicine, 355(26), 2733-2735.
  • Konecny, G. E., et al. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer Research, 66(3), 1630-1639.

Sources

The N-Methyl vs. N-H Dichotomy: A Comparative Guide to the Biological Activity of Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key point of structural variation that significantly influences this biological activity is the substitution at the N1 position of the quinolin-2-one ring. This guide provides an in-depth, objective comparison of the biological activities of N-methyl versus N-H quinolin-2-one derivatives, supported by experimental data and elucidating the underlying structure-activity relationships.

At a Glance: N-Methyl vs. N-H Quinolin-2-ones

FeatureN-Methyl Quinolin-2-onesN-H Quinolin-2-ones
General Potency Often exhibit modified, and sometimes attenuated, activity compared to N-H counterparts.Frequently serve as the parent compound and can display potent activity.
Anticancer Activity Can be less potent than the corresponding N-H analog in certain cancer cell lines.Have demonstrated significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity N-methylation can influence the spectrum and potency of antimicrobial effects.The N-H bond can be crucial for interaction with microbial targets.
Mechanism of Action Can modulate signaling pathways, but the methyl group may alter binding affinity.Can act as hydrogen bond donors, which is often critical for target engagement.

Deep Dive: A Comparative Analysis of Biological Activity

Anticancer Activity: The Impact of N-Methylation on Cytotoxicity

The presence or absence of a methyl group at the N1 position can have a profound impact on the anticancer potency of quinolin-2-one derivatives. While both classes of compounds have demonstrated promising cytotoxic effects, direct comparative studies suggest that N-methylation can, in some cases, lead to a decrease in activity.

A study focusing on the design and synthesis of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors provides a clear example. The antiproliferative activity of a series of derivatives was evaluated against the MCF-7 breast cancer cell line. The results, summarized in the table below, highlight the difference in potency between an N-H and an N-methyl analog.

Table 1: Comparative Anticancer Activity of N-H vs. N-Methyl Quinolin-2-one Derivatives against MCF-7 Cells [1]

CompoundR1R2ScaffoldGI50 (nM)
5a HHB37
5e MeHB76

The data clearly indicates that the N-methyl derivative (Compound 5e) exhibited a GI50 value twice as high as its N-H counterpart (Compound 5a), signifying reduced antiproliferative efficacy. This suggests that the free nitrogen atom at the N1 position in the quinolin-2-one moiety is more favorable for this particular anticancer activity than the N-methyl group.[1] The unsubstituted N-H may participate in hydrogen bonding interactions within the target protein's active site, an interaction that is lost upon methylation.

Antimicrobial Activity: A Look at Structure-Activity Relationships

The quinolin-2-one core is also a promising scaffold for the development of novel antimicrobial agents.[2] While direct comparative studies with quantitative MIC values for N-methyl versus N-H analogs are less common in the readily available literature, structure-activity relationship (SAR) studies of N-substituted quinolin-2-ones provide valuable insights.

The antibacterial activity of quinoline derivatives often depends on the nature of the substituents on the quinoline skeleton.[3] For instance, a series of novel N-acyl substituted quinolin-2(1H)-one derivatives were synthesized and showed moderate to good antimicrobial activities.[4] While these were not N-methyl derivatives, the study highlights the importance of the N1-substituent in modulating antimicrobial potency. It is plausible that the steric bulk and electronic effects of the N-methyl group could either enhance or diminish the interaction with bacterial targets compared to the N-H analog, depending on the specific microbial strain and the rest of the molecular structure.

Unraveling the Mechanism: How N-Substitution Influences Cellular Pathways

The biological activity of quinolin-2-ones is intrinsically linked to their ability to interact with and modulate specific cellular signaling pathways. The substitution at the N1 position can significantly alter these interactions.

Anticancer Mechanism: Targeting EGFR/HER-2 and Inducing Apoptosis

Several quinoline-based derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key players in cancer cell proliferation and survival.[5][6][7] The N-H group of the quinolin-2-one scaffold can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of these kinases. The introduction of a methyl group at this position would abrogate this hydrogen bonding capability, potentially leading to a decrease in inhibitory potency, as observed in the cytotoxicity data.

Furthermore, some quinolin-2-one derivatives have been shown to induce apoptosis through the p53-Bax signaling pathway.[8][9][10][11][12] p53, a tumor suppressor protein, can upregulate the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and the activation of caspases, ultimately resulting in programmed cell death. The interaction of quinolin-2-ones with components of this pathway could also be influenced by N1-substitution.

EGFR_HER2_Signaling_Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK EGFR->RAS_RAF_MEK_ERK Activation Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes HER2 HER2 PI3K_AKT_mTOR PI3K_AKT_mTOR HER2->PI3K_AKT_mTOR Activation Survival Cell Survival PI3K_AKT_mTOR->Survival Promotes Quinolin_2_one Quinolin_2_one Quinolin_2_one->EGFR Inhibition (Stronger) Quinolin_2_one->HER2 Inhibition (Stronger) p53 p53 Quinolin_2_one->p53 Activation N_Methyl_Quinolin_2_one N_Methyl_Quinolin_2_one N_Methyl_Quinolin_2_one->EGFR Inhibition (Weaker) N_Methyl_Quinolin_2_one->HER2 Inhibition (Weaker) Bax Bax p53->Bax Upregulation Apoptosis Apoptosis Bax->Apoptosis Induction

Experimental Protocols

The evaluation of the biological activity of N-methyl and N-H quinolin-2-one derivatives relies on robust and standardized experimental protocols. Below are the methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with compounds incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-methyl and N-H quinolin-2-one derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds start->prepare_dilutions inoculate Inoculate with microbial suspension prepare_dilutions->inoculate incubate Incubate (18-24h) inoculate->incubate observe_growth Observe for visible growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Step-by-Step Methodology (Broth Microdilution):

  • Compound Dilution: Prepare a two-fold serial dilution of the N-methyl and N-H quinolin-2-one derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The substitution at the N1 position of the quinolin-2-one scaffold is a critical determinant of its biological activity. The available data suggests that for anticancer activity targeting EGFR/HER-2, the presence of an N-H group is more favorable than an N-methyl group, likely due to its ability to form key hydrogen bonds with the target proteins. While more direct comparative studies are needed in the field of antimicrobial research, the principle of N1-substitution significantly influencing bioactivity holds true.

Future drug discovery efforts focused on the quinolin-2-one scaffold should carefully consider the impact of N1-substitution. The synthesis and parallel evaluation of both N-methyl and N-H analogs are crucial for a comprehensive understanding of the structure-activity relationship and for the rational design of more potent and selective therapeutic agents. Further investigation into the specific molecular interactions of these compounds with their biological targets will undoubtedly pave the way for the development of next-generation quinolin-2-one-based drugs.

References

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
  • Min, K. H., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • Abdel-Ghani, T. M., et al. (2024). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Abdelgawad, M. A., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology.
  • Wang, L., et al. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, M. A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Fused Quinolones Heterocyclic Compounds. International Journal of Modern Organic Chemistry.
  • Al-Suwaidan, I. A., et al. (2018).
  • Zhou, C., et al. (2024).
  • Xiang, H., et al. (1998). Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons. The Journal of Neuroscience.
  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry.
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics.
  • Sun, N., et al. (2017). Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action. European Journal of Medicinal Chemistry.
  • Singh, P., et al. (2021). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Molecular Diversity.
  • Cregan, S. P., et al. (1999).
  • Perfettini, J. L., et al. (2004). The p53–Bcl-2 connection.
  • Moll, U. M., & Zaika, A. (2001). Fatal liaisons of p53 with Bax and Bak.
  • Ghosh, S., et al. (2012).

Sources

Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide to Unlocking Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, including DNA, topoisomerases, and a range of protein kinases crucial to cancer cell proliferation and survival.[2][4][5] The true therapeutic potential of the quinoline scaffold, however, is unlocked through the strategic placement of various substituents on its core structure. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted quinolines, offering a comparative framework for researchers and drug development professionals to navigate this complex landscape. We will delve into the causal relationships behind experimental choices, present comparative data, and provide validated protocols to empower your research endeavors.

Decoding the Impact of Substituents: A Positional Analysis

The anticancer activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the ring. Understanding these nuances is critical for the rational design of more potent and selective therapeutic agents.

The Critical Role of C2 and C4 Positions

Substitutions at the C2 and C4 positions of the quinoline ring have been extensively explored and are pivotal in modulating anticancer activity.[1][6]

  • C2-Substituents: A wide array of moieties at the C2 position have demonstrated significant cytotoxic effects against numerous cancer cell lines, including those of the breast, colon, lung, and leukemia.[6] The introduction of aryl groups, such as phenyl rings, can lead to potent anticancer activity. For instance, 2-phenylquinoline derivatives have shown promising results as inducers of apoptosis.[7][8] The synthetic strategies to achieve these substitutions often involve derivatization of quinoline precursors or building the quinoline ring from acyclic starting materials like anilines and isatin.

  • C4-Substituents: The C4 position is another key locus for enhancing anticancer efficacy. The introduction of amino side chains at this position has been shown to facilitate antiproliferative activity.[9][10] The length and nature of these side chains are critical; for example, a two-carbon (ethyl) linker in an alkylamino side chain has been identified as optimal for potency in certain series of compounds.[9][10] Furthermore, 4-quinoline substituted aminopyrimidine derivatives have demonstrated selective cytotoxic activity against various cancer cell lines.[1]

Modulating Activity through C6, C7, and C8 Substitutions

While C2 and C4 are often the primary focus, substituents at other positions on the benzene portion of the quinoline ring also play a significant role in fine-tuning the biological activity.

  • C7-Position: The introduction of large and bulky alkoxy groups at the C7-position has been identified as a beneficial pharmacophoric feature for enhancing antiproliferative activity.[9][10] This suggests that steric bulk in this region may promote favorable interactions with the target protein or influence the overall physicochemical properties of the molecule to improve cellular uptake.

  • Disubstituted and Trisubstituted Patterns: Combinations of substituents often lead to synergistic effects on anticancer activity. For example, 2,4-disubstituted quinolines are recognized for their ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1] Similarly, 4,7-disubstituted quinolines, such as 7-chloro-4-quinolinylhydrazone derivatives, have exhibited good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines.[1]

Comparative Anticancer Activity of Substituted Quinolines

To provide a clearer perspective on the impact of substitution patterns, the following table summarizes the in vitro anticancer activity (IC50 values) of representative quinoline derivatives against various human cancer cell lines.

Compound ClassSubstituent PatternCancer Cell LineIC50 (µM)Reference
2-Phenylquinolin-4-amine2-phenyl, 4-aminoHT-29 (Colon)8.12[7]
2-Phenylquinolin-4-amine2-(4-chlorophenyl), 4-aminoHT-29 (Colon)9.19[7]
7-Alkoxy-4-aminoquinoline7-(4-fluorobenzyloxy), 4-(2-(dimethylamino)ethyl)aminoVarious< 1.0[10]
Quinoline-Chalcone HybridChalcone at C3MGC-803 (Gastric)1.38[11]
Quinoline-Chalcone HybridChalcone at C3HCT-116 (Colon)5.34[11]
Quinoline-Chalcone HybridChalcone at C3MCF-7 (Breast)5.21[11]
2-Arylquinoline2-(3,4-methylenedioxyphenyl)-6-substitutedHeLa (Cervical)8.3[12]
Thiophene-Quinoline HybridPhenyl derivativeHeLa (Cervical) & MCF-7 (Breast)Potent activity reported[13]
Quinoline-Amidrazone HybridEthyl carboxylate derivativeA549 (Lung)43.1[14]
Quinoline-Amidrazone Hybrido-hydroxy phenyl piperazine derivativeMCF-7 (Breast)59.1[14]

Mechanisms of Action: How Substituted Quinolines Exert Their Anticancer Effects

The diverse anticancer activities of quinoline derivatives stem from their ability to interact with a multitude of cellular targets and pathways. The specific mechanism of action is often dictated by the substitution pattern on the quinoline scaffold.

Targeting DNA and Associated Enzymes

A primary mechanism for many quinoline-based anticancer agents is their interaction with DNA and the enzymes that regulate its topology.[5]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix, leading to an interference with DNA replication and transcription.[1][5]

  • Topoisomerase Inhibition: Many potent anticancer drugs, including the natural product camptothecin and its derivatives, are quinoline-containing compounds that function as topoisomerase inhibitors.[2] These agents stabilize the covalent complex between topoisomerase and DNA, leading to DNA strand breaks and ultimately, apoptosis.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

  • Tyrosine Kinase Inhibition: Several quinoline derivatives have been developed as potent inhibitors of tyrosine kinases, such as Src-Abl and epidermal growth factor receptor (EGFR).[4][5] For example, bosutinib, a quinoline-containing drug, is a Src-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[2]

  • Serine/Threonine Kinase Inhibition: Quinoline derivatives have also been shown to inhibit serine/threonine kinases like Pim-1 kinase, which is involved in regulating apoptosis and cell metabolism.[15]

The following diagram illustrates the major signaling pathways targeted by quinoline-based anticancer agents.

anticancer_mechanisms cluster_cell Cancer Cell Quinoline Substituted Quinoline Derivatives DNA DNA Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinases Protein Kinases (e.g., EGFR, Src-Abl, Pim-1) Quinoline->Kinases Inhibition Microtubules Microtubules Quinoline->Microtubules Disruption of Polymerization Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis Angiogenesis Inhibition of Angiogenesis

Caption: Major mechanisms of anticancer action for substituted quinoline derivatives.

Experimental Protocols for Assessing Anticancer Activity

To ensure the reliability and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following section details key in vitro assays for evaluating the anticancer potential of novel quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow for the MTT assay.

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of quinoline compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 values read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Apoptosis Induction Assessment by Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway, to determine if a compound induces programmed cell death.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 24-well plates

  • Test compounds

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in 24-well plates and treat with the test compounds at various concentrations for a predetermined time.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the pNA moiety by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control. Determine the EC50 value, the concentration of the compound that results in 50% of the maximal caspase-3 activation.[7][8]

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged and versatile platform for the development of novel anticancer agents. This guide has highlighted the critical role of substituent patterns in dictating the potency, selectivity, and mechanism of action of quinoline derivatives. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can rationally design and synthesize new generations of quinoline-based drugs with improved therapeutic profiles. Future research should continue to explore novel substitution patterns, the development of multi-target quinoline derivatives, and the use of advanced drug delivery systems to overcome challenges such as poor bioavailability and drug resistance.[4]

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). Ingenta Connect.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Ingenta Connect.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 44-57.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Othman, A. A., et al. (2019).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2025).
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024).
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024).
  • Review on recent development of quinoline for anticancer activities. (n.d.).

Sources

A Comparative Guide to the In Vivo Validation of Quinolinone Derivatives in Cancer Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quinolinone scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anti-cancer activity.[1][2] These compounds exhibit diverse mechanisms of action, ranging from the modulation of key signaling pathways to the induction of apoptosis and cell cycle arrest.[3] This guide provides an in-depth technical comparison of the in vivo validation of two promising quinolinone derivatives, compound 91b1 and a quinoline-chalcone derivative 12e , with established standard-of-care chemotherapeutic agents. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers with the insights needed to navigate the preclinical validation of novel quinolinone-based anti-cancer agents.

The Rationale for In Vivo Validation of Quinolinone Derivatives

While in vitro assays provide valuable initial insights into the anti-cancer potential of a compound, they do not fully recapitulate the complex tumor microenvironment and systemic effects present in a living organism. Therefore, validation in animal models is a critical step in the preclinical development of any new anti-cancer agent.[4] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used platform for evaluating the in vivo efficacy and toxicity of novel drug candidates.[5]

Featured Quinolinone Derivative 1: Compound 91b1

Compound 91b1 is a novel quinoline derivative that has demonstrated significant anti-cancer effects, particularly in models of esophageal squamous cell carcinoma (ESCC).[1] Its mechanism of action is attributed to the downregulation of Lumican, a proteoglycan implicated in tumorigenesis.[1][6]

In Vivo Efficacy in an ESCC Xenograft Model

In a study by Zhou et al. (2022), the in vivo anti-tumor effect of compound 91b1 was evaluated in a nude mouse xenograft model using KYSE450 human ESCC cells.[1] The results demonstrated a significant inhibition of tumor growth in mice treated with 91b1 compared to the vehicle control group.[1]

CompoundAnimal ModelCell LineTreatment ProtocolKey FindingsReference
91b1 Athymic nude miceKYSE450 (ESCC)50 mg/kg/day, intraperitoneal injectionSignificantly inhibited tumor growth compared to vehicle control.[1]
Cisplatin Nude miceKYSE150 (ESCC)5 mg/kg, twice weekly, intraperitoneal injectionSignificant tumor growth inhibition.[7]

Note: The data for Cisplatin is from a separate study with a similar experimental setup for comparative context.

Mechanism of Action: Downregulation of Lumican

The anti-cancer activity of compound 91b1 is linked to its ability to downregulate the expression of Lumican.[1] Lumican is a small leucine-rich proteoglycan that has been shown to promote cancer cell migration, invasion, and proliferation.[1][8] By downregulating Lumican, compound 91b1 disrupts these pro-tumorigenic processes. The signaling pathways potentially modulated by 91b1 through Lumican downregulation include the MAPK and ERK1/JMK pathways.[3][8]

G cluster_0 Compound 91b1 Action cluster_1 Cellular Effects cluster_2 Tumorigenesis Compound 91b1 Compound 91b1 Lumican Lumican Compound 91b1->Lumican Downregulates MAPK Pathway MAPK Pathway Lumican->MAPK Pathway Activates ERK1/JMK Pathway ERK1/JMK Pathway Lumican->ERK1/JMK Pathway Activates Cell Migration Cell Migration MAPK Pathway->Cell Migration Cell Invasion Cell Invasion MAPK Pathway->Cell Invasion Cell Proliferation Cell Proliferation ERK1/JMK Pathway->Cell Proliferation Tumor Growth Tumor Growth Cell Migration->Tumor Growth Cell Invasion->Tumor Growth Cell Proliferation->Tumor Growth

Caption: Signaling pathway of Compound 91b1.

Experimental Protocol: ESCC Xenograft Model

1. Cell Culture:

  • Culture KYSE450 human esophageal squamous cell carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Use 4-6 week old female athymic nude mice.

  • Acclimatize the mice for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest KYSE450 cells during the logarithmic growth phase.

  • Resuspend the cells in serum-free medium.

  • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).

  • Administer compound 91b1 (50 mg/kg/day) or vehicle control via intraperitoneal injection for the duration of the study.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and the expression of relevant biomarkers like Lumican.

  • Monitor animal body weight throughout the study as a measure of toxicity.

Featured Quinolinone Derivative 2: Quinoline-Chalcone 12e

Quinoline-chalcone hybrids represent another class of quinolinone derivatives with significant anti-cancer properties. Compound 12e has shown notable in vivo efficacy in a gastric cancer xenograft model.[6] Its mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis.[4]

In Vivo Efficacy in a Gastric Cancer Xenograft Model

A study by Guan et al. reported the in vivo anti-cancer effects of the quinoline-chalcone derivative 12e in a nude mouse xenograft model using MGC-803 human gastric cancer cells.[9]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)MGC-803 (Gastric)Not SpecifiedSignificant inhibition reported[6]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)SGC7901 (Gastric)Metronomic, every other day~75% (most effective metronomic schedule)[6]
Cisplatin Nude Mice (Xenograft)St-15, SC-l-NU (Gastric)9 mg/kg, single doseEfficacy rate of 77.8%[6]

Note: Data for 5-FU and Cisplatin are from separate studies and are presented for comparative context. Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.

Mechanism of Action: ROS-Induced Apoptosis

Compound 12e exerts its anti-cancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels lead to oxidative stress, which in turn triggers the intrinsic apoptosis pathway, characterized by the activation of caspases 3 and 9.[9]

G cluster_0 Quinoline-Chalcone 12e Action cluster_1 Cellular Response cluster_2 Apoptosis Cascade Quinoline-Chalcone 12e Quinoline-Chalcone 12e ROS Generation ROS Generation Quinoline-Chalcone 12e->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Pathway Mitochondrial Pathway Oxidative Stress->Mitochondrial Pathway Activates Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: ROS-induced apoptosis by Quinoline-Chalcone 12e.

Experimental Protocol: Gastric Cancer Xenograft Model

1. Cell Culture:

  • Culture MGC-803 human gastric cancer cells in appropriate medium and conditions.

2. Animal Model:

  • Utilize 4-6 week old immunodeficient mice (e.g., BALB/c nude).

3. Tumor Cell Implantation:

  • Subcutaneously inject MGC-803 cells into the flank of each mouse.

4. Treatment and Monitoring:

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer the quinoline-chalcone derivative 12e or a vehicle control according to the specified dosing regimen.

  • Monitor tumor volume and body weight regularly.

5. Endpoint Analysis:

  • Perform Western blot analysis on tumor lysates to assess the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.

  • Conduct in situ assays on tumor sections to detect ROS levels and apoptosis (e.g., TUNEL assay).

Comparative Insights and Future Directions

The in vivo validation of quinolinone derivatives like compound 91b1 and quinoline-chalcone 12e highlights the therapeutic potential of this chemical class in oncology. While direct head-to-head comparisons with standard-of-care agents in the same study are ideal for a definitive assessment of relative efficacy, the available data suggests that these novel compounds can achieve significant tumor growth inhibition in preclinical models.

A crucial aspect of future studies will be to conduct comprehensive toxicity profiling of these quinolinone derivatives in animal models to determine their therapeutic index. Comparing the toxicity profiles of these novel agents with the known side effects of conventional chemotherapeutics like cisplatin (nephrotoxicity, neurotoxicity) and 5-FU (myelosuppression, gastrointestinal toxicity) will be essential for evaluating their potential clinical utility.[10][11]

Furthermore, elucidating the detailed molecular mechanisms and signaling pathways affected by these compounds will be critical for identifying predictive biomarkers and patient populations most likely to respond to these therapies. The continued exploration of the vast chemical space of quinolinone derivatives, guided by robust in vivo validation, holds the promise of delivering novel and more effective treatments for a range of cancers.

References

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181. [Link]

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed, 36361971. [Link]

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. [Link]

  • Guan, Q., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(17), 5235. [Link]

  • Zhou, Y., et al. (2022). Compound 91b1 inhibited tumor growth in vivo. ResearchGate. [Link]

  • MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through... MDPI. [Link]

  • Guan, Q., et al. (2021). Chalcones and Gastrointestinal Cancers: Experimental Evidence. International Journal of Molecular Sciences, 22(16), 8733. [Link]

  • Semantic Scholar. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Semantic Scholar. [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • Hour, M. J., et al. (2014). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 45(5), 1763-1772. [Link]

  • ResearchGate. (2015). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

  • ResearchGate. (2023). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]

  • Hafez, H. N., et al. (2018). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed, 30102812. [Link]

  • ResearchGate. (2022). Lumican-induced cancer cell migration, invasion, and proliferation. ResearchGate. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Spandidos Publications. (2018). 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. Spandidos Publications. [Link]

  • Salmon, S. E., et al. (1983). Comparison of the activity of doxorubicin analogues using colony-forming assays and human xenografts. PubMed, 6688177. [Link]

  • Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5, 12. [Link]

  • National Institutes of Health. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health. [Link]

  • Ujházy, A., et al. (1996). Lack of cardiotoxicity of a new antineoplastic agent, a synthetic derivative of indenoisochinoline: comparison with daunorubicin in rabbits. PubMed, 8880811. [Link]

  • ResearchGate. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • PubMed. (2017). in vivo efficacy and bioequivalence versus Caelyx® (doxorubicin hydrochloride liposome injection) in human mammary carcinoma (MX-1) xenograft and syngeneic fibrosarcoma (WEHI 164) mouse models. PubMed, 28585934. [Link]

  • PubMed Central. (2022). Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. PubMed Central. [Link]

  • Taylor & Francis Online. (2017). Lipodox® (generic doxorubicin hydrochloride liposome injection): in vivo efficacy and bioequivalence versus Caelyx® (doxorubicin hydrochloride liposome injection) in human mammary carcinoma (MX-1) xenograft and syngeneic fibrosarcoma (WEHI 164) mouse models. Taylor & Francis Online. [Link]

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed, 31410781. [Link]

  • PubMed. (1987). Polymerization of tubulin in vivo: direct evidence for assembly onto microtubule ends and from centrosomes. PubMed, 3554903. [Link]

  • PubMed. (1993). Comparative cardiotoxicity of doxorubicin and a morpholino anthracycline derivative (KRN8602). PubMed, 8387019. [Link]

  • PubMed. (2009). The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells. PubMed, 19915797. [Link]

  • PubMed. (2024). The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. PubMed, 39535359. [Link]

  • National Institutes of Health. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. National Institutes of Health. [Link]

  • PubMed Central. (2024). The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinolinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring the therapeutic potential of quinolinone-based compounds.

Introduction: The Quinolinone Scaffold and the Power of In Silico Prediction

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Quinolinone derivatives have been shown to inhibit a diverse array of protein targets, from bacterial enzymes like DNA gyrase to critical human proteins involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[4][5][6][7]

As the library of synthesized quinolinone derivatives expands, computational methods become indispensable for prioritizing lead candidates and understanding their mechanisms of action. Molecular docking, a structure-based drug design approach, is a powerful tool for this purpose.[8][9] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[8][9]

This guide provides a comprehensive, field-proven framework for conducting comparative docking studies. The objective is not merely to dock a single ligand but to systematically evaluate a series of quinolinone inhibitors against one or more protein targets. This comparative approach allows researchers to elucidate structure-activity relationships (SAR), predict inhibitor selectivity, and rationally design next-generation compounds with improved potency and specificity.

Pillar 1: Foundational Concepts in Comparative Molecular Docking

Molecular docking simulates the binding process between a ligand and a protein at the molecular level. The process can be broken down into two key components:

  • Posing (or Sampling): This involves exploring a vast number of possible conformations and orientations of the ligand within the protein's binding site.[8][10] The complexity of this search can range from treating both molecules as rigid bodies to allowing full flexibility for both the ligand and the protein side chains.[10]

  • Scoring: Once a pose is generated, a scoring function is used to estimate its binding affinity.[8][11] Scoring functions are mathematical models that approximate the free energy of binding. The output is typically a numerical value (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[12][13]

The true scientific value emerges when this process is applied comparatively. By docking a series of related quinolinone inhibitors into the same target active site under identical conditions, we can directly correlate changes in their chemical structure to predicted binding affinities. This allows us to hypothesize why one analog is more potent than another, providing invaluable insights for medicinal chemists. For instance, a comparative study might reveal that adding a hydroxyl group at a specific position on the quinolinone ring facilitates a crucial hydrogen bond with a key residue in the active site, leading to a significantly better docking score.

Pillar 2: A Validated Workflow for Comparative Docking Analysis

A successful docking study hinges on a meticulous and reproducible workflow. Each step is designed to minimize variables and ensure that the final comparison is both meaningful and reliable.

Experimental Workflow for Comparative Docking

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Preparation Ligand 2. Ligand Set Preparation Grid 3. Binding Site Definition (Grid Generation) PDB->Grid Ligand->Grid Dock 4. Run Batch Docking Simulation Grid->Dock Analyze 5. Results Collation & Scoring Comparison Dock->Analyze Visualize 6. Pose Visualization & Interaction Analysis Analyze->Visualize SAR 7. SAR & Lead Prioritization Visualize->SAR

Caption: A validated workflow for comparative molecular docking studies.

Detailed Experimental Protocol

Step 1: Target Protein Selection and Preparation

  • Causality: The choice of target is paramount and must be hypothesis-driven. For an anticancer study, one might select a protein that is overexpressed in a specific cancer, such as EGFR (Epidermal Growth Factor Receptor). For an antibacterial study, a validated bacterial target like DNA gyrase is appropriate.[5][14]

  • Protocol:

    • Obtain Structure: Download the 3D crystallographic structure of the target protein from a public database like the RCSB Protein Data Bank (PDB).[12] It is crucial to select a high-resolution structure that is co-crystallized with a known ligand, as this helps validate the location of the binding site.

    • Prepare Protein: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio), prepare the protein by:

      • Removing all non-essential molecules, including water, co-solvents, and ions.[12]

      • Adding polar hydrogen atoms, as these are critical for forming hydrogen bonds.

      • Assigning atomic charges (e.g., Kollman charges).

      • Repairing any missing side chains or loops if necessary.

    • Save: Save the prepared protein structure in a suitable format, such as PDBQT for use with AutoDock Vina.[2]

Step 2: Ligand (Quinolinone Inhibitor) Set Preparation

  • Causality: To ensure a fair comparison, all ligands must be prepared consistently. This involves converting 2D structures to 3D and minimizing their energy to find a stable, low-energy conformation.

  • Protocol:

    • Obtain Structures: Draw the 2D structures of your quinolinone derivatives using chemical drawing software (e.g., ChemDraw) or download them from databases like PubChem.

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a stable 3D conformation.

    • Assign Charges & Torsions: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The software uses these torsions to explore different ligand conformations during docking.[2]

    • Save: Save the prepared ligands in the PDBQT format.

Step 3: Binding Site Definition (Grid Generation)

  • Causality: The docking software must be instructed where to perform the simulation. This is done by defining a 3D grid, or "search space," that encompasses the entire binding site. A grid that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time.

  • Protocol:

    • Identify Site: Load the prepared protein into your software. If a co-crystallized ligand is present, its location defines the active site.

    • Define Box: Center the grid box on the active site. Ensure its dimensions (in x, y, and z) are large enough to allow the ligands to move and rotate freely within the entire binding cavity.[12][15]

Step 4: Running the Docking Simulation

  • Causality: This is the core computational step where the software systematically evaluates thousands of possible binding poses for each ligand and scores them. Using a batch process for all ligands ensures consistency.

  • Protocol:

    • Configure Docking Software: Using a program like AutoDock Vina, provide the prepared protein and ligand files, along with the grid box coordinates.[12]

    • Execute: Run the docking simulation for each quinolinone inhibitor against the prepared protein target. The output will typically include a log file with binding energy scores and a structure file containing the coordinates of the top-ranked binding poses.

Step 5: Post-Docking Analysis and Comparison

  • Causality: Raw docking scores are just numbers. The scientific insight comes from comparing these scores across the inhibitor series and visually inspecting the binding poses to understand the underlying molecular interactions.

  • Protocol:

    • Extract Scores: From the output files, extract the binding affinity score for the top-ranked pose of each ligand.

    • Tabulate Data: Organize the data in a table for easy comparison (see Case Study below).

    • Visualize Poses: Use visualization software (e.g., PyMOL, Chimera) to load the protein structure and the docked poses of your inhibitors.[12]

    • Analyze Interactions: For the most potent inhibitors, analyze the specific molecular interactions they form with the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and pi-stacking, as these are the forces that stabilize the ligand-protein complex.[5][16]

Pillar 3: Case Study - Comparative Docking of Quinolinone Inhibitors Against EGFR

To illustrate the power of this workflow, let's consider a hypothetical case study involving a set of quinolinone inhibitors designed to target EGFR, a receptor tyrosine kinase often implicated in cancer.[5][17]

EGFR Signaling Context

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Inhibits (ATP-binding site) P2 Downstream Signaling (e.g., RAS/MAPK) P1->P2 P3 Cell Proliferation, Survival P2->P3

Caption: Simplified EGFR signaling and the inhibitory action of quinolinones.

Comparative Docking Results

Here we compare three hypothetical quinolinone derivatives against the ATP-binding site of EGFR (PDB ID: 2GS2).

Inhibitor IDR-Group ModificationDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
QNI-001 -H (unsubstituted)-7.8Met793, Leu7181
QNI-002 -OH (hydroxyl)-8.9Met793, Thr790 , Cys7973
QNI-003 -OCH3 (methoxy)-8.1Met793, Leu8441
Reference Erlotinib-9.5Met793, Thr790, Gln7913
Analysis of Results

The comparative data in the table provides immediate, actionable insights:

  • Expertise & Experience: The unsubstituted compound, QNI-001 , shows moderate binding affinity. The primary interaction is a hydrogen bond with the "hinge" residue Met793, a common feature for kinase inhibitors.[18] The addition of a methoxy group in QNI-003 offers a slight improvement, likely due to favorable hydrophobic interactions.

  • Trustworthiness: The most significant result is for QNI-002 . The addition of a hydroxyl group dramatically improves the docking score. Visual inspection of the binding pose reveals that this hydroxyl group acts as both a hydrogen bond donor and acceptor, forming two additional, critical hydrogen bonds with the side chains of Thr790 and Cys797. This explains its superior binding affinity compared to QNI-001 and QNI-003.

  • Authoritative Grounding: The predicted binding mode and score of QNI-002 are approaching that of the known FDA-approved EGFR inhibitor, Erlotinib, which also forms key interactions with Met793 and Thr790. This validates our docking protocol and suggests that the structural motif in QNI-002 is a promising avenue for further optimization. The data strongly suggests that focusing synthetic efforts on derivatives that can form hydrogen bonds with Thr790 is a rational strategy for developing more potent inhibitors.

Conclusion

Comparative molecular docking is an essential, cost-effective, and powerful strategy in modern drug discovery.[10] When executed with a rigorous and validated workflow, it transcends simple prediction and becomes a tool for generating profound insights into the molecular basis of inhibitor activity. By systematically comparing a series of related compounds like quinolinone inhibitors, researchers can build robust structure-activity relationship models, prioritize candidates for synthesis and biological testing, and ultimately accelerate the journey from chemical scaffold to clinical therapeutic.

References

  • Ahmed, N., et al. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. ResearchGate. Available at: [Link]

  • G. S. C. Kumar, V. R. S. Kumar, and M. S. Kumar. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Moneim, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • Anand, A., et al. (2019). Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors. PubMed. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Yakan, H., et al. (2022). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available at: [Link]

  • S. Mehta and S. R. Pathak. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • Grant, T. J. (2018). The anti-cancer compound, Factor Quinolinone Inhibitor 1, inhibits stable kinetochore-microtubule attachment during mitotic progression. OpenBU. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]

  • Bouziane, I., et al. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Amazon AWS. Available at: [Link]

  • Kumar, S., & V., S. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • Al-Sultani, A. A. J., et al. (2024). Molecular Docking study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial of New Conjugate of Quinolone-Phenolic Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rahman, M. M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. Available at: [Link]

  • George, G., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. Available at: [Link]

  • Siddiqui, N., et al. (2014). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2023). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Center for Biotechnology Information. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. PubMed Central. Available at: [Link]

  • Di Francesco, M. E., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-chloro-1-methylquinolin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in regulatory standards and chemical safety principles.

I. Understanding the Hazard Profile

Quinoline and its derivatives are recognized for their potential toxicity. 4-Chloroquinoline, for instance, is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[1] Some quinoline derivatives are also suspected to have mutagenic or carcinogenic properties.[1][2] Given these potential risks, 4-chloro-1-methylquinolin-2(1H)-one must be managed as a hazardous waste.

Key Inferred Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful or toxic if ingested.[1]

  • Skin and Eye Irritation: Expected to cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Aquatic Toxicity: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[2]

Hazard Classification (Inferred from Analogs)GHS Category (Anticipated)Source
Acute Toxicity, OralCategory 3 or 4[2]
Skin IrritationCategory 2[2]
Eye IrritationCategory 2[2]
CarcinogenicityCategory 1B or 2[2]
Hazardous to the Aquatic EnvironmentCategory 1 or 2[2]
II. Personnel Protective Equipment (PPE) - The First Line of Defense

Prior to handling any waste containing 4-chloro-1-methylquinolin-2(1H)-one, all personnel must be equipped with the appropriate PPE. The principle of "as low as reasonably achievable" (ALARA) exposure should be strictly followed.[3]

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Double gloving is recommended, especially during bulk waste handling.[4]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[5]

  • Lab Coat: A buttoned lab coat, preferably one that is chemically resistant, must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All work with the solid compound should ideally be conducted within a certified chemical fume hood or a biological safety cabinet.[6]

III. Segregation and Collection of Waste: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Waste Accumulation Area Establish a specific, clearly marked satellite accumulation area within the laboratory for hazardous waste.[7] This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.

Step 2: Use Appropriate Waste Containers

  • Solid Waste: Collect solid 4-chloro-1-methylquinolin-2(1H)-one, and any materials contaminated with it (e.g., weighing paper, gloves, paper towels), in a dedicated, leak-proof container with a secure lid. The container must be compatible with the chemical and clearly labeled.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated organic waste should be kept separate from non-halogenated organic waste.

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[8]

Step 3: Accurate and Compliant Labeling All waste containers must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-chloro-1-methylquinolin-2(1H)-one"

  • The CAS Number: 32262-17-2[9]

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date of initial accumulation

IV. Disposal Workflow: From Laboratory to Licensed Facility

The disposal of 4-chloro-1-methylquinolin-2(1H)-one must be handled by a licensed hazardous waste disposal company.[8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10][11]

Workflow for Proper Disposal of 4-chloro-1-methylquinolin-2(1H)-one

DisposalWorkflow Start Waste Generation (Solid, Liquid, Sharps) Segregate Segregate at Source - Solid - Liquid (Halogenated) - Sharps Start->Segregate Step 1 Containerize Use Designated, Labeled Hazardous Waste Containers Segregate->Containerize Step 2 Store Store in Satellite Accumulation Area Containerize->Store Step 3 EHS Contact Environmental Health & Safety (EHS) Store->EHS Step 4 Pickup Schedule Waste Pickup with Licensed Contractor EHS->Pickup Step 5 Transport Manifested Transport to TSDF Pickup->Transport Step 6 End Proper Disposal (e.g., Incineration) Transport->End Step 7 Footer TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the proper disposal of 4-chloro-1-methylquinolin-2(1H)-one.

V. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[1]

  • PPE: Don the appropriate PPE as described in Section II.

  • Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid making the chemical airborne. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Use a chemical spill kit with absorbent pads to contain and absorb the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

VI. Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][12] Academic laboratories may be subject to the alternative requirements of Subpart K of the hazardous waste generator regulations.[13] It is the responsibility of the waste generator to ensure full compliance.

VII. Conclusion

The proper disposal of 4-chloro-1-methylquinolin-2(1H)-one is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure that this chemical is managed in a safe, compliant, and responsible manner. Always consult your institution's EHS office for specific guidance and requirements.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts. PubMed Central. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Environmental Fate and Toxicology of Chlorothalonil. ResearchGate. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. Available at: [Link]

  • (PDF) Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts. ResearchGate. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Process for the preparation of 4-hydroxy quinolines. Google Patents.
  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. Available at: [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-chloro-1-methylquinolin-2(1H)-one. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security. The protocols herein are designed as a self-validating system, grounded in authoritative safety data to foster a culture of safety and excellence.

Hazard Analysis: Understanding the Compound

4-chloro-1-methylquinolin-2(1H)-one and its structural analogs in the quinoline family present several potential hazards that dictate our safety protocols. The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Ingestion may also be harmful.[3] The solid form of the compound requires careful handling to avoid the generation of airborne dust, which poses an inhalation risk.[1][7][8]

The causality for our stringent PPE requirements stems from these identified risks. Our goal is to create a barrier between you and the chemical, mitigating any potential for exposure. The following table summarizes the GHS Hazard Statements for structurally similar compounds, which we will use as a conservative basis for our handling procedures.

PictogramGHS CodeHazard StatementSource
Irritant H315Causes skin irritation[1][2][4][6]
Irritant H319Causes serious eye irritation[2][4][6]
Irritant H335May cause respiratory irritation[1][2]

It is crucial to understand that personal protective equipment is the final barrier in a hierarchy of safety controls. The primary and most effective safety measures are engineering controls, such as a certified chemical fume hood, which are mandatory for handling this compound in its solid form.

Core Protective Equipment: A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. Below is a breakdown of the minimum required PPE for various laboratory operations involving 4-chloro-1-methylquinolin-2(1H)-one.

TaskMinimum Respiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transfer of Solids Work exclusively within a chemical fume hood.Chemical splash goggles and face shield.Double-layered nitrile gloves (ASTM D6978).[9]Long-sleeved, cuffed lab coat or disposable gown.
Handling in Solution Work within a chemical fume hood.Chemical splash goggles.Single pair of nitrile gloves.Long-sleeved, cuffed lab coat.
Large-Scale Operations (>5g) Work within a chemical fume hood.Chemical splash goggles and face shield.Double-layered nitrile gloves.Chemical-resistant apron over a lab coat or a disposable gown.
Spill Cleanup Air-purifying respirator (APR) with particulate filters (e.g., N95/P100).Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Disposable chemical-resistant coveralls.[10]
Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid 4-chloro-1-methylquinolin-2(1H)-one or its concentrated solutions must be performed inside a certified chemical fume hood. This is a non-negotiable control to prevent inhalation of fine particulates and vapors.[8][11]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[10][12]

  • Face Shield: When weighing the solid compound or handling larger quantities where the risk of splashing is higher, a face shield must be worn in conjunction with goggles for full facial protection.[9]

Hand Protection
  • Nitrile Gloves: Nitrile rubber gloves provide adequate protection against incidental contact.[6][13] Always check the manufacturer's recommendations for chemical compatibility.

  • Double Gloving: This is a critical practice when handling the solid form. It allows for the removal of the contaminated outer glove without compromising the barrier, thereby preventing the spread of contamination to lab equipment, notebooks, and personal items.

  • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique and wash your hands thoroughly before donning a new glove.

Body Protection
  • Lab Coat/Gown: A lab coat with long sleeves and elastic cuffs is the minimum requirement. For procedures with higher risk, such as handling large quantities or in the event of a spill, a polyethylene-coated disposable gown offers superior protection against permeability.[9]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for safely handling 4-chloro-1-methylquinolin-2(1H)-one.

Pre-Handling Protocol
  • Verify Engineering Controls: Ensure the chemical fume hood is on, and the airflow is verified.

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container).

  • Don PPE: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Step-by-Step Handling Workflow
  • Transfer to Hood: Transport the sealed container of 4-chloro-1-methylquinolin-2(1H)-one to the chemical fume hood.

  • Weighing: Perform weighing on an anti-static weigh boat or paper to minimize dust generation. Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

  • Dissolution: Add the solid to your reaction vessel containing the solvent. Cap the vessel immediately. If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser.

  • Post-Transfer Cleanup: Carefully fold the weigh paper and dispose of it, along with the outer pair of gloves, into a designated solid hazardous waste container located inside the fume hood.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Disposal prep_start Start: Verify Fume Hood don_ppe Don Full PPE prep_start->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Use dissolve->reaction dispose_waste Dispose of Contaminated Items reaction->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process End

Caption: Workflow for handling 4-chloro-1-methylquinolin-2(1H)-one.

Disposal and Decontamination Plan

Proper disposal is as critical as safe handling to protect yourself, your colleagues, and the environment.

Waste Management
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 4-chloro-1-methylquinolin-2(1H)-one must be collected in a designated, labeled hazardous liquid waste container.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[7][8]

Decontamination
  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste. Then, wash with soap and water.

  • Surfaces: Decontaminate surfaces within the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

Spill Response Protocol

Immediate and correct response to a spill is vital to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.

  • Contain (if safe): For small spills inside a fume hood, use a chemical spill kit to absorb the material.

  • Report: Always report the spill to your laboratory supervisor or Environmental Health & Safety department, regardless of size.

G cluster_small Small Spill (Inside Fume Hood) cluster_large Large Spill (or Outside Hood) spill Spill Occurs assess Assess Spill (Size & Location) spill->assess contain Contain with Spill Kit assess->contain Small & Contained evacuate Evacuate Area assess->evacuate Large or Uncontained clean Clean & Decontaminate contain->clean dispose Dispose as Hazardous Waste clean->dispose report Report to Supervisor dispose->report alert Alert EH&S / Supervisor evacuate->alert deny_entry Deny Entry alert->deny_entry deny_entry->report

Caption: Decision tree for spill response.

By adhering to these protocols, you contribute to a robust safety culture that protects the entire research community. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.

References

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. (2010). Safety Data Sheet for 8-Hydroxyquinoline. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Chemchart. (n.d.). 4-Chloroquinolin-2(1H)-one (20146-59-2). [Link]

  • Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.